molecular formula C6H6N2S B1219654 Thionicotinamide CAS No. 4621-66-3

Thionicotinamide

Cat. No.: B1219654
CAS No.: 4621-66-3
M. Wt: 138.19 g/mol
InChI Key: XQWBMZWDJAZPPX-UHFFFAOYSA-N
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Description

Thionicotinamide (CAS 4621-66-3), with the molecular formula C6H6N2S, is a yellow powder of high purity (99%) with a melting point of 185-190°C . This compound serves as a critical research tool in cancer metabolism studies. Its primary mechanism of action is the inhibition of NAD+ kinase (NADK), the sole enzyme responsible for converting NAD+ to NADP+ in the cytosol . By inhibiting NADK, this compound effectively depletes the cytosolic pool of NADPH, a key reducing equivalent essential for biosynthetic pathways and for neutralizing reactive oxygen species (ROS) . The demand for NADPH is elevated in proliferating cancer cells, making NADK a potential therapeutic target. Research demonstrates that inhibition of NADK with this compound suppresses cancer cell proliferation and, by lowering NADPH levels, synergistically enhances the cytotoxic effects of chemotherapeutic drugs that induce ROS . This makes it a valuable compound for investigating novel anticancer strategies and combination therapies. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

pyridine-3-carbothioamide
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InChI

InChI=1S/C6H6N2S/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XQWBMZWDJAZPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6N2S
Source PubChem
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DSSTOX Substance ID

DTXSID9063536
Record name 3-Pyridinecarbothioamide
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Molecular Weight

138.19 g/mol
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CAS No.

4621-66-3
Record name Thionicotinamide
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Record name Thionicotinamide
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Foundational & Exploratory

The Dual Mechanisms of Thionicotinamide: From Antitubercular Action to Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thionicotinamide, a sulfur-containing analog of nicotinamide, has emerged as a molecule of significant interest in medicinal chemistry, exhibiting a fascinating duality in its mechanism of action. Primarily recognized for its role as the active moiety of the second-line antituberculosis drug ethionamide, its mechanism involves a complex bioactivation cascade within Mycobacterium tuberculosis, ultimately leading to the inhibition of mycolic acid synthesis. More recently, this compound has been identified as a potent modulator of cellular redox homeostasis in cancer cells. As a prodrug, it is intracellularly converted to analogs of NAD⁺ and NADP⁺, which effectively inhibit key enzymes, NAD Kinase (NADK) and Glucose-6-Phosphate Dehydrogenase (G6PD). This inhibition depletes the cellular pool of NADPH, a critical molecule for antioxidant defense and anabolic processes, thereby inducing oxidative stress and sensitizing cancer cells to chemotherapy. This technical guide provides a comprehensive overview of these two distinct mechanisms of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to facilitate further research and drug development efforts.

Antituberculosis Mechanism of Action: Ethionamide

Ethionamide (2-ethyl-4-pyridinecarbothioamide), a derivative of this compound, is a crucial component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). Its bactericidal activity is not inherent but requires metabolic activation within the mycobacterium.

Metabolic Activation and Target Inhibition

The primary mechanism of ethionamide's action is the inhibition of the enoyl-acyl carrier protein (ACP) reductase, InhA, an essential enzyme in the fatty acid synthase-II (FAS-II) system responsible for the synthesis of mycolic acids, the hallmark components of the mycobacterial cell wall.[1][2][3] The key steps are as follows:

  • Activation by EthA: Ethionamide is a prodrug that is activated by the FAD-containing monooxygenase EthA (encoded by the ethA gene) within Mycobacterium tuberculosis.[3][4][5] This activation involves the S-oxidation of the thioamide group.[6]

  • Formation of the ETH-NAD Adduct: The activated form of ethionamide then reacts with nicotinamide adenine dinucleotide (NAD⁺) to form a covalent adduct, ETH-NAD.[7][8]

  • Inhibition of InhA: The ETH-NAD adduct is a potent, slow, tight-binding inhibitor of InhA.[9][10][11] By binding to the NADH binding site of InhA, it blocks the elongation of fatty acids, thereby inhibiting mycolic acid biosynthesis.[12][13] Disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall, leading to cell death.[3]

Regulation by EthR

The expression of the activating enzyme, EthA, is negatively regulated by the transcriptional repressor EthR, a member of the TetR family of repressors.[7][14] EthR binds to the promoter region of the ethA gene, suppressing its transcription.[7] Overexpression of EthR can lead to ethionamide resistance by reducing the activation of the prodrug.[15] Consequently, inhibitors of EthR are being investigated as "booster" molecules to enhance the efficacy of ethionamide.[16]

Signaling Pathway

Ethionamide_Activation_Pathway cluster_extracellular Extracellular Ethionamide_ext Ethionamide (ETH) Ethionamide_int Ethionamide_int EthA EthA Ethionamide_int->EthA Substrate

Anticancer Mechanism of Action: Redox Modulation

This compound exhibits a distinct mechanism of action in cancer cells, functioning as a prodrug that disrupts cellular redox balance by inhibiting key enzymes involved in NADPH production.

Intracellular Conversion and Target Inhibition
  • Prodrug Conversion: this compound is taken up by cells and is intracellularly converted into this compound adenine dinucleotide (NADS) and subsequently to this compound adenine dinucleotide phosphate (NADPS).[1][15]

  • Inhibition of NAD Kinase (NADK): NADS and NADPS are potent inhibitors of NAD Kinase (NADK), the sole enzyme responsible for the phosphorylation of NAD⁺ to NADP⁺.[3][17]

  • Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD): NADPS also acts as a competitive inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway (PPP), a major source of cellular NADPH.[1][18]

Cellular Consequences

The dual inhibition of NADK and G6PD leads to a significant reduction in the cellular pool of NADPH.[1][2] NADPH is a critical reducing equivalent required for:

  • Antioxidant Defense: Regeneration of reduced glutathione (GSH) by glutathione reductase, which is essential for detoxifying reactive oxygen species (ROS).

  • Reductive Biosynthesis: Synthesis of fatty acids, steroids, and nucleotides.

Depletion of NADPH results in:

  • Increased Oxidative Stress: An accumulation of ROS, leading to cellular damage.[1]

  • Inhibition of Biosynthesis: Impaired production of essential macromolecules required for cell growth and proliferation.[2]

  • Synergy with Chemotherapy: Enhanced efficacy of ROS-inducing chemotherapeutic agents.[1][3]

Signaling Pathway

Thionicotinamide_Anticancer_Pathway cluster_extracellular Extracellular ThioNa_ext This compound

Quantitative Data

Antituberculosis Activity (Ethionamide)
ParameterOrganismValueReference
MIC Range M. tuberculosis clinical isolates2.5 - >40 mg/L[2]
MIC₅₀ M. tuberculosis clinical isolates2.5 mg/L[2]
MIC₉₀ M. tuberculosis clinical isolates5 mg/L[3]
InhA Inhibition (ETH-NAD adduct) M. tuberculosis InhAKᵢ = 0.75 ± 0.08 nM (for INH-NAD adduct)[9][10]
Plasma Half-life (t₁/₂) Healthy Volunteers (250 mg dose)~2-3 hours[4]
Peak Plasma Concentration (Cₘₐₓ) Healthy Volunteers (250 mg dose)2.16 ± 0.61 µg/mL[1]
Area Under the Curve (AUC₀-∞) Healthy Volunteers (250 mg dose)7.67 ± 1.69 µg•hr/mL[1]
Volume of Distribution (V/F) Tuberculosis Patients62.0 L[2]
Clearance (CL/F) Tuberculosis Patients61.9 L/h[2]

Note: Kinetic data for the ETH-NAD adduct specifically is limited; data for the structurally similar INH-NAD adduct is often used as a reference.

Anticancer Activity (this compound)
ParameterCell Line / EnzymeValueReference
NADPH Reduction C85 colon cancer cells (100 µM ThioNa, 24h)60-70% reduction[1][19]
NADP⁺ Reduction C85 colon cancer cells (100 µM ThioNa, 24h)60-70% reduction[1][19]
G6PD Inhibition (NADPS) Recombinant human G6PDKᵢ ≈ 1 µM[1]
IC₅₀ (Colony Formation) C85 colorectal cancer cells~50-100 µM[1]
Tumor Growth Inhibition (in vivo) RL lymphoma xenografts (100 mg/kg ThioNa)Significant tumor regression[20][21]

Experimental Protocols

InhA Enzymatic Inhibition Assay

InhA_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified InhA - NADH - DD-CoA (substrate) - Assay Buffer - Test Compound (ETH-NAD) start->prepare_reagents serial_dilution Perform serial dilutions of ETH-NAD adduct in a 96-well plate prepare_reagents->serial_dilution add_nadh_inhA Add NADH and InhA to each well serial_dilution->add_nadh_inhA pre_incubate Pre-incubate at room temperature add_nadh_inhA->pre_incubate initiate_reaction Initiate reaction by adding DD-CoA pre_incubate->initiate_reaction monitor_absorbance Monitor decrease in absorbance at 340 nm (oxidation of NADH) initiate_reaction->monitor_absorbance calculate_ic50 Calculate IC₅₀ values monitor_absorbance->calculate_ic50 end End calculate_ic50->end

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the ETH-NAD adduct against the InhA enzyme.

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

  • Synthesized ETH-NAD adduct

  • Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents: Prepare stock solutions of all reagents in the assay buffer.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the ETH-NAD adduct to achieve a range of final concentrations. Include control wells with buffer and DMSO only (no inhibitor).

  • Add Reagents: To each well, add NADH to a final concentration of 250 µM and purified InhA enzyme to a final concentration of 10-100 nM.

  • Pre-incubation: Pre-incubate the plate at 25°C for 10-20 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate, DD-CoA, to each well to a final concentration of 25 µM.

  • Monitor Reaction: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C. This decrease corresponds to the oxidation of NADH to NAD⁺.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Resazurin Microtiter Assay (REMA) for MIC Determination

REMA_Workflow start Start prepare_culture Prepare a mid-log phase culture of Mycobacterium tuberculosis start->prepare_culture inoculate_plate Inoculate the wells with the M. tuberculosis suspension prepare_culture->inoculate_plate prepare_plate Prepare a 96-well plate with serial dilutions of ethionamide in 7H9 broth prepare_plate->inoculate_plate incubate_plate Incubate the plate at 37°C for 7 days inoculate_plate->incubate_plate add_resazurin Add resazurin solution to each well incubate_plate->add_resazurin reincubate_plate Re-incubate overnight add_resazurin->reincubate_plate read_results Read results based on color change (Blue = No Growth, Pink = Growth) reincubate_plate->read_results determine_mic Determine MIC as the lowest concentration that prevents color change read_results->determine_mic end End determine_mic->end

Objective: To determine the Minimum Inhibitory Concentration (MIC) of ethionamide against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis isolate

  • Middlebrook 7H9 broth supplemented with OADC or ADC

  • Ethionamide

  • Resazurin sodium salt solution (0.01% w/v in sterile distilled water)

  • Sterile 96-well microplates

Procedure:

  • Prepare Drug Dilutions: In a 96-well plate, add 100 µL of 7H9 broth to all wells. Add 100 µL of the ethionamide stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

  • Prepare Inoculum: Prepare a suspension of the M. tuberculosis isolate in 7H9 broth, adjusted to a McFarland standard of 1.0, and then dilute it 1:20.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions. Include a drug-free well as a positive control and a well with broth only as a negative control.

  • Incubation: Seal the plate in a plastic bag and incubate at 37°C for 7 days.

  • Add Resazurin: After 7 days, add 30 µL of the resazurin solution to each well.

  • Re-incubation: Re-incubate the plate at 37°C for 24-48 hours.

  • Read Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of ethionamide that prevents this color change.[22][23]

Measurement of Cellular NADP⁺/NADPH Levels

NADPH_Measurement_Workflow start Start cell_culture Culture cancer cells and treat with This compound or vehicle control start->cell_culture cell_lysis Lyse cells and extract nucleotides cell_culture->cell_lysis separation Separate NADP⁺ and NADPH (e.g., by acid/base extraction) cell_lysis->separation quantification Quantify NADP⁺ and NADPH using: - HPLC - LC-MS - Enzymatic cycling assay separation->quantification data_analysis Normalize to cell number or protein concentration and compare treated vs. control quantification->data_analysis end End data_analysis->end

Objective: To quantify the intracellular concentrations of NADP⁺ and NADPH in cells treated with this compound.

Materials:

  • Cultured cells

  • This compound

  • Extraction buffers (acidic for NADP⁺, basic for NADPH)

  • HPLC or LC-MS system, or a commercial NADP/NADPH assay kit (e.g., enzymatic cycling assay)

  • Protein assay reagent (e.g., BCA)

Procedure (using Acid/Base Extraction and Enzymatic Assay):

  • Cell Treatment: Seed cells in culture plates and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis and Extraction:

    • For NADPH measurement: Lyse cells in a basic extraction buffer (e.g., 0.1 M NaOH), and heat at 60°C for 30 minutes to degrade NADP⁺. Neutralize the extract.

    • For NADP⁺ measurement: Lyse cells in an acidic extraction buffer (e.g., 0.1 M HCl), and heat at 60°C for 30 minutes to degrade NADPH. Neutralize the extract.

  • Centrifugation: Centrifuge the lysates to pellet cell debris.

  • Quantification:

    • Use a commercial NADP/NADPH assay kit following the manufacturer's instructions. These kits typically use an enzymatic cycling reaction where NADP⁺ is reduced to NADPH, which then reduces a substrate to produce a fluorescent or colorimetric signal.

    • Alternatively, use HPLC or LC-MS for direct quantification.[24][25]

  • Normalization: Measure the protein concentration of the cell lysates and normalize the NADP⁺ and NADPH concentrations to the total protein amount.

  • Data Analysis: Compare the NADP⁺ and NADPH levels and the NADPH/NADP⁺ ratio between this compound-treated and control cells.[26][27]

Conclusion

This compound stands out as a versatile pharmacological agent with two well-defined, yet distinct, mechanisms of action. In the realm of infectious diseases, its derivative ethionamide remains a critical tool in the fight against multidrug-resistant tuberculosis, with its efficacy intrinsically linked to its bioactivation and subsequent inhibition of mycolic acid synthesis. In oncology, this compound's ability to act as a prodrug and disrupt the cellular redox balance by depleting NADPH presents a promising strategy for cancer therapy, particularly in combination with agents that induce oxidative stress. The detailed understanding of these molecular pathways, supported by robust quantitative data and standardized experimental protocols, is paramount for the development of novel therapeutic strategies. This includes the design of more potent EthR inhibitors to boost ethionamide's efficacy and the development of next-generation NADK and G6PD inhibitors based on the this compound scaffold for targeted cancer therapy. Further research into the nuances of these mechanisms will undoubtedly unlock the full therapeutic potential of this remarkable molecule.

References

An In-depth Technical Guide to the Synthesis of Thionicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionicotinamide, a sulfur analog of nicotinamide, is a vital building block in medicinal chemistry and drug discovery. It serves as a crucial precursor for the synthesis of this compound adenine dinucleotide (NADS) and this compound adenine dinucleotide phosphate (NADPS), which are potent inhibitors of NAD+ kinase (NADK). By inhibiting NADK, these molecules disrupt cellular redox homeostasis and biosynthetic pathways that are heavily reliant on NADPH, making them promising candidates for anticancer therapies. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in its efficient preparation and purification.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through the thionation of nicotinamide using various reagents. While other routes, such as from 3-cyanopyridine, are chemically plausible, the direct thionation of the readily available nicotinamide remains the most common and well-documented approach in the literature.

Thionation of Nicotinamide

The conversion of the carbonyl group of nicotinamide to a thiocarbonyl group is the most direct method for synthesizing this compound. This transformation is typically accomplished using phosphorus-sulfur-based reagents, with Lawesson's reagent and a combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (HMDO) being the most effective.

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a mild and efficient thionating agent for a wide range of carbonyl compounds, including amides.

Reaction Scheme:

G reactant Nicotinamide product This compound reactant->product Toluene, Reflux reagent Lawesson's Reagent

Figure 1: Thionation of nicotinamide with Lawesson's reagent.

Experimental Protocol: [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nicotinamide (1.0 eq) in an appropriate volume of dry toluene (e.g., 0.1 M solution).

  • Reagent Addition: Add Lawesson's reagent (0.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for the time indicated by TLC monitoring (typically 1-3 hours).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue is then subjected to an aqueous work-up by partitioning between water and an organic solvent such as ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel.

Quantitative Data:

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Lawesson's ReagentToluene110196[2]

The combination of P₄S₁₀ and HMDO offers an alternative thionation method that can be advantageous in terms of reagent cost and byproduct removal.

Reaction Scheme:

G reactant Nicotinamide product This compound reactant->product HMPA, 80-110°C reagent P₄S₁₀ / HMDO

Figure 2: Thionation of nicotinamide with P₄S₁₀/HMDO.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend nicotinamide (1.0 eq) in a suitable solvent such as hexamethylphosphoramide (HMPA).

  • Reagent Addition: Add phosphorus pentasulfide (P₄S₁₀, 0.25-0.5 eq) and hexamethyldisiloxane (HMDO, 1.5-2.0 eq).

  • Reaction: Heat the mixture to the desired temperature (80-110°C) and stir until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture and perform a hydrolytic work-up by carefully adding water. Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product can be purified by filtration through a pad of silica gel or by column chromatography.

Quantitative Data:

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
P₄S₁₀/HMDOHMPA801882[2]
P₄S₁₀/HMDOHMPA110693[2]
Synthesis from 3-Cyanopyridine

While the conversion of nitriles to thioamides is a known chemical transformation, typically involving reagents like hydrogen sulfide (H₂S) or its salts, specific and well-documented protocols for the direct synthesis of this compound from 3-cyanopyridine are not as prevalent in the literature as the thionation of nicotinamide. This route is more commonly associated with the synthesis of nicotinamide itself.[3][4] Researchers interested in this pathway may need to adapt general procedures for nitrile thionation.

Purification and Characterization

Proper purification and characterization are essential to ensure the quality of the synthesized this compound for subsequent applications.

Purification

Recrystallization:

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical. A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Based on the solubility of the related compound nicotinamide, solvents such as ethanol, or a mixed solvent system like ethanol-water, could be explored for this compound.[5][6]

General Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Column Chromatography:

For the purification of this compound synthesized via Lawesson's reagent, column chromatography on silica gel is effective.[1]

Column Chromatography Protocol: [1]

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of petroleum ether and diethyl ether (e.g., starting with 3:1, then 2:1, and finally 1:1) can be used to elute the product. The fractions are monitored by TLC to isolate the pure this compound.

Characterization

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum of this compound will show characteristic peaks for the protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR will show a characteristic downfield shift for the thiocarbonyl carbon.

  • IR Spectroscopy: A strong absorption band corresponding to the C=S stretching vibration will be present, typically in the region of 1200-1050 cm⁻¹. The C=O stretching band of nicotinamide (around 1680 cm⁻¹) will be absent.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (138.19 g/mol ).

Mechanistic Insights

Thionation with Lawesson's Reagent

The mechanism of thionation with Lawesson's reagent is believed to proceed through a four-membered ring intermediate.

G cluster_0 Mechanism of Thionation with Lawesson's Reagent A Nicotinamide C [2+2] Cycloaddition A->C B Lawesson's Reagent Monomer B->C D Four-membered Thiaoxaphosphetane Intermediate C->D Formation of Intermediate E Cycloreversion D->E Ring Opening F This compound E->F G Byproduct E->G

Figure 3: Proposed mechanism for the thionation of nicotinamide using Lawesson's reagent.

The reaction is initiated by the dissociation of Lawesson's reagent into a reactive monomeric species. This monomer undergoes a [2+2] cycloaddition with the carbonyl group of nicotinamide to form a transient four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes cycloreversion to yield the desired this compound and a stable phosphorus-oxygen byproduct.[2][5]

Biological Context: NADK Signaling Pathway Inhibition

This compound's significance in drug development stems from its role as a prodrug that leads to the inhibition of the NADK signaling pathway.

G cluster_1 Inhibition of NADK Signaling Pathway by this compound ThioNa This compound (Prodrug) NADS NADS ThioNa->NADS Intracellular Conversion NADPS NADPS NADS->NADPS Phosphorylation NADK NAD+ Kinase (NADK) NADPS->NADK Inhibition NAD NAD+ NADP NADP+ NAD->NADP NADK NADPH NADPH NADP->NADPH Reductases Biosynthesis Nucleotide, Fatty Acid, etc. Biosynthesis NADPH->Biosynthesis ROS_Defense ROS Defense (e.g., Glutathione Reductase) NADPH->ROS_Defense

Figure 4: Simplified diagram of the NADK signaling pathway and its inhibition by this compound-derived metabolites.

Once inside the cell, this compound is converted into this compound adenine dinucleotide (NADS) and subsequently to this compound adenine dinucleotide phosphate (NADPS). NADPS acts as a potent inhibitor of NAD+ kinase (NADK), the enzyme responsible for phosphorylating NAD+ to NADP+.[7][8][9] The resulting decrease in the cellular pool of NADP+ and its reduced form, NADPH, has profound consequences. NADPH is a critical reducing equivalent for numerous anabolic pathways, including nucleotide and fatty acid synthesis, and is essential for the regeneration of antioxidants like glutathione, which protect the cell from reactive oxygen species (ROS).[7][8] By inhibiting NADK, this compound ultimately leads to a reduction in biosynthetic capacity and an increase in oxidative stress, which can be particularly detrimental to rapidly proliferating cancer cells.[8]

Conclusion

This technical guide has detailed the primary synthetic routes to this compound, focusing on the thionation of nicotinamide with Lawesson's reagent and P₄S₁₀/HMDO. The provided experimental protocols and quantitative data offer a practical resource for the laboratory synthesis of this important molecule. Furthermore, the elucidation of the thionation mechanism and the biological context of NADK inhibition underscore the significance of this compound in the development of novel therapeutics. While the synthesis from 3-cyanopyridine remains a less explored option, the methods presented here provide a robust foundation for the efficient production and purification of this compound for research and drug development endeavors.

References

Thionicotinamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thionicotinamide, a sulfur-containing analog of nicotinamide, is a molecule of significant interest in medicinal chemistry and biochemical research. It functions as a prodrug, undergoing intracellular conversion to this compound adenine dinucleotide phosphate (NADPS), a potent inhibitor of key metabolic enzymes. This guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound, with a focus on its mechanism of action and potential therapeutic applications. The information is presented to be a valuable resource for researchers and professionals in the fields of drug discovery and development.

Chemical Properties and Structure

This compound, also known by its IUPAC name pyridine-3-carbothioamide, is a heterocyclic compound with the chemical formula C₆H₆N₂S.[1] It is structurally analogous to nicotinamide, with the oxygen atom of the amide group replaced by a sulfur atom. This substitution imparts unique chemical and biological properties to the molecule.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₆N₂S[1]
Molecular Weight 138.19 g/mol [1]
Appearance Yellow to yellow-green powder[2]
Melting Point 185-190 °C[2]
Boiling Point (Predicted) 278.9 ± 32.0 °C
pKa (Predicted) 12.01 ± 0.29
CAS Number 4621-66-3[1]
IUPAC Name pyridine-3-carbothioamide[1]
SMILES C1=CC(=CN=C1)C(=S)N[1]
InChI Key XQWBMZWDJAZPPX-UHFFFAOYSA-N[1]
Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of available spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Specific chemical shifts and coupling constants are not detailed in the readily available literature.
¹³C NMR Specific chemical shifts are not detailed in the readily available literature.
FT-IR Characteristic peaks for C=S stretching, N-H stretching and bending, and aromatic C-H and C=C stretching are expected. However, specific peak assignments are not readily available in public literature.
UV-Vis The UV-visible spectrum is expected to show absorptions characteristic of the pyridine and thioamide chromophores. Specific λmax and molar absorptivity values are not readily available in public literature.

Biological Activity and Mechanism of Action

This compound exerts its biological effects as a prodrug.[3][4] Upon entering the cell, it is converted to its active form, this compound adenine dinucleotide phosphate (NADPS), through the nicotinamide adenine dinucleotide (NAD⁺) salvage pathway. NADPS then acts as a dual inhibitor of two key enzymes in cellular metabolism: NAD⁺ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD).[3][5]

  • Inhibition of NAD⁺ Kinase (NADK): NADK is the enzyme responsible for the phosphorylation of NAD⁺ to form NADP⁺. By inhibiting NADK, NADPS effectively blocks the production of NADP⁺.[5][6]

  • Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD): G6PD is the rate-limiting enzyme of the pentose phosphate pathway, a major source of cellular NADPH. NADPS has been shown to be a potent inhibitor of G6PD.[5]

The dual inhibition of NADK and G6PD leads to a significant reduction in the cellular pool of NADPH.[5] NADPH is a crucial reducing equivalent required for various anabolic processes, including nucleotide and fatty acid synthesis, and for the regeneration of reduced glutathione, a key antioxidant. The depletion of NADPH results in increased levels of reactive oxygen species (ROS) and enhanced oxidative stress, ultimately leading to cytotoxicity, particularly in rapidly proliferating cancer cells which have a high demand for NADPH.[5][7]

Signaling Pathway

The mechanism of action of this compound can be visualized as a signaling pathway that disrupts cellular redox homeostasis.

Thionicotinamide_Pathway This compound This compound (Prodrug) Cell Cellular Uptake This compound->Cell NADPS This compound Adenine Dinucleotide Phosphate (NADPS) (Active Drug) Cell->NADPS NAD⁺ Salvage Pathway NADK NAD⁺ Kinase (NADK) NADPS->NADK Inhibits G6PD Glucose-6-Phosphate Dehydrogenase (G6PD) NADPS->G6PD Inhibits NADP NADP⁺ NADK->NADP Phosphorylation NADPH NADPH G6PD->NADPH Reduces NADP⁺ Biosynthesis Inhibition of Nucleotide & Fatty Acid Synthesis NAD NAD⁺ NAD->NADK ROS Increased Reactive Oxygen Species (ROS) NADPH->ROS Reduces NADPH->Biosynthesis Required for PPP Pentose Phosphate Pathway PPP->G6PD Cytotoxicity Cellular Cytotoxicity ROS->Cytotoxicity Biosynthesis->Cytotoxicity

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are often proprietary or published in specialized chemical literature. However, generalized procedures based on established chemical principles are provided below.

Synthesis of this compound

A general method for the synthesis of this compound involves the thionation of nicotinamide. This can be achieved using various thionating reagents, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

General Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nicotinamide in a suitable anhydrous solvent (e.g., toluene, dioxane).

  • Addition of Thionating Reagent: Add the thionating reagent (e.g., Lawesson's reagent, typically 0.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the specific thionating reagent used and may involve filtration, extraction, and/or column chromatography.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain pure this compound.

Note: Thionation reactions should be performed in a well-ventilated fume hood as they can produce odorous and toxic byproducts.

A patent for the preparation of a this compound derivative provides a more detailed, multi-step chemical synthesis process that could be adapted for the synthesis of this compound itself.[8]

Quantification of this compound

The quantification of this compound in biological matrices can be achieved using high-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or mass spectrometry (MS) detector.

General HPLC-UV Method:

  • Sample Preparation: Extract this compound from the biological matrix (e.g., plasma, cell lysate) using a suitable protein precipitation and extraction solvent (e.g., acetonitrile, methanol). Centrifuge to remove precipitated proteins.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Detection: Monitor the absorbance at the λmax of this compound.

  • Quantification: Create a calibration curve using standards of known this compound concentrations to quantify the amount in the sample.

For more sensitive and specific quantification, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[9][10][11][12]

Conclusion

This compound is a promising molecule with a well-defined mechanism of action that targets cellular redox metabolism. Its ability to induce oxidative stress and inhibit key biosynthetic pathways makes it a compelling candidate for further investigation as a therapeutic agent, particularly in the context of cancer. This technical guide provides a foundational understanding of its chemical properties, structure, and biological activity to aid researchers and drug development professionals in their ongoing exploration of this and similar compounds. Further research is warranted to fully elucidate its therapeutic potential and to develop more potent and selective analogs.

References

Thionicotinamide as a Prodrug: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Thionicotinamide, a sulfur-containing analog of nicotinamide, serves as a versatile prodrug scaffold with significant therapeutic potential in two distinct domains: as an antitubercular agent and as an anticancer compound. In the context of tuberculosis, its derivative ethionamide is a cornerstone second-line drug that requires bioactivation by a mycobacterial enzyme to inhibit mycolic acid synthesis. In oncology, this compound is metabolized by host cells into analogs of NAD⁺ and NADP⁺, leading to the disruption of cellular redox homeostasis and sensitizing cancer cells to oxidative stress-inducing chemotherapies. This guide provides an in-depth analysis of the activation mechanisms, molecular targets, and therapeutic strategies associated with this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound in Antitubercular Therapy: The Ethionamide Paradigm

Ethionamide (ETH), a derivative of thioisonicotinamide, is a critical second-line antibiotic for treating multidrug-resistant Mycobacterium tuberculosis (Mtb). It is a prodrug that requires activation within the bacterium to exert its therapeutic effect.[1][2]

Mechanism of Action and Bioactivation

The activation of ethionamide is a tightly regulated process initiated by the mycobacterial enzyme EthA, a flavin-containing monooxygenase.[3][4] The expression of the ethA gene is negatively regulated by the transcriptional repressor EthR.[3][5] Upon activation by EthA, ethionamide undergoes oxidation to form an active intermediate that subsequently reacts with nicotinamide adenine dinucleotide (NAD⁺) to form a covalent ETH-NAD adduct.[6][7][8] This adduct is a potent, tight-binding inhibitor of the enoyl-acyl carrier protein reductase InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system.[9][10] Inhibition of InhA blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to cell death.[1][6]

Ethionamide_Activation_Pathway EthR EthR Repressor ethA_gene ethA gene EthR->ethA_gene represses EthA EthA Monooxygenase ethA_gene->EthA expresses ETH_in Ethionamide (Prodrug) EthA->ETH_in ETH_active Activated ETH ETH_in->ETH_active ETH_NAD ETH-NAD Adduct ETH_active->ETH_NAD NAD NAD⁺ NAD->ETH_NAD InhA InhA Enzyme ETH_NAD->InhA inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid

Figure 1: Ethionamide activation pathway in M. tuberculosis.
Quantitative Efficacy Data

The activated ETH-NAD and prothionamide (PTH)-NAD adducts are highly potent inhibitors of InhA from both M. tuberculosis and M. leprae.

Inhibitor Target Enzyme Inhibition Constant (Ki)
ETH-NAD AdductM. tuberculosis InhANanomolar range[6][7]
PTH-NAD AdductM. tuberculosis InhANanomolar range[6][7]
ETH-NAD AdductM. leprae InhANanomolar range[7]
PTH-NAD AdductM. leprae InhANanomolar range[7]
Boosting Ethionamide Efficacy with EthR Inhibitors

A significant challenge with ethionamide therapy is its dose-limiting side effects.[4] A promising strategy to improve its therapeutic index is to "boost" its activation by inhibiting the EthR repressor. Small-molecule inhibitors of EthR prevent it from binding to the ethA promoter, leading to derepression of ethA expression, increased EthA production, and consequently, more efficient activation of ethionamide.[9][11] This allows for a lower, better-tolerated dose of ethionamide to achieve the same therapeutic effect.[4][11]

EthR Inhibitor Effect Reference
BDM31343Boosted ethionamide potency in culture >10-fold.[11]
BDM31343Enabled a reduced dose of ethionamide to be effective in Mtb-infected mice.[11]
SMARt-420Triggers a cryptic alternative bioactivation pathway via EthR2.[12]
Fragment-sized ligandsNanomolar minimum effective concentration for boosting in whole-cell assays.[9]
Key Experimental Protocols

This protocol assesses the ability of a compound to inhibit the binding of the EthR repressor to its DNA operator sequence in the ethA promoter region.

  • Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the EthR binding site (a 55-bp operator sequence). Label the DNA probe with a radioactive (e.g., ³²P) or fluorescent tag.

  • Binding Reaction: Incubate purified recombinant EthR protein with the labeled DNA probe in a suitable binding buffer. To test for inhibition, pre-incubate EthR with the test compound before adding the probe.

  • Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the bands by autoradiography or fluorescence imaging. A decrease in the shifted band (EthR-DNA complex) in the presence of a test compound indicates inhibition.[3]

This protocol measures the ability of a compound to derepress ethA expression in a whole-cell context.

  • Reporter Strain Construction: Create a mycobacterial strain (e.g., M. smegmatis or M. tuberculosis) where the ethA promoter region is fused upstream of a reporter gene, such as lacZ (encoding β-galactosidase).

  • Compound Treatment: Culture the reporter strain in the presence of various concentrations of the test compound (potential EthR inhibitor).

  • Reporter Gene Assay: After a set incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., using a colorimetric substrate for β-galactosidase like ONPG).

  • Analysis: An increase in reporter activity compared to untreated controls indicates that the compound has derepressed the ethA promoter, boosting its expression.[3]

This compound as an Anticancer Prodrug

In mammalian cells, this compound acts as a prodrug that disrupts cellular redox balance, making it a potential anticancer agent, particularly in combination with chemotherapy.

Mechanism of Action

This compound is taken up by cancer cells and enzymatically converted into this compound adenine dinucleotide (NADS) and subsequently to this compound adenine dinucleotide phosphate (NADPS).[13][14] NADPS is a potent inhibitor of key enzymes in NADPH metabolism, including NAD⁺ kinase (NADK), the sole enzyme responsible for cytosolic NADP⁺ synthesis, and glucose-6-phosphate dehydrogenase (G6PD).[13] Inhibition of these enzymes leads to a significant reduction in the cellular pool of NADPH.[13]

NADPH is a critical reducing equivalent required for macromolecular biosynthesis (nucleic acids, lipids) and for regenerating the primary antioxidant, glutathione.[13] By depleting NADPH, this compound treatment compromises biosynthetic capabilities and cripples the cell's ability to neutralize reactive oxygen species (ROS). This leads to a build-up of oxidative stress, which can induce DNA damage and trigger apoptosis, especially in cancer cells that already exhibit high basal levels of ROS.[13]

Anticancer_Mechanism cluster_cell Cancer Cell ThioNa_in This compound NADS Thio-NAD (NADS) ThioNa_in->NADS Metabolized to NADPS Thio-NADP (NADPS) NADS->NADPS Phosphorylated by NADK NADK NAD Kinase (NADK) NADPS->NADK inhibits NADPH_pool NADPH Pool NADK->NADPH_pool Biosynthesis Biosynthesis (Lipids, Nucleotides) NADPH_pool->Biosynthesis Antioxidant Antioxidant Defense (Glutathione) NADPH_pool->Antioxidant ROS Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis induces Antioxidant->ROS neutralizes Chemo Chemotherapy Chemo->ROS induces ROS_Workflow start Seed cancer cells in a multi-well plate treat Treat cells with this compound and/or other agents (e.g., H₂O₂) start->treat load Load cells with DCFDA probe (2′,7′-dichlorofluorescin diacetate) treat->load incubate Incubate to allow probe de-esterification and oxidation load->incubate measure Measure fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) using a plate reader or flow cytometer incubate->measure analyze Analyze data: Compare fluorescence of treated vs. control cells measure->analyze end Quantify relative ROS levels analyze->end

References

Thionicotinamide: A Comprehensive Technical Guide to its Biological Functions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thionicotinamide, a sulfur-containing analog of nicotinamide, has emerged as a significant tool in biochemical research and a promising candidate in drug development, particularly in oncology. This technical guide provides an in-depth exploration of the core biological functions of this compound, detailing its mechanism of action, its impact on cellular metabolism, and its potential as a therapeutic agent. By functioning as a prodrug, this compound is intracellularly converted to its active forms, this compound adenine dinucleotide (NADS) and this compound adenine dinucleotide phosphate (NADPS). These metabolites are potent inhibitors of key enzymes involved in NAD(P)H homeostasis, namely NAD+ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD). This inhibition leads to a significant reduction in the cellular pool of NADPH, a critical reducing equivalent for biosynthetic pathways and antioxidant defense. The resulting increase in reactive oxygen species (ROS) and compromise of cellular biosynthetic capabilities create a state of metabolic vulnerability, particularly in rapidly proliferating cancer cells. This guide summarizes the quantitative data on this compound's activity, provides detailed experimental protocols for its study, and visualizes the intricate signaling pathways it modulates.

Introduction

This compound is a synthetic pyridine derivative characterized by the substitution of the oxygen atom in the amide group of nicotinamide with a sulfur atom.[1] This structural modification imparts unique chemical properties that translate into distinct biological activities. While initially utilized as a chemical intermediate, research has unveiled its significant role as a modulator of cellular redox balance and metabolism.[1] This guide will delve into the biochemical and physiological actions of this compound, with a focus on its applications in research and its potential as a therapeutic agent.

Mechanism of Action

This compound exerts its biological effects primarily as a prodrug.[1][2][3] Upon cellular uptake, it is metabolized into two key active molecules: this compound adenine dinucleotide (NADS) and this compound adenine dinucleotide phosphate (NADPS).[1][2][4] These molecules act as inhibitors of crucial enzymes involved in the synthesis and regeneration of nicotinamide adenine dinucleotide phosphate (NADPH).[1][2][4]

Intracellular Conversion of this compound

The metabolic activation of this compound follows the established NAD+ salvage pathway. It is first converted to NADS, and subsequently, NADS is phosphorylated by NAD+ kinase (NADK) to form NADPS.[1][2]

This compound This compound NADS This compound Adenine Dinucleotide (NADS) This compound->NADS NAD+ Salvage Pathway NADPS This compound Adenine Dinucleotide Phosphate (NADPS) NADS->NADPS ATP -> ADP NADK NAD+ Kinase (NADK) NADK->NADS NADK->NADPS

Figure 1: Intracellular conversion of this compound.
Inhibition of Key Metabolic Enzymes

The primary targets of this compound's active metabolites are NAD+ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD).[1][2][4]

  • NAD+ Kinase (NADK) Inhibition: Both NADS and NADPS are inhibitors of NADK, the sole enzyme responsible for the de novo synthesis of NADP+ from NAD+.[1][2][4][5] By inhibiting NADK, this compound effectively blocks the production of NADP+, the precursor to NADPH.[1][2][4] While the precise Ki values for NADS and NADPS with NADK are not extensively reported in the reviewed literature, their inhibitory action on the NAD binding site of the enzyme is established.[1]

  • Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibition: NADPS acts as a potent inhibitor of G6PD, the rate-limiting enzyme of the pentose phosphate pathway (PPP).[2] The PPP is a major source of cellular NADPH.[6][7][8] The inhibition of G6PD by NADPS further exacerbates the depletion of the NADPH pool.[2]

Quantitative Data on this compound Activity

The efficacy of this compound and its metabolites has been quantified in various studies. The following tables summarize the key quantitative data available.

CompoundEnzymeInhibition Constant (Ki)Cell LineReference
NADPSHuman G6PD~1 µMRecombinant Human G6PD[2]
CompoundCell LineParameterValueTreatment ConditionsReference
This compoundC85 (Colorectal Cancer)NADP Levels~60-70% reduction100 µM for 24 hours[2][3]
This compoundC85 (Colorectal Cancer)NADPH Levels~60-70% reduction100 µM for 24 hours[2][3]

Biological Consequences of this compound Treatment

The inhibition of NADK and G6PD by this compound metabolites triggers a cascade of downstream biological effects, primarily stemming from the depletion of the cellular NADPH pool.

Depletion of NADPH and Increased Oxidative Stress

NADPH is the primary reducing equivalent for antioxidant defense systems, including the glutathione and thioredoxin systems.[2] By depleting NADPH, this compound compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress.[2][3][9] This is particularly detrimental to cancer cells, which often exhibit higher basal levels of ROS due to their altered metabolism.[2]

This compound This compound NADK_G6PD NADK & G6PD Inhibition This compound->NADK_G6PD NADPH_depletion NADPH Depletion NADK_G6PD->NADPH_depletion Antioxidant_defense Compromised Antioxidant Defense (GSH, Trx) NADPH_depletion->Antioxidant_defense ROS_increase Increased ROS Antioxidant_defense->ROS_increase

Figure 2: this compound-induced oxidative stress pathway.
Inhibition of Biosynthetic Pathways

NADPH is an essential cofactor for numerous anabolic reactions, including the synthesis of fatty acids, nucleotides, and amino acids.[2] The depletion of NADPH by this compound treatment leads to a reduction in these biosynthetic processes, thereby inhibiting cell growth and proliferation.[2][3]

Synergy with Chemotherapy

The increased oxidative stress induced by this compound can sensitize cancer cells to the effects of conventional chemotherapeutic agents that also generate ROS, such as gemcitabine, docetaxel, and irinotecan.[2][3][9] This synergistic effect allows for potentially lower doses of cytotoxic drugs, thereby reducing side effects.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.

NAD+ Kinase (NADK) Enzymatic Assay

This coupled assay measures the formation of NADP+ by converting it to NADPH, which can be monitored spectrophotometrically.[2][3]

  • Reagents:

    • 50 mM Tris-HCl, pH 7.5

    • 5 mM MgCl₂

    • 5 mM Glucose-6-phosphate

    • 50 mM ATP

    • 18 mM NAD+

    • Recombinant human G6PD (0.05 µg per reaction)

    • Recombinant human NADK (0.5 µg per reaction)

    • NADS or NADPS (inhibitor)

  • Procedure:

    • Combine Tris-HCl, MgCl₂, glucose-6-phosphate, ATP, NAD+, and human G6PD in a reaction vessel.

    • Add the desired concentration of NADS or NADPS.

    • Initiate the reaction by adding human NADK.

    • Incubate at room temperature for 30 minutes.

    • Measure the formation of NADPH by monitoring the increase in absorbance at 340 nm.

Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibition Assay

This assay directly measures the inhibition of G6PD activity by NADPS.[2]

  • Reagents:

    • 50 mM Tris-HCl, pH 7.5

    • 5 mM MgCl₂

    • 5 mM Glucose-6-phosphate

    • Recombinant human G6PD (0.05 µg per reaction)

    • Varying concentrations of NADP+ and NADPS

  • Procedure:

    • Combine Tris-HCl, MgCl₂, and glucose-6-phosphate in a reaction vessel.

    • Add varying concentrations of NADP+ (substrate) and NADPS (inhibitor).

    • Initiate the reaction by adding human G6PD.

    • Monitor the rate of NADP+ reduction to NADPH by measuring the increase in absorbance at 340 nm.

    • Determine the Ki value using a Dixon plot.

Quantification of Intracellular NADP+/NADPH Pools

This protocol utilizes High-Performance Liquid Chromatography (HPLC) to separate and quantify NADP+ and NADPH from cell lysates.[2]

  • Cell Lysis and Extraction:

    • Harvest cells and wash with PBS.

    • For NADPH quantification: Resuspend cells in 0.4 M KOH. For NADP+ quantification: Resuspend cells in 1 N HCl.

    • Lyse cells by sonication on ice.

    • Centrifuge to pellet debris.

    • For NADPH samples, heat at 60°C for 30 minutes.

  • HPLC Analysis:

    • Inject the supernatant onto a suitable HPLC column (e.g., Luna PFP(2)).

    • Elute with an appropriate mobile phase (e.g., 0.1 M KH₂PO₄, pH 6.0, with 5% methanol).

    • Detect NADP+ and NADPH by UV absorbance at 254 nm.

    • Quantify using a standard curve.

Measurement of Cellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Reagents:

    • DCFH-DA stock solution (in DMSO)

    • Cell culture medium without phenol red

    • PBS

  • Procedure:

    • Seed cells in a multi-well plate.

    • Treat cells with this compound for the desired time.

    • Wash cells with PBS.

    • Load cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate for 30 minutes at 37°C.

    • Wash cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize by fluorescence microscopy.

cluster_cell_prep Cell Preparation cluster_ros_detection ROS Detection Cell_Seeding Seed Cells Thio_Treatment Treat with this compound Cell_Seeding->Thio_Treatment Wash1 Wash with PBS Thio_Treatment->Wash1 DCFH_DA_Loading Load with DCFH-DA Wash1->DCFH_DA_Loading Wash2 Wash with PBS DCFH_DA_Loading->Wash2 Fluorescence_Measurement Measure Fluorescence Wash2->Fluorescence_Measurement cluster_Nucleus Nucleus This compound This compound ROS_increase Increased ROS This compound->ROS_increase KEAP1_NRF2_inactive KEAP1-NRF2 Complex (Inactive) ROS_increase->KEAP1_NRF2_inactive Oxidative Stress NRF2_active NRF2 (Active) KEAP1_NRF2_inactive->NRF2_active Dissociation Nucleus Nucleus NRF2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) NRF2_active->ARE Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (SOD, CAT, GPX) ARE->Antioxidant_Enzymes

References

Thionicotinamide in Cellular Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thionicotinamide, a nicotinamide analog, serves as a potent modulator of cellular metabolism. As a prodrug, it is intracellularly converted into active metabolites that primarily inhibit key enzymes in NADP(H) biosynthesis, namely NAD+ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD). This dual inhibition leads to a significant depletion of the cellular NADPH pool, a critical reducing equivalent for biosynthetic pathways and antioxidant defense. The resulting metabolic disruption manifests as increased oxidative stress, inhibition of macromolecule synthesis, and induction of apoptosis, making this compound a compound of interest in cancer research and drug development. This guide provides a comprehensive technical overview of this compound's mechanism of action, its impact on cellular metabolism, and the signaling pathways it perturbs. Detailed experimental protocols and quantitative data are presented to facilitate further research and application.

Mechanism of Action

This compound exerts its biological effects through its metabolic conversion into inhibitory analogs of NADP+ and NADPH. The primary mechanism involves the dual inhibition of NADK and G6PD, leading to a significant reduction in the cellular NADPH pool.

  • Inhibition of NAD+ Kinase (NADK): this compound is converted intracellularly to this compound adenine dinucleotide (Thio-NAD+). NADK, the enzyme responsible for phosphorylating NAD+ to NADP+, can then phosphorylate Thio-NAD+ to form this compound adenine dinucleotide phosphate (Thio-NADP+). Thio-NADP+ acts as an inhibitor of NADK, thus blocking the synthesis of NADP+.

  • Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD): The reduced form of Thio-NADP+, Thio-NADPH (NADPSH), is a potent inhibitor of G6PD, a key enzyme in the pentose phosphate pathway that is a major source of cellular NADPH. The inhibition constant (Ki) of NADPS for human G6PD is approximately 1 µM.[1]

This dual inhibition creates a bottleneck in NADPH production, leading to a cascade of downstream metabolic consequences.

This compound This compound Thio_NAD Thio-NAD+ This compound->Thio_NAD Intracellular Metabolism Thio_NADP Thio-NADP(H) Thio_NAD->Thio_NADP NADK NADK NADK Thio_NADP->NADK Inhibition G6PD G6PD Thio_NADP->G6PD Inhibition NADPH_pool NADPH Pool

Figure 1: Mechanism of this compound Action.

Effects on Cellular Metabolism

The depletion of the NADPH pool by this compound has profound effects on various metabolic processes, primarily through the induction of oxidative stress and the inhibition of biosynthetic pathways.

Induction of Oxidative Stress

NADPH is a crucial cofactor for antioxidant enzymes such as glutathione reductase and thioredoxin reductase, which are essential for neutralizing reactive oxygen species (ROS). By depleting NADPH, this compound compromises the cell's ability to manage oxidative stress, leading to an accumulation of ROS. This increased oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately contributing to cell death.[1]

Inhibition of Biosynthetic Pathways

NADPH is a key provider of reducing equivalents for anabolic processes. The reduction in NADPH availability following this compound treatment impairs the synthesis of essential macromolecules.

  • Lipid Synthesis: NADPH is required for fatty acid synthesis. Treatment with this compound has been shown to significantly reduce the levels of neutral fatty acids in cancer cells.[1]

  • Protein Synthesis: The synthesis of amino acids and the regeneration of tetrahydrofolate for nucleotide synthesis are also dependent on NADPH. This compound treatment has been demonstrated to decrease the rate of protein synthesis, as measured by the incorporation of radiolabeled amino acids.[1]

Quantitative Data

The metabolic effects of this compound have been quantified in various studies. The following tables summarize key quantitative data on its impact on cellular metabolites and enzyme kinetics.

ParameterCell LineThis compound ConcentrationDuration of Treatment% Reduction (Mean)Reference
NADP+ C85 (colon cancer)100 µM24 hours60-70%[1]
NADPH C85 (colon cancer)100 µM24 hours60-70%[1]

Table 1: Effect of this compound on NADP(H) Levels

EnzymeInhibitorKiKm of Natural Substrate (NADP+)Reference
Glucose-6-Phosphate Dehydrogenase (G6PD) Thio-NADPH (NADPS)~1 µM7.1 µM[1]

Table 2: Enzyme Inhibition Kinetics

Cell LineIC50 (µM)
HTB-26 (breast cancer) 10-50
PC-3 (pancreatic cancer) 10-50
HepG2 (hepatocellular carcinoma) 10-50
HCT116 (colorectal cancer) 22.4

Table 3: IC50 Values of this compound Analogs in Various Cancer Cell Lines [2]

Signaling Pathways

The metabolic perturbations induced by this compound trigger several signaling pathways that ultimately determine the cell's fate.

Oxidative Stress Response and Nrf2 Pathway

The increase in intracellular ROS due to NADPH depletion is a potent activator of the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for proteasomal degradation. Upon oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, inducing the expression of a battery of antioxidant and detoxification enzymes. While direct evidence for this compound-induced Nrf2 activation is still emerging, its potent induction of oxidative stress strongly suggests the involvement of this protective pathway.

cluster_0 Nucleus This compound This compound NADPH_Depletion NADPH Depletion This compound->NADPH_Depletion ROS Increased ROS NADPH_Depletion->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus ARE ARE Antioxidant_Genes Antioxidant Gene Expression Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n Antioxidant_Genes_n Antioxidant Gene Expression ARE_n->Antioxidant_Genes_n

Figure 2: Postulated Nrf2 Signaling Pathway Activation.

Energy Stress and AMPK Pathway

The disruption of cellular redox balance and biosynthetic pathways can lead to a state of energy stress, characterized by an increased AMP:ATP ratio. This metabolic stress is a primary activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. While direct phosphorylation of AMPK in response to this compound has yet to be definitively shown, the significant metabolic disruption it causes makes AMPK a likely downstream effector.

Apoptosis Signaling

Prolonged and severe metabolic stress induced by this compound can overwhelm cellular defense mechanisms and trigger programmed cell death, or apoptosis. This process is executed by a family of proteases called caspases.

  • Intrinsic (Mitochondrial) Pathway: Increased oxidative stress can lead to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.

  • Extrinsic (Death Receptor) Pathway: While less directly implicated, cellular stress can also sensitize cells to extrinsic apoptotic signals.

  • Caspase Cascade: Activated initiator caspases (caspase-8 from the extrinsic pathway and caspase-9 from the intrinsic pathway) then cleave and activate executioner caspases, primarily caspase-3. Activated caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP is a hallmark of apoptosis.

This compound This compound NADPH_Depletion NADPH Depletion This compound->NADPH_Depletion Oxidative_Stress Oxidative Stress NADPH_Depletion->Oxidative_Stress Mitochondrion Mitochondrion Oxidative_Stress->Mitochondrion Mitochondrial Dysfunction Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Figure 3: this compound-Induced Apoptotic Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the metabolic effects of this compound.

Measurement of Intracellular NADP+ and NADPH Levels by HPLC

This protocol describes the extraction and quantification of NADP+ and NADPH from cultured cells.

  • Materials:

    • Cultured cells treated with this compound or vehicle control.

    • Ice-cold Phosphate Buffered Saline (PBS).

    • Extraction Buffer: 0.5 M Perchloric Acid (PCA).

    • Neutralization Buffer: 2 M KOH, 0.5 M MOPS.

    • HPLC system with a UV detector.

    • Reversed-phase C18 column.

  • Procedure:

    • Wash cell pellets twice with ice-cold PBS.

    • Resuspend the cell pellet in 200 µL of ice-cold Extraction Buffer.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant to a new tube and neutralize with Neutralization Buffer to pH 6.5-7.0.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to remove the precipitate.

    • Filter the supernatant through a 0.22 µm filter.

    • Inject the sample onto the HPLC system.

    • Separate NADP+ and NADPH using a gradient of mobile phase A (e.g., 100 mM potassium phosphate, pH 6.0) and mobile phase B (e.g., 100% methanol).

    • Detect NADP+ and NADPH by absorbance at 260 nm.

    • Quantify by comparing the peak areas to a standard curve of known concentrations of NADP+ and NADPH.

Start Start Harvest_Cells Harvest and Wash Cells Start->Harvest_Cells Lyse_Cells Lyse with Perchloric Acid Harvest_Cells->Lyse_Cells Centrifuge1 Centrifuge Lyse_Cells->Centrifuge1 Neutralize Neutralize Supernatant Centrifuge1->Neutralize Centrifuge2 Centrifuge Neutralize->Centrifuge2 Filter Filter Supernatant Centrifuge2->Filter HPLC HPLC Analysis Filter->HPLC End End HPLC->End

Figure 4: Workflow for NADP(H) Quantification by HPLC.

Assessment of Protein Synthesis by [³H]-Leucine Incorporation

This assay measures the rate of new protein synthesis.

  • Materials:

    • Cultured cells treated with this compound or vehicle control.

    • [³H]-Leucine.

    • Trichloroacetic acid (TCA).

    • Ethanol.

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • Plate cells in a multi-well plate and treat with this compound for the desired time.

    • Add [³H]-Leucine to each well and incubate for 1-4 hours.

    • Wash the cells with ice-cold PBS.

    • Precipitate proteins by adding ice-cold 10% TCA and incubating on ice for 30 minutes.

    • Wash the precipitate twice with 5% TCA and once with 70% ethanol.

    • Air-dry the wells.

    • Solubilize the protein precipitate with 0.1 M NaOH.

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Normalize the counts per minute (CPM) to the total protein content of a parallel well.

Quantification of Neutral Lipids by Oil Red O Staining

This method visualizes and quantifies neutral lipid accumulation in cells.

  • Materials:

    • Cultured cells on coverslips or in multi-well plates.

    • 10% formalin.

    • Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water).

    • 60% isopropanol.

    • Hematoxylin (for counterstaining nuclei).

  • Procedure:

    • Wash cells with PBS and fix with 10% formalin for 30-60 minutes.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O working solution for 10-20 minutes.

    • Wash with 60% isopropanol and then with water.

    • (Optional) Counterstain with hematoxylin for 1 minute.

    • Wash with water and visualize under a microscope. Lipid droplets will appear red.

    • For quantification, elute the Oil Red O from the stained cells with 100% isopropanol and measure the absorbance at 492 nm.

Detection of Intracellular ROS using 2',7'-Dichlorofluorescin Diacetate (DCFDA)

This assay measures the overall level of reactive oxygen species in cells.

  • Materials:

    • Cultured cells in a multi-well plate.

    • DCFDA solution (e.g., 10 mM stock in DMSO).

    • Phenol red-free culture medium.

    • Fluorescence plate reader or fluorescence microscope.

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Wash the cells with phenol red-free medium.

    • Load the cells with 5-20 µM DCFDA in phenol red-free medium and incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope.

Assessment of Mitochondrial Membrane Potential using JC-1

JC-1 is a ratiometric dye that indicates mitochondrial health.

  • Materials:

    • Cultured cells.

    • JC-1 staining solution.

    • Fluorescence microscope or flow cytometer.

  • Procedure:

    • Treat cells with this compound.

    • Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

    • Wash the cells with PBS.

    • Analyze the cells by fluorescence microscopy or flow cytometry. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in membrane potential.

Detection of Cytochrome c Release by Western Blotting

This protocol separates cytosolic and mitochondrial fractions to detect the translocation of cytochrome c.

  • Materials:

    • Cultured cells.

    • Cytosol extraction buffer.

    • Mitochondria extraction buffer.

    • Dounce homogenizer.

    • Antibodies against cytochrome c, a cytosolic marker (e.g., GAPDH), and a mitochondrial marker (e.g., COX IV).

  • Procedure:

    • Harvest and wash cells.

    • Resuspend the cell pellet in cytosol extraction buffer and gently homogenize using a Dounce homogenizer.

    • Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

    • The resulting supernatant is the cytosolic fraction.

    • Lyse the mitochondrial pellet with mitochondria extraction buffer.

    • Perform western blotting on both the cytosolic and mitochondrial fractions using antibodies against cytochrome c, a cytosolic loading control, and a mitochondrial loading control. An increase in cytochrome c in the cytosolic fraction indicates its release from the mitochondria.

Conclusion

This compound is a valuable tool for studying cellular metabolism and a promising lead compound in drug development, particularly in oncology. Its ability to potently deplete cellular NADPH through the dual inhibition of NADK and G6PD provides a unique mechanism to induce oxidative stress and inhibit biosynthesis in rapidly proliferating cells. The downstream consequences, including the activation of stress-response pathways and the induction of apoptosis, highlight the intricate connections between cellular metabolism and cell fate. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting NADPH metabolism with this compound and its derivatives. Future research should focus on obtaining comprehensive metabolomic and proteomic data to fully elucidate the network of cellular responses to this compound and to identify potential biomarkers of response and resistance.

References

Thionicotinamide as a Vitamin B3 Derivative: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract Thionicotinamide, a sulfur-containing derivative of nicotinamide (a form of vitamin B3), has emerged as a significant molecule in biomedical research and drug development.[1][2] It functions as a prodrug, which upon intracellular conversion, acts as a potent inhibitor of key metabolic enzymes.[3][4][5] This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and illustrating its metabolic and signaling pathways. The primary focus is on its role as a dual inhibitor of NAD⁺ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD), leading to the depletion of the cellular NADPH pool, increased oxidative stress, and synergistic anticancer effects with chemotherapy.[3][4] This document is intended for researchers, scientists, and drug development professionals exploring novel therapeutic strategies targeting cancer metabolism.

Introduction

This compound is a pyridine derivative distinguished by a thioamide functional group in place of the amide group in nicotinamide.[1][6] While nicotinamide is an essential precursor for the coenzymes nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺), this compound acts as a metabolic disruptor.[3][7] It is recognized as a prodrug that, once metabolized within the cell, produces potent inhibitors of NADK, the sole enzyme responsible for cytosolic NADP⁺ synthesis.[3][5] Its ability to selectively target the heightened metabolic and redox demands of proliferating cancer cells makes it a compound of significant interest for oncological research and therapeutic development.[3][4]

Physicochemical Properties

This compound is a yellow crystalline powder with the molecular formula C₆H₆N₂S.[8][9][10] It is soluble in water and various organic solvents, which facilitates its use in a range of experimental settings.[1][9]

PropertyValueReference
CAS Number 4621-66-3[5][8][10]
Molecular Formula C₆H₆N₂S[5][10]
Molecular Weight 138.19 g/mol [5][10]
Appearance Yellow crystalline powder[8][9][11]
Melting Point 185-190°C[8][11]
Purity (Typical) ≥98.0%[8][11]

Mechanism of Action

Intracellular Activation and Metabolic Pathway

This compound is biologically inactive until it is taken up by cells and converted into its active forms. This intracellular pathway involves its conversion to this compound adenine dinucleotide (NADS) and subsequent phosphorylation by NADK to this compound adenine dinucleotide phosphate (NADPS).[3][4] NADPS is the key moiety that inhibits NADK and G6PD.[3][5]

G cluster_cell Intracellular Space ThioNa This compound (Prodrug) NADS This compound Adenine Dinucleotide (NADS) ThioNa->NADS Metabolic Conversion NADPS This compound Adenine Dinucleotide Phosphate (NADPS) (Active Inhibitor) NADS->NADPS Phosphorylation by NADK

Caption: Intracellular activation of this compound.
Dual Inhibition of NADK and G6PD

The anticancer effects of this compound are attributed to its function as a dual inhibitor.[4] The intracellularly synthesized NADPS acts as a potent inhibitor of both NAD⁺ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD).[3]

  • NADK Inhibition: By inhibiting NADK, this compound blocks the primary pathway for the synthesis of NADP⁺ from NAD⁺.[3]

  • G6PD Inhibition: G6PD is a critical enzyme in the pentose phosphate pathway that is a major source of cellular NADPH. Its inhibition further contributes to the depletion of NADPH pools.[3]

Downstream Effects on Cellular Metabolism and Redox Balance

The dual inhibition of NADK and G6PD culminates in a significant reduction of the cellular NADPH pool.[3][4] NADPH is an essential reducing equivalent required for both anabolic biosynthesis and antioxidant defense. The depletion of NADPH has two major consequences for cancer cells:

  • Inhibition of Biosynthesis: Macromolecular synthesis, including that of fatty acids and proteins, is heavily dependent on NADPH. Treatment with this compound has been shown to significantly reduce the rates of both fatty acid and protein synthesis.[3]

  • Increased Oxidative Stress: Cancer cells exhibit high levels of reactive oxygen species (ROS) due to their altered metabolism.[3] They rely on NADPH-dependent systems (e.g., glutathione reductase, thioredoxin reductase) to mitigate oxidative damage. By lowering NADPH levels, this compound compromises this defense, leading to an increase in cellular ROS, which can trigger apoptosis.[3][4] This effect is synergistic with ROS-inducing chemotherapeutic agents.[3]

G ThioNa This compound Inhibition Inhibition of NADK & G6PD ThioNa->Inhibition NADPH_pool Reduced Cellular NADPH Pool Inhibition->NADPH_pool Biosynthesis Inhibition of Biosynthetic Pathways (Fatty Acids, Proteins) NADPH_pool->Biosynthesis ROS Increased Reactive Oxygen Species (ROS) NADPH_pool->ROS Growth Inhibition of Cell Growth Biosynthesis->Growth Apoptosis Apoptosis ROS->Apoptosis

Caption: this compound's mechanism of action workflow.

Applications in Research and Drug Development

Anticancer Strategy

This compound represents a novel anticancer strategy by targeting the metabolic vulnerabilities of cancer cells.[3] In vitro studies have demonstrated its ability to inhibit cancer cell proliferation.[3] Furthermore, in vivo experiments using xenograft models of diffuse large B-cell lymphoma showed that this compound treatment could induce moderate tumor regression and prolong a decrease in growth rate.[3][4] A key aspect of its therapeutic potential is its ability to synergize with conventional chemotherapeutic drugs like gemcitabine, docetaxel, and irinotecan, which are known to induce ROS.[3][4]

Tool for Metabolic Research

Beyond its therapeutic potential, this compound and its active metabolites serve as valuable tools in biochemical research.[12] They are used to study metabolic pathways involving redox reactions, perform enzyme activity assays, and explore cellular signaling related to NAD⁺ metabolism.[12]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on this compound.

Table 1: In Vitro Experimental Parameters

Parameter Cell Line Concentration Effect Reference
This compound Treatment C85 Colorectal Cancer 100 µM Decrease in NADP and NADPH pools [3]
This compound Treatment C85 Colorectal Cancer 100 µM Reduced protein synthesis rate [3]
This compound Treatment C85 Colorectal Cancer 100 µM Reduced neutral fatty acid levels [3]
This compound Treatment C85 Colorectal Cancer 100 µM Increase in steady-state ROS levels [3]

| Nicotinamide in Media | C85 Colorectal Cancer | 0, 8.2, 32.8 µM | Affects toxicity of this compound |[3] |

Table 2: In Vivo Experimental Parameters

Parameter Animal Model Dosage Effect Reference

| this compound Treatment | RL Lymphoma Xenografts (NOD/SCID mice) | 100 mg/kg (every other day) | Moderate tumor regression and prolonged decreased growth rate |[3] |

Key Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various organic chemistry routes. A common approach involves the reaction of a corresponding nitrile with a sulfurizing agent or the condensation of specific precursors.[9][13] For instance, the synthesis of this compound adenine dinucleotide (NADS) and its phosphorylated form (NADPS) from this compound has been demonstrated using enzymatic methods with porcine liver powder.[3] A more detailed chemical synthesis involves multiple steps, including the preparation of this compound-α-D-nucleosides followed by phosphorylation.[14]

NADK Enzymatic Assay

This protocol describes a coupled enzymatic assay to measure the formation of NADP⁺, which is subsequently converted to NADPH for spectrophotometric detection.[3]

  • Reagents:

    • Reaction Buffer: 50 mM Tris HCl, 5 mM MgCl₂

    • Substrates: 5 mM glucose-6-phosphate, 50 mM ATP, 18 mM NAD⁺

    • Enzymes: 0.05 µg human Glucose-6-Phosphate Dehydrogenase (G6PD), 0.5 µg human NADK

    • Inhibitors (if applicable): this compound adenine dinucleotide (NADS) or this compound adenine dinucleotide phosphate (NADPS) to a final concentration of 500 µM.

  • Procedure:

    • Combine the reaction buffer, substrates, and enzymes in a suitable reaction vessel.

    • Add the inhibitor (NADS or NADPS) if testing for inhibition.

    • Incubate the reaction mixture at room temperature for 30 minutes.

    • Measure the formation of NADPH spectrophotometrically by monitoring the increase in absorbance at 340 nm.

G cluster_reaction1 Reaction 1: NADK Activity cluster_reaction2 Reaction 2: Coupled Assay NAD NAD⁺ NADP NADP⁺ NAD->NADP NADK ATP ATP ATP->NADP NADK NADPH NADPH NADP->NADPH G6PD sixPG 6-P-Glucono- δ-lactone NADP->sixPG G6PD G6P Glucose-6-P G6P->NADPH G6PD G6P->sixPG G6PD Measure Measure Absorbance at 340 nm NADPH->Measure

Caption: Experimental workflow for the coupled NADK assay.
Cellular Assays

  • Colony Formation Assay: To assess the effect of this compound on cell proliferation and toxicity, cells (e.g., C85) are seeded at low density and treated with varying concentrations of the compound. The medium is changed periodically. After a set period (e.g., 10-14 days), colonies are fixed, stained (e.g., with crystal violet), and counted.[3]

  • Protein Synthesis Rate: Cells are treated with this compound. [³H]4,5-leucine is added to the culture medium for a short period. Cells are then harvested, and the incorporation of the radiolabel into proteins is measured using a scintillation counter. A reduction in counts per minute (CPM) indicates decreased protein synthesis.[3]

  • Fatty Acid Level Measurement: Cells treated with this compound are stained with Oil Red O, a lysochrome diazo dye that stains neutral triglycerides and lipids. The amount of staining can be quantified to determine the relative levels of fatty acids in the cells.[3]

  • Cellular ROS Level Measurement: Cellular ROS levels can be measured using fluorescent probes like 2',7'–dichlorofluorescin diacetate (DCFDA). After treatment with this compound, cells are incubated with DCFDA, which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is then measured using a plate reader or flow cytometry, correlating to the level of intracellular ROS.

Conclusion

This compound is a promising vitamin B3 derivative with significant potential as an anticancer agent and a research tool. Its mechanism as a prodrug that leads to the dual inhibition of NADK and G6PD provides a targeted approach to exploit the metabolic vulnerabilities of cancer cells. By depleting NADPH pools, it simultaneously halts essential biosynthetic processes and heightens oxidative stress, a combination that is particularly detrimental to rapidly proliferating tumor cells. The demonstrated synergy with existing chemotherapies further enhances its clinical relevance. Future research should focus on optimizing its delivery, understanding its full toxicological profile, and exploring its efficacy across a broader range of cancer types.

References

An In-depth Technical Guide on the Discovery and History of Thionicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionicotinamide, a sulfur-containing analog of nicotinamide, has a rich and evolving history in medicinal chemistry. Initially synthesized in the mid-20th century, its journey is deeply intertwined with the relentless search for effective treatments against tuberculosis. Over the decades, its role has expanded, with contemporary research unveiling its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, with a focus on the experimental foundations that have shaped our understanding of this multifaceted molecule.

The Genesis of this compound: Early Synthesis and Antitubercular Roots

The story of this compound begins in the 1940s, a period of intense activity in the discovery of novel therapeutic agents. The first documented synthesis of this compound is attributed to Karrer and Schukri in 1945. Their work laid the chemical foundation for what would later become a significant area of research in the development of thioamides as antimicrobial agents.

The primary impetus for the exploration of this compound and its derivatives was the urgent need for new drugs to combat Mycobacterium tuberculosis. In the 1950s, researchers synthesized and evaluated a series of thioamides, leading to the discovery of the potent antitubercular drugs ethionamide and prothionamide. Ethionamide was first synthesized in 1952, with its significant activity against M. tuberculosis being reported shortly thereafter, leading to its clinical use around 1955.[1] Prothionamide, a closely related analog, was developed in 1956.[1]

Initial Antitubercular Activity of Related Thioamides

Seminal work by French researchers in the late 1950s provided the first quantitative data on the efficacy of these thioamides. Experiments conducted by N. Rist, F. Grumbach, and D. Libermann, published in 1959, were pivotal in establishing the antitubercular potential of α-ethylthioisonicotinamide (ethionamide).[2] Their in vitro and in vivo studies in mice demonstrated the compound's potent inhibitory effects on the growth of M. tuberculosis.

Table 1: Early In Vitro Antitubercular Activity of Ethionamide

Mycobacterium tuberculosis StrainMethodMinimum Inhibitory Concentration (MIC)Reference
H37RvAgar Dilution10 µg/mLRist et al., 1959
Isoniazid-resistant strainsAgar Dilution10-20 µg/mLRist et al., 1959

Table 2: Early In Vivo Antitubercular Activity of Ethionamide in Mice

Treatment GroupDosageOutcomeReference
Ethionamide1 mg/day (subcutaneous)Significant reduction in tuberculous lesionsRist et al., 1959
Ethionamide2 mg/day (oral)Marked therapeutic effectRist et al., 1959
Control (untreated)-Extensive tuberculous lesionsRist et al., 1959

Experimental Protocols: Foundational Methodologies

Original Synthesis of this compound (Karrer and Schukri, 1945)

Detailed protocol based on the likely methodology of the era, as the full text of the original publication is not widely available.

Principle: The synthesis likely involved the reaction of nicotinic acid or a derivative with a sulfurizing agent. A common method for converting amides to thioamides is the use of phosphorus pentasulfide (P4S10).

Hypothesized Protocol:

  • Reaction Setup: Nicotinamide is dissolved in a suitable inert, high-boiling solvent such as pyridine or dioxane.

  • Sulfurization: Phosphorus pentasulfide is added portion-wise to the solution of nicotinamide. The reaction mixture is then heated under reflux for several hours.

  • Work-up: After cooling, the reaction mixture is poured into water or a dilute sodium carbonate solution to hydrolyze the excess phosphorus pentasulfide and neutralize any acidic byproducts.

  • Extraction: The aqueous mixture is extracted with an organic solvent like ethyl acetate.

  • Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol or water).

In Vitro Antitubercular Activity Assay (Based on Rist et al., 1959)

Principle: The minimum inhibitory concentration (MIC) of a compound is determined by exposing a standardized inoculum of Mycobacterium tuberculosis to serial dilutions of the compound in a suitable culture medium.

Protocol:

  • Medium Preparation: Youden's liquid medium or a similar solid egg-based medium (e.g., Löwenstein-Jensen) is prepared.

  • Drug Dilution: A stock solution of ethionamide is prepared and serially diluted in the culture medium to achieve a range of concentrations.

  • Inoculation: A standardized suspension of M. tuberculosis (e.g., H37Rv strain) is prepared and used to inoculate the drug-containing and control media.

  • Incubation: The cultures are incubated at 37°C for a period of 14 to 21 days.

  • MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits the visible growth of the mycobacteria.

Elucidation of the Mechanism of Action

While the antitubercular effects of thioamides were evident, their mechanism of action remained a subject of investigation for many years. It is now understood that this compound and its derivatives are prodrugs that require activation within the mycobacterial cell.

The activation is carried out by a monooxygenase enzyme, EthA. The activated form of the drug then forms an adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein reductase (InhA). InhA is a crucial enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Disruption of mycolic acid synthesis ultimately leads to bacterial cell death.

This compound This compound (Prodrug) EthA EthA (Monooxygenase) This compound->EthA Activation Active_Metabolite Activated This compound EthA->Active_Metabolite Adduct This compound-NAD Adduct Active_Metabolite->Adduct NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP reductase) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Inhibition leads to

Caption: this compound Activation and Mechanism of Action in M. tuberculosis.

A New Frontier: this compound in Cancer Research

In more recent times, the focus of this compound research has expanded beyond its antimicrobial properties. Scientists have begun to explore its potential as an anticancer agent. This new line of inquiry is based on the discovery that this compound can act as an inhibitor of NAD+ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD).

NADK is the sole enzyme responsible for the synthesis of NADP+, and G6PD is a key enzyme in the pentose phosphate pathway, a major source of cellular NADPH. By inhibiting these enzymes, this compound effectively reduces the intracellular pool of NADPH. Cancer cells have a high demand for NADPH to counteract oxidative stress and for the synthesis of macromolecules necessary for rapid proliferation. By depleting NADPH, this compound increases oxidative stress in cancer cells, making them more susceptible to cell death and enhancing the efficacy of certain chemotherapeutic agents.

This compound This compound NADK NAD+ Kinase (NADK) This compound->NADK Inhibition G6PD Glucose-6-Phosphate Dehydrogenase (G6PD) This compound->G6PD Inhibition NADPH_Pool Intracellular NADPH Pool NADK->NADPH_Pool Produces G6PD->NADPH_Pool Produces Oxidative_Stress Increased Oxidative Stress NADPH_Pool->Oxidative_Stress Depletion leads to Biosynthesis Macromolecule Biosynthesis NADPH_Pool->Biosynthesis Depletion inhibits Cancer_Cell_Death Cancer Cell Death Oxidative_Stress->Cancer_Cell_Death Biosynthesis->Cancer_Cell_Death

Caption: Anticancer Mechanism of this compound via NADPH Depletion.

Conclusion

From its initial synthesis in the 1940s and its critical role in the fight against tuberculosis, this compound has emerged as a molecule of significant and enduring interest. The foundational research into its antitubercular properties paved the way for a deeper understanding of its mechanism of action. Today, the exploration of its anticancer potential marks a new and exciting chapter in the history of this versatile compound. The journey of this compound serves as a compelling example of how fundamental chemical synthesis and rigorous biological evaluation can lead to discoveries with far-reaching implications in medicine. Continued research into its diverse biological activities is likely to uncover further therapeutic applications for this remarkable molecule and its derivatives.

References

The Role of Thionicotinamide in Redox Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of thionicotinamide in redox reactions. This compound, a sulfur-containing analog of nicotinamide, has garnered significant interest in the scientific community for its ability to modulate cellular redox homeostasis. This document details its core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes associated pathways and workflows.

Core Mechanism of Redox Modulation: Inhibition of NAD+ Kinase

This compound's primary role in altering cellular redox balance stems from its function as an inhibitor of NAD+ kinase (NADK), the sole enzyme responsible for the cytosolic synthesis of nicotinamide adenine dinucleotide phosphate (NADP+) from NAD+. By inhibiting NADK, this compound effectively reduces the cellular pools of both NADP+ and its reduced form, NADPH.

NADPH is a critical reducing equivalent in a multitude of anabolic pathways and, crucially, in the antioxidant defense system. It is the primary electron donor for glutathione reductase, the enzyme that regenerates reduced glutathione (GSH) from its oxidized form (GSSG). GSH is a major cellular antioxidant, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for glutathione peroxidases. NADPH is also essential for the function of the thioredoxin system, another key antioxidant pathway.

The depletion of NADPH by this compound leads to a cascade of effects:

  • Impaired Antioxidant Capacity: Reduced NADPH levels limit the regeneration of GSH and reduced thioredoxin, diminishing the cell's ability to neutralize ROS.

  • Increased Oxidative Stress: The imbalance between ROS production and elimination results in a state of oxidative stress.

  • Sensitization to Pro-oxidant Stimuli: Cells treated with this compound exhibit heightened sensitivity to exogenous or endogenous sources of oxidative stress.

This mechanism makes this compound a valuable tool for studying the effects of oxidative stress and a potential candidate for therapeutic strategies that exploit the redox vulnerabilities of diseases like cancer.

Electrochemical Properties and Reactivity

The direct electrochemical properties of this compound are not extensively documented in publicly available literature. However, insights can be drawn from the broader class of thioamides. Thioamides, in general, have a lower oxidation potential compared to their amide counterparts, making them more susceptible to oxidation.[1] Computational studies on various thioamides have been performed, though they can sometimes overestimate the oxidation potentials, highlighting the need for experimental validation.[2]

Reactivity with Reactive Oxygen Species (ROS)

While direct reaction kinetics between this compound and specific ROS are not well-defined, its biological effect is a significant increase in cellular ROS levels. This is primarily an indirect effect mediated by the depletion of the NADPH-dependent antioxidant systems. By crippling the cell's ability to scavenge ROS, this compound treatment leads to the accumulation of these damaging species.

Interaction with the Glutathione System

This compound's impact on the glutathione system is mainly indirect, through the reduction of NADPH supply for glutathione reductase. A direct reaction between this compound and glutathione has not been extensively characterized. However, as an electrophilic compound, it is plausible that this compound or its metabolites could be conjugated to GSH in a reaction catalyzed by Glutathione S-transferases (GSTs). GSTs are a family of enzymes that play a crucial role in the detoxification of a wide range of xenobiotics by conjugating them with GSH.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the effects of this compound on cellular redox parameters.

ParameterOrganism/Cell LineConcentration of this compoundObserved EffectReference
Cellular NADP+ Levels C85 colon cancer cells100 µM~60-70% reduction after 24 hours[5]
Cellular NADPH Levels C85 colon cancer cells100 µM~60-70% reduction after 24 hours[5]
Steady-State ROS Levels C85 colon cancer cells100 µMModest increase after 24 hours[5]
**ROS Levels under Oxidative Stress (1 mM H₂O₂) **C85 colon cancer cells100 µMSignificant increase[5]

Table 1: Effects of this compound on Cellular Redox Parameters

Compound ClassMethodKey FindingReference
Thioamides Computational (DFT)Oxidation potentials are generally lower than corresponding amides, but calculations can overestimate values by 0.5-1.2 V compared to experimental data.[1][2]
Heterocyclic Thioamide (4,6-dimethyl-2-mercaptopyrimidine) Kinetic Study (Oxidation by Ag(cyclam)²⁺)The reaction is first-order with respect to both the thioamide and the oxidant. The rate is pH-dependent due to the acid-base equilibrium of the thiol group.[6]

Table 2: Redox Properties of Thioamides

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's role in redox reactions are provided below.

Protocol for Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA/H₂DCFDA

This protocol is adapted from commercially available kits and common laboratory practices.[2][7][8][9]

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the resulting 2',7'-dichlorodihydrofluorescein (H₂DCF) intracellularly. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.

Materials:

  • H₂DCFDA (DCFDA) stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (phenol red-free recommended to reduce background fluorescence)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Positive control (e.g., H₂O₂ or Pyocyanin)

  • Negative control (e.g., N-acetyl-cysteine)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm) or flow cytometer.

Procedure for Adherent Cells (Microplate Reader):

  • Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.

  • The next day, remove the culture medium and wash the cells once with pre-warmed PBS.

  • Treat the cells with various concentrations of this compound in fresh, phenol red-free medium for the desired time (e.g., 24 hours). Include untreated controls, positive controls, and negative controls.

  • After the treatment period, remove the medium and wash the cells once with pre-warmed PBS.

  • Prepare a working solution of H₂DCFDA (typically 10-50 µM in PBS or serum-free medium). Protect from light.

  • Add the H₂DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Remove the H₂DCFDA solution and wash the cells once with pre-warmed PBS.

  • Add PBS or a suitable buffer to each well.

  • Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol for Quantification of Cellular NADP⁺ and NADPH Levels

This protocol is a generalized method based on published procedures for HPLC and colorimetric/fluorometric assays.[1][6][10][11][12]

Principle: To accurately measure the ratio of NADP⁺ to NADPH, it is crucial to prevent their interconversion during sample processing. This is typically achieved by differential extraction based on their stability in acidic and basic conditions. NADPH is stable in basic solutions but degrades in acidic conditions, while NADP⁺ is stable in acidic solutions and degrades in basic conditions.

Materials:

  • Acid Extraction Buffer: e.g., 0.1 M HCl

  • Base Extraction Buffer: e.g., 0.4 M KOH

  • Neutralization buffers (e.g., Tris base for acid extracts, Tris-HCl for base extracts)

  • PBS

  • Cell scrapers

  • Microcentrifuge tubes

  • Water bath or heat block

  • Quantification method:

    • HPLC with UV or MS detection: Requires appropriate column (e.g., C18) and mobile phase.

    • Commercial colorimetric or fluorometric assay kits: These kits typically use an enzyme cycling reaction where NADPH reduces a substrate to produce a colored or fluorescent product.

Procedure:

  • Culture and treat cells with this compound as described in the ROS protocol.

  • Harvest the cells. For adherent cells, wash twice with ice-cold PBS, then scrape into a known volume of PBS. For suspension cells, pellet by centrifugation and wash with ice-cold PBS.

  • Divide the cell suspension into two aliquots in microcentrifuge tubes on ice. One aliquot is for NADP⁺ extraction, and the other is for NADPH extraction.

  • For NADPH extraction: a. Add an appropriate volume of ice-cold Base Extraction Buffer (e.g., 0.4 M KOH) to the cell suspension. b. Vortex briefly and incubate on ice or heat at 60°C for 30 minutes (protocol dependent).[1] c. Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes at 4°C. d. Transfer the supernatant to a new tube and neutralize to pH ~7.4 with a suitable buffer.

  • For NADP⁺ extraction: a. Add an appropriate volume of ice-cold Acid Extraction Buffer (e.g., 0.1 M HCl) to the cell suspension. b. Vortex briefly and incubate on ice for 15 minutes. c. Centrifuge at high speed for 5 minutes at 4°C. d. Transfer the supernatant to a new tube and neutralize to pH ~7.4 with a suitable buffer.

  • Quantify the NADP⁺ and NADPH in the respective extracts using either HPLC or a commercial assay kit according to the manufacturer's instructions.

  • Normalize the results to the protein concentration or cell number of the initial cell lysate.

General Protocol for Cyclic Voltammetry of Thioamides

This is a general protocol for determining the redox potential of a thioamide like this compound. Specific parameters may need to be optimized.[13][14][15][16]

Principle: Cyclic voltammetry (CV) is an electrochemical technique that measures the current response of a redox-active species to a linearly cycled potential sweep. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte.

Materials:

  • Potentiostat

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon, platinum)

    • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

    • Counter electrode (e.g., platinum wire)

  • Solvent (e.g., acetonitrile, dimethylformamide - must be of high purity)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • This compound

  • Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

  • Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen solvent.

  • Dissolve this compound in the electrolyte solution to a final concentration of approximately 1-5 mM.

  • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the solution.

  • Deoxygenate the solution by bubbling with an inert gas for at least 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Connect the electrodes to the potentiostat.

  • Set the parameters for the CV scan:

    • Potential range: This should be wide enough to encompass the expected redox events of this compound. A preliminary scan over a broad range might be necessary.

    • Scan rate: A typical starting scan rate is 100 mV/s. This can be varied to investigate the reversibility of the redox process.

    • Number of cycles: Typically 1-3 cycles are sufficient.

  • Run the CV scan and record the voltammogram (current vs. potential).

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

    • The formal redox potential (E°') can be estimated as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2. This is valid for reversible or quasi-reversible systems.

Mandatory Visualizations

Thionicotinamide_Signaling_Pathway Thio This compound NADK NAD+ Kinase (NADK) Thio->NADK Inhibits NADP NADP+ NADK->NADP Produces NAD NAD+ NAD->NADK Substrate NADPH NADPH NADP->NADPH Reduction GR Glutathione Reductase NADPH->GR TrxR Thioredoxin Reductase NADPH->TrxR GSH GSH (Reduced Glutathione) GR->GSH Regenerates Trx_red Trx-(SH)₂ (Reduced Thioredoxin) TrxR->Trx_red Regenerates GSSG GSSG (Oxidized Glutathione) GSSG->GR ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Trx_ox Trx-(S)₂ (Oxidized Thioredoxin) Trx_ox->TrxR Trx_red->ROS Neutralizes OxStress Oxidative Stress & Cell Damage ROS->OxStress

Caption: Signaling pathway of this compound-induced oxidative stress.

ROS_Detection_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_readout Measurement Seed 1. Seed cells in 96-well plate Treat 2. Treat cells with This compound Seed->Treat Wash1 3. Wash with PBS Treat->Wash1 Add_DCFDA 4. Add H₂DCFDA working solution Wash1->Add_DCFDA Incubate 5. Incubate at 37°C (in dark) Add_DCFDA->Incubate Wash2 6. Wash with PBS Incubate->Wash2 Add_Buffer 7. Add buffer Wash2->Add_Buffer Measure 8. Measure Fluorescence (Ex/Em: 485/535 nm) Add_Buffer->Measure

Caption: Experimental workflow for intracellular ROS detection using H₂DCFDA.

Logical_Relationship node_Thio This compound Administration node_NADK Inhibition of NAD+ Kinase node_Thio->node_NADK node_NADPH Decreased NADPH/NADP+ Ratio node_NADK->node_NADPH node_Antioxidant Impaired Antioxidant Defense (GSH & Thioredoxin Systems) node_NADPH->node_Antioxidant node_ROS Increased Cellular ROS node_Antioxidant->node_ROS node_Outcome Oxidative Stress & Biological Effects node_ROS->node_Outcome

Caption: Logical relationship of this compound's mechanism of action.

References

Methodological & Application

Thionicotinamide in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionicotinamide, a nicotinamide analog, has emerged as a promising agent in cancer research. It functions as a pro-drug, being converted intracellularly into this compound adenine dinucleotide (Thio-NAD) and subsequently to this compound adenine dinucleotide phosphate (Thio-NADP+). This active metabolite, Thio-NADP+, acts as a potent inhibitor of key enzymes in cellular metabolism, particularly NAD Kinase (NADK) and Glucose-6-Phosphate Dehydrogenase (G6PD).[1] This inhibition disrupts the cellular redox balance by depleting the pool of nicotinamide adenine dinucleotide phosphate (NADPH), a critical reducing equivalent. The subsequent increase in reactive oxygen species (ROS) and compromise of biosynthetic capabilities renders cancer cells, which often exhibit elevated metabolic rates and oxidative stress, susceptible to apoptosis and enhances their sensitivity to conventional chemotherapeutic agents.[1]

These application notes provide a comprehensive overview of the use of this compound in cancer research, including its mechanism of action, detailed experimental protocols, and relevant quantitative data.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism centered on the depletion of cellular NADPH.[1]

  • Cellular Uptake and Conversion: this compound readily enters cells and is converted to its active form, Thio-NADP+.

  • Enzyme Inhibition: Thio-NADP+ competitively inhibits two key enzymes:

    • NAD Kinase (NADK): This enzyme is responsible for the phosphorylation of NAD+ to NADP+, a crucial step in NADPH production.[1]

    • Glucose-6-Phosphate Dehydrogenase (G6PD): As the rate-limiting enzyme of the pentose phosphate pathway, G6PD is a primary source of NADPH.[1]

  • NADPH Depletion: The dual inhibition of NADK and G6PD leads to a significant reduction in the intracellular NADPH pool.[1]

  • Increased Oxidative Stress: NADPH is essential for the regeneration of reduced glutathione (GSH), a major cellular antioxidant. Depletion of NADPH impairs the cell's ability to neutralize reactive oxygen species (ROS), leading to increased oxidative stress.[1]

  • Inhibition of Biosynthesis: NADPH is a vital cofactor in various anabolic pathways, including the synthesis of fatty acids and nucleotides, which are essential for rapidly proliferating cancer cells.

  • Induction of Apoptosis and DNA Damage: The culmination of increased ROS and impaired biosynthesis leads to cellular damage, including DNA double-strand breaks, and ultimately triggers programmed cell death (apoptosis).[1]

Thionicotinamide_Pathway Mechanism of Action of this compound in Cancer Cells This compound This compound Thio_NADP Thio-NADP+ This compound->Thio_NADP Intracellular Conversion NADK NAD Kinase (NADK) Thio_NADP->NADK Inhibits G6PD Glucose-6-Phosphate Dehydrogenase (G6PD) Thio_NADP->G6PD Inhibits NADPH NADPH NADK->NADPH G6PD->NADPH ROS Reactive Oxygen Species (ROS) NADPH->ROS Reduces Biosynthesis Fatty Acid & Nucleotide Biosynthesis NADPH->Biosynthesis Required for DNA_Damage DNA Damage (γH2AX) ROS->DNA_Damage Cell_Death Cancer Cell Death Biosynthesis->Cell_Death Inhibition leads to Apoptosis Apoptosis (Cleaved Caspase 3, PARP) DNA_Damage->Apoptosis Apoptosis->Cell_Death Experimental_Workflow General Experimental Workflow for this compound Studies cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Lipid Lipid Accumulation (Oil Red O) Treatment->Lipid Metabolite NADP+/NADPH Quantification (HPLC) Treatment->Metabolite Protein Protein Analysis (Western Blot) Treatment->Protein Apoptosis Apoptosis Viability->Apoptosis Indicates Cytotoxicity Biosynthesis_Inhibition Biosynthesis Inhibition Lipid->Biosynthesis_Inhibition Indicates Metabolic Disruption NADPH_Depletion NADPH Depletion Metabolite->NADPH_Depletion Confirms Mechanism Pathway_Modulation Pathway Modulation Protein->Pathway_Modulation Confirms Molecular Effects Xenograft Xenograft Model Establishment Dosing This compound Dosing Xenograft->Dosing Monitoring Tumor Growth & Animal Health Monitoring Dosing->Monitoring Analysis Ex Vivo Tumor Analysis Monitoring->Analysis

References

Application Notes and Protocols for the Inhibition of NADK using Thionicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide kinase (NADK) is a critical enzyme responsible for the phosphorylation of NAD+ to form NADP+.[1][2] This reaction is the primary source of NADP+, which is subsequently reduced to NADPH.[1][2] NADPH plays a vital role in a multitude of cellular processes, including anabolic biosynthesis, antioxidant defense, and the maintenance of redox homeostasis.[2][3] Consequently, NADK is a key regulator of cellular metabolism and survival. In pathologies characterized by high metabolic rates and increased oxidative stress, such as cancer, the demand for NADPH is significantly elevated, making NADK an attractive therapeutic target.[2][3][4]

Thionicotinamide is a prodrug that effectively inhibits NADK activity.[3][4] Upon entering the cell, it is metabolized into this compound adenine dinucleotide (NADS) and subsequently to this compound adenine dinucleotide phosphate (NADPS), which are the active inhibitory molecules.[1][4] By suppressing NADK, this compound depletes the cellular pools of both NADP+ and NADPH, leading to a cascade of downstream effects.[4][5] These include the inhibition of biosynthetic pathways for nucleic acids, fatty acids, and proteins, as well as an increase in intracellular reactive oxygen species (ROS).[1][4] The resulting cellular stress can trigger apoptosis and enhance the efficacy of chemotherapeutic agents that also induce ROS.[1][4]

These application notes provide a comprehensive overview of the use of this compound as an NADK inhibitor, including its mechanism of action, key quantitative data, and detailed protocols for relevant in vitro and in vivo experiments.

Mechanism of Action and Cellular Effects

This compound exerts its biological effects through a multi-step intracellular conversion and subsequent inhibition of key enzymes.

  • Prodrug Conversion: this compound is taken up by cells and converted into its active forms, NADS and NADPS.[3][4]

  • NADK Inhibition: NADS and NADPS act as competitive inhibitors of NADK, preventing the phosphorylation of NAD+ to NADP+.[1][4]

  • Depletion of NADP(H): The inhibition of NADK leads to a significant reduction in the cellular pools of both NADP+ and its reduced form, NADPH.[4][5]

  • G6PD Inhibition: The metabolite NADPS has also been shown to be a potent inhibitor of glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose phosphate pathway that is a major source of NADPH. This dual inhibition further exacerbates the depletion of NADPH.[4]

  • Downstream Consequences: The reduction in NADPH levels compromises the cell's antioxidant capacity, leading to increased oxidative stress.[1][4] It also hampers essential biosynthetic processes that rely on NADPH as a reducing equivalent, such as the synthesis of lipids and nucleotides.[1][4] In cancer cells, this metabolic disruption can inhibit proliferation and induce apoptosis.[4]

Quantitative Data

The following tables summarize key quantitative data regarding the inhibitory effects of this compound and its derivatives.

Table 1: In Vitro Inhibition of NADP(H) Levels

Cell LineCompoundConcentrationEffectReference
C85 Colon CancerThis compound100 µM~60-70% reduction in NADP+ and NADPH pools after 24 hours[4][5]

Table 2: Enzyme Inhibition Constants

EnzymeInhibitorKiKm (Substrate)Reference
Glucose-6-Phosphate Dehydrogenase (G6PD)NADPS~1 µM7.1 µM (NADP+)[4]

Table 3: In Vivo Antitumor Activity

Xenograft ModelCompoundDosageEffectReference
C85 Colon CancerThis compound100 mg/kgInhibited tumor growth[4][6]
RL Diffuse Large B-cell LymphomaThis compound100 mg/kgModerate tumor regression[4][6]

Signaling and Metabolic Pathways

The following diagram illustrates the mechanism of action of this compound and its impact on cellular metabolism.

Thionicotinamide_Pathway cluster_cell Cell ThioNa This compound NADS NADS ThioNa->NADS Metabolism NADPS NADPS NADS->NADPS Metabolism NADK NADK NADPS->NADK Inhibition G6PD G6PD NADPS->G6PD Inhibition ROS ROS NADPS->ROS Increases NAD NAD+ NADP NADP+ NAD->NADP ATP -> ADP NADK NADPH NADPH NADP->NADPH G6PD Biosynthesis Nucleic Acid & Lipid Synthesis NADPH->Biosynthesis Antioxidant Antioxidant Defense (ROS reduction) NADPH->Antioxidant Proliferation Cell Proliferation Biosynthesis->Proliferation Antioxidant->ROS Reduces Apoptosis Apoptosis ROS->Apoptosis

Caption: Mechanism of this compound Action.

Experimental Protocols

Here are detailed protocols for key experiments involving the use of this compound to inhibit NADK.

Protocol 1: In Vitro NADK Enzymatic Assay

This coupled enzymatic assay measures the production of NADP+ by converting it to NADPH with an excess of glucose-6-phosphate dehydrogenase (G6PD), which can be monitored spectrophotometrically.[4][7]

Materials:

  • Human NADK enzyme (recombinant)

  • Human G6PD enzyme (recombinant)

  • This compound adenine dinucleotide (NADS) or this compound adenine dinucleotide phosphate (NADPS)

  • NAD+

  • ATP

  • Glucose-6-phosphate (G6P)

  • MgCl2

  • Tris-HCl buffer (pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reaction Buffer: Prepare a 50 mM Tris-HCl buffer containing 5 mM MgCl2, pH 7.5.

  • Prepare Master Mix: In the reaction buffer, prepare a master mix containing:

    • 5 mM Glucose-6-phosphate

    • 5 mM ATP

    • 1.8 mM NAD+

    • 0.05 µg human G6PD per reaction

  • Prepare Inhibitor Solutions: Prepare serial dilutions of NADS or NADPS in the reaction buffer. A final concentration of 500 µM can be used for significant inhibition.[4][7]

  • Set up Reactions: In a 96-well plate, add the following to each well:

    • Master Mix

    • Inhibitor solution (or buffer for control)

    • Reaction buffer to bring the volume to the penultimate volume.

  • Initiate Reaction: Add 0.5 µg of human NADK to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 30 minutes.[4][7]

  • Measure Absorbance: Measure the absorbance at 340 nm. The increase in absorbance corresponds to the production of NADPH.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control without the inhibitor.

Protocol 2: G6PD Inhibition Assay

This protocol determines the inhibitory effect of NADPS on G6PD activity by monitoring the rate of NADPH formation.[4]

Materials:

  • Human G6PD enzyme (recombinant)

  • NADPS

  • NADP+

  • Glucose-6-phosphate (G6P)

  • MgCl2

  • Tris-HCl buffer (pH 7.5)

  • Spectrophotometer with a cuvette holder

Procedure:

  • Prepare Reaction Buffer: Prepare a 50 mM Tris-HCl buffer containing 5 mM MgCl2, pH 7.5.

  • Prepare Reaction Mix: In a cuvette, prepare the reaction mix containing:

    • 50 mM Tris-HCl, 5 mM MgCl2

    • 5 mM Glucose-6-phosphate

    • 0.05 µg human G6PD

    • Varying amounts of NADP+ or NADPS

  • Monitor Reaction: Place the cuvette in the spectrophotometer and monitor the rate of increase in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction rates for each concentration of NADP+ and NADPS. For determining the Ki of NADPS, perform the assay with varying concentrations of both NADP+ and NADPS and use appropriate enzyme kinetic models (e.g., Lineweaver-Burk plot).

Protocol 3: Cellular NADP+ and NADPH Quantification

This protocol describes the extraction and quantification of NADP+ and NADPH from cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Extraction buffers (acidic for NADP+, basic for NADPH)

  • NADP+/NADPH quantification kit (commercially available, typically based on a cycling reaction)

  • Plate reader (for fluorescence or absorbance)

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and treat with the desired concentration of this compound (e.g., 100 µM) for the desired time (e.g., 24 hours).[4][5] Include an untreated control.

  • Cell Lysis and Extraction:

    • For NADP+ extraction, lyse the cells with an acidic extraction buffer.

    • For NADPH extraction, lyse the cells with a basic extraction buffer.

    • Follow the specific instructions of the quantification kit for sample preparation.

  • Quantification: Use the NADP+/NADPH quantification kit to measure the levels of NADP+ and NADPH in the extracts. This typically involves an enzymatic cycling reaction that generates a colored or fluorescent product.

  • Data Normalization: Normalize the NADP+ and NADPH levels to the total protein concentration in each sample.

  • Data Analysis: Compare the levels of NADP+ and NADPH in this compound-treated cells to the untreated controls.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies enzymatic_assay NADK/G6PD Enzymatic Assays cell_culture Cell Culture Treatment (e.g., Cancer Cell Lines) enzymatic_assay->cell_culture Target Validation viability_assay Cell Viability/Proliferation Assay cell_culture->viability_assay metabolite_quant NADP/NADPH Quantification cell_culture->metabolite_quant ros_detection ROS Detection Assay cell_culture->ros_detection xenograft_model Xenograft Tumor Model viability_assay->xenograft_model Lead to In Vivo metabolite_quant->xenograft_model Lead to In Vivo ros_detection->xenograft_model Lead to In Vivo treatment This compound Treatment (e.g., 100 mg/kg) xenograft_model->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement toxicity_assessment Toxicity Assessment treatment->toxicity_assessment

Caption: Workflow for this compound Research.

Applications in Drug Development

This compound serves as a valuable tool and a potential lead compound in drug development for several reasons:

  • Target Validation: It can be used to validate NADK as a therapeutic target in various disease models, particularly in oncology.[4]

  • Combination Therapies: Its ability to increase oxidative stress suggests its potential use in combination with chemotherapy or radiotherapy to enhance their cytotoxic effects.[1][4]

  • Lead Compound for Optimization: The chemical scaffold of this compound can be modified to develop more potent and selective inhibitors of NADK with improved pharmacokinetic properties.[4]

  • Research Tool: It is an essential tool for studying the metabolic consequences of NADK inhibition and the role of NADPH in cellular physiology and pathology.[8]

Conclusion

This compound is a potent inhibitor of NADK that effectively depletes cellular NADPH pools, leading to increased oxidative stress and the inhibition of biosynthetic pathways. These characteristics make it a valuable research tool for investigating cellular metabolism and a promising candidate for the development of novel anticancer therapies, particularly in combination with other treatments. The protocols and data presented here provide a foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

Thionicotinamide: A Versatile Probe for Interrogating Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thionicotinamide is a potent tool for the investigation of metabolic pathways, particularly those involving nicotinamide adenine dinucleotide (NAD⁺) and its phosphorylated form, NADP⁺. As a nicotinamide analog, it serves as a prodrug that, once inside the cell, is metabolized into active inhibitors of key enzymes within the NAD⁺ salvage pathway and the pentose phosphate pathway (PPP). This unique mechanism of action allows researchers to selectively perturb cellular redox balance and biosynthetic processes, making this compound an invaluable probe in cancer research, drug discovery, and the study of metabolic disorders.

Mechanism of Action

This compound exerts its effects by targeting two critical enzymes: NAD⁺ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD).[1][2] Upon cellular uptake, this compound is converted into this compound adenine dinucleotide (NADS) and subsequently to this compound adenine dinucleotide phosphate (NADPS).[1][3][4]

  • Inhibition of NAD⁺ Kinase (NADK): NADS acts as an inhibitor of NADK, the sole enzyme responsible for the synthesis of NADP⁺ from NAD⁺.[1][3][4] By blocking this crucial step, this compound treatment leads to a significant reduction in the cellular pool of NADP⁺.

  • Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD): NADPS, the phosphorylated derivative of NADS, is a potent inhibitor of G6PD, the rate-limiting enzyme of the pentose phosphate pathway.[1] G6PD is a primary source of the reduced form of NADPH, which is essential for antioxidant defense and anabolic processes. The inhibition of G6PD by NADPS further depletes the cellular NADPH pool. A Kᵢ value of approximately 1 µM has been reported for NADPS against G6PD.[1]

The dual inhibition of NADK and G6PD by this compound metabolites culminates in a substantial decrease in cellular NADPH levels.[1] This reduction in NADPH compromises the cell's ability to counteract oxidative stress and disrupts biosynthetic pathways that rely on NADPH as a reducing equivalent, such as nucleotide and fatty acid synthesis.[1] This targeted disruption of NADPH homeostasis makes this compound a powerful tool for studying cellular responses to metabolic stress and for exploring therapeutic strategies that exploit cancer cells' heightened dependence on NADPH.[1][2]

Applications in Metabolic Research

This compound's ability to selectively deplete NADPH pools has led to its use in a variety of research applications:

  • Cancer Biology: Many cancer cells exhibit increased reliance on the pentose phosphate pathway and NADPH production to support rapid proliferation and mitigate high levels of reactive oxygen species (ROS). This compound has been shown to inhibit the growth of various cancer cell lines, including colon cancer and T-cell lymphoma, with IC₅₀ values around 10 µmol/L.[4] It can also synergize with chemotherapeutic drugs that induce ROS, enhancing their anticancer effects.[1][2]

  • Drug Discovery: this compound serves as a lead compound for the development of more potent and specific inhibitors of NADK and G6PD.[1] Studying its structure-activity relationship and metabolic fate can inform the design of novel therapeutics targeting NAD⁺/NADP⁺ metabolism.

  • Redox Biology: By inducing a state of NADPH depletion, this compound allows researchers to investigate the cellular mechanisms that respond to and counteract oxidative stress. This includes studying the activation of antioxidant response pathways and the interplay between different redox couples in the cell.

Data Presentation

Table 1: Quantitative Effects of this compound on Cellular Metabolites

Cell LineCompoundConcentrationDurationMeasured Metabolite% Change from ControlReference
C85 (Colon Cancer)This compound100 µM24 hoursNADP⁺↓ 60-70%[1]
C85 (Colon Cancer)This compound100 µM24 hoursNADPH↓ 60-70%[1]

Table 2: Inhibitory Activity of this compound Metabolites

EnzymeInhibitorKᵢIC₅₀Cell Line(s)Reference
Glucose-6-Phosphate Dehydrogenase (G6PD)This compound adenine dinucleotide phosphate (NADPS)~1 µMNot ReportedRecombinant Human G6PD[1]
NAD⁺ Kinase (NADK)This compound adenine dinucleotide (NADS)Not ReportedNot ReportedVarious[1][3]
Various Cancer Cell LinesThis compoundNot Applicable~10 µMCEM-CCRF, MOLT-4 (T-cell lymphoma), RL (diffuse large B-cell lymphoma), C85 (colon cancer)[4]

Experimental Protocols

Protocol 1: In Vitro Treatment of Cancer Cells with this compound

This protocol describes the general procedure for treating cultured cancer cells with this compound to study its effects on cell viability and metabolism.

Materials:

  • Cancer cell line of interest (e.g., C85 colon cancer cells)

  • Complete cell culture medium

  • This compound (stock solution in DMSO or appropriate solvent)

  • 96-well and 6-well cell culture plates

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Incubator (37°C, 5% CO₂)

  • Reagents for cell viability assay (e.g., MTT, PrestoBlue)

  • Reagents for metabolite extraction (see Protocol 2)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates (for viability assays) or 6-well plates (for metabolite analysis) at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (96-well plate): At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions. Measure the absorbance or fluorescence to determine the percentage of viable cells relative to the untreated control.

  • Metabolite Extraction (6-well plate): For metabolic analysis, proceed with the metabolite extraction protocol (see Protocol 2).

Protocol 2: Extraction and Quantification of NADP⁺ and NADPH using HPLC

This protocol is adapted from the methodology used to measure NADP⁺ and NADPH levels in this compound-treated cells.[1]

Materials:

  • Cell pellets from Protocol 1

  • 0.4 M KOH (for NADPH extraction)

  • 1 N HCl (for NADP⁺ extraction)

  • 0.2 M Tris base

  • NADP cycling buffer (0.165 M Tris-HCl pH 8.0, 16.5 mM MgCl₂, 8.3 mM glucose-6-phosphate, 8.3 units/mL G6PD)

  • HPLC system with a fluorescence detector

  • Luna PFP(2) column (5 µm, 250 x 4.6 mm) or equivalent

  • Mobile phase: 0.1 M KH₂PO₄ (pH 6.0) and methanol (95:5, v/v)

  • NADP⁺ and NADPH standards

  • Bradford protein assay reagents

Procedure:

A. NADPH Extraction (Reduced Form):

  • To the cell pellet, add 0.6 mL of 0.4 M KOH.

  • Vortex for 30 seconds and sonicate on ice three times for 20 seconds each.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube and heat at 60°C for 30 minutes.

  • Store samples at -80°C until HPLC analysis.

B. NADP⁺ Extraction (Oxidized Form):

  • To the cell pellet, add 0.1 mL of 1 N HCl and incubate on ice for 15 minutes.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube and adjust the pH to ~7.4 with 0.2 M Tris base.

  • Add NADP cycling buffer to the extract to convert NADP⁺ to NADPH.

  • Incubate for 5 minutes at 37°C.

  • Heat at 60°C for 30 minutes to stop the reaction.

  • Cool the samples and transfer to HPLC vials.

C. HPLC Analysis:

  • Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Equilibrate the Luna PFP(2) column at 30°C with the mobile phase at a flow rate of 1.0 mL/min.

  • Inject 50 µL of the sample or standard into the HPLC system.

  • Quantify the NADPH peak based on the standard curve generated from known concentrations of NADPH.

  • Normalize the results to the total protein content of the cell lysate, determined by a Bradford assay.

Mandatory Visualizations

Thionicotinamide_Metabolic_Perturbation cluster_Cellular_Uptake Cellular Environment cluster_Metabolism Intracellular Metabolism cluster_Target_Pathways Target Metabolic Pathways cluster_Inputs_Outputs Key Metabolites This compound This compound Thionicotinamide_int This compound This compound->Thionicotinamide_int Uptake NADS This compound Adenine Dinucleotide (NADS) Thionicotinamide_int->NADS Metabolic Conversion NADPS This compound Adenine Dinucleotide Phosphate (NADPS) NADS->NADPS Phosphorylation NADK NAD+ Kinase (NADK) NADS->NADK Inhibits G6PD Glucose-6-Phosphate Dehydrogenase (G6PD) NADPS->G6PD Inhibits NADP NADP+ PPP Pentose Phosphate Pathway (PPP) Biosynthesis Anabolic Processes (e.g., nucleotide, lipid synthesis) NADPH NADPH PPP->NADPH R5P Ribose-5-Phosphate PPP->R5P Antioxidant Antioxidant Defense (ROS Neutralization) NAD NAD+ NAD:e->NADP:w NADPH->Biosynthesis NADPH->Antioxidant G6P Glucose-6-Phosphate G6P:e->PPP:w NADP+ -> NADPH

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Downstream Analysis cluster_Metabolite_Quantification Metabolite Quantification A1 Seed Cancer Cells A2 Treat with this compound (various concentrations) A1->A2 A3 Incubate (24-72h) A2->A3 B1 Cell Viability Assay (e.g., MTT) A3->B1 B2 Metabolite Extraction A3->B2 C1 Separate Extraction for NADP+ and NADPH B2->C1 C2 HPLC with Fluorescence Detection C1->C2 C3 Quantify against Standard Curve C2->C3 C4 Normalize to Protein Content C3->C4

Caption: Experimental workflow for studying this compound.

NAD_Salvage_Pathway cluster_Salvage NAD+ Salvage Pathway cluster_Consumption NAD+ Consuming Enzymes cluster_Thionicotinamide_Intervention This compound Intervention NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN PRPP -> PPi NAD NAD+ NMN->NAD ATP -> PPi NAD_Consumption NAD+ NAD->NAD_Consumption NADK_target NADK NAD->NADK_target Substrate NAMPT NAMPT NMNAT NMNAT Sirtuins Sirtuins NAM_Product Nicotinamide (NAM) Sirtuins->NAM_Product PARPs PARPs PARPs->NAM_Product CD38 CD38 CD38->NAM_Product NAD_Consumption->Sirtuins NAD_Consumption->PARPs NAD_Consumption->CD38 NAM_Product->NAM Recycled ThioNAM This compound ThioNADS Thio-NADS ThioNAM->ThioNADS Cellular Metabolism ThioNADS->NADK_target Inhibits NADP_pool NADP+ Pool NADK_target->NADP_pool Blocked

Caption: NAD+ salvage pathway and this compound's point of intervention.

References

Application Notes: Thionicotinamide in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thionicotinamide and its derivative, this compound adenine dinucleotide (Thio-NAD+), are invaluable tools in the fields of biochemistry and drug discovery. Thio-NAD+ is a structural and functional analog of the ubiquitous coenzyme nicotinamide adenine dinucleotide (NAD+), where the oxygen atom of the carboxamide group in the nicotinamide ring is replaced by a sulfur atom.[1][2] This substitution confers unique spectroscopic properties, making Thio-NAD+ a powerful chromogenic substrate for continuous monitoring of NAD(P)+-dependent enzyme activity.[3] The reduced form, Thio-NADH, exhibits a strong absorbance maximum around 400 nm, allowing for direct, real-time spectrophotometric measurement of enzyme kinetics, distinct from the 340 nm absorbance of NADH.[3][4]

This compound itself serves as a prodrug and a modulator of cellular metabolism.[1][5] It can be converted intracellularly into active forms that inhibit key enzymes in NADP+ synthesis, such as NAD+ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD).[5] This inhibitory action disrupts cellular redox homeostasis, making it a valuable probe for studying oxidative stress and a lead compound for developing anticancer therapeutics.[5][6] These notes provide an overview of the applications, experimental protocols, and data presentation for using this compound and Thio-NAD+ in enzyme kinetic studies.

Key Applications

  • Continuous Spectrophotometric Assays: The primary application of Thio-NAD+ is as a substitute for NAD+ or NADP+ in assays for oxidoreductases (dehydrogenases).[7] The enzymatic reduction of Thio-NAD+ to Thio-NADH results in a significant increase in absorbance at approximately 400-405 nm, providing a direct and continuous measure of enzyme activity.[3] This is particularly useful for high-throughput screening (HTS) of enzyme inhibitors.

  • Enzyme Mechanism and Inhibition Studies: Thio-NAD+ can be used as a substrate analog to characterize the kinetic parameters (Kₘ, kcat) of NAD+-dependent enzymes.[2] Furthermore, this compound and its metabolites can act as inhibitors of specific enzymes.[5] For example, it has been shown to inhibit NADK, leading to a decrease in the cellular NADPH pool, which compromises biosynthetic capabilities and sensitizes cancer cells to oxidative stress.[5]

  • Drug Discovery and Development: The thioamide group is increasingly recognized for its role in drug design.[1][8] this compound-containing compounds are explored as prodrugs, particularly as antitubercular agents.[1] Its ability to induce oxidative stress by depleting NADPH makes it a promising strategy in anticancer research, where it can synergize with chemotherapeutic drugs.[5] Kinetic studies are essential to understand the mechanism of action and optimize the potency of such therapeutic agents.[9]

Data Presentation

Quantitative data from enzyme kinetic studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Physicochemical and Spectroscopic Properties of NAD+ Analogs

Compound Molecular Formula Molecular Weight ( g/mol ) λmax (nm) Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
NAD+ C₂₁H₂₇N₇O₁₄P₂ 663.43 260 ~18,000 (at 260 nm)
NADH C₂₁H₂₉N₇O₁₄P₂ 665.44 260, 340 6,220 (at 340 nm)
Thio-NAD+ C₂₁H₂₇N₇O₁₃P₂S 679.5 ~295, ~260 Not typically used for quantification
Thio-NADH C₂₁H₂₉N₇O₁₃P₂S 681.5 ~400 11,300 (at 398 nm)¹

¹Note: The exact λmax and extinction coefficient for Thio-NADH can vary slightly depending on buffer conditions and should be determined experimentally or confirmed from the supplier's datasheet.

Table 2: Representative Michaelis-Menten Kinetic Parameters for a Dehydrogenase using Thio-NAD+

Substrate Enzyme Concentration (nM) Kₘ (µM) Vmax (µmol/min/mg) kcat (s⁻¹) kcat/Kₘ (M⁻¹s⁻¹)
Thio-NAD+ [Specify] [Experimental Value] [Experimental Value] [Calculated Value] [Calculated Value]
Co-substrate [Specify] [Experimental Value] [Experimental Value] [Calculated Value] [Calculated Value]

| [Specify] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Calculated Value] |

Table 3: Inhibition Parameters for this compound Derivatives

Inhibitor Target Enzyme Cell Line (if applicable) Inhibition Type Kᵢ (µM) IC₅₀ (µM)
This compound NAD+ Kinase (NADK) C85 Colon Cancer [Determine Experimentally] [Experimental Value] [Experimental Value]
This compound G6PD C85 Colon Cancer [Determine Experimentally] [Experimental Value] [Experimental Value]
NADPS * NAD+ Kinase (NADK) In vitro [Not Specified] [Not Specified] [Not Specified]

*this compound is a prodrug converted intracellularly to NADPS (this compound adenine dinucleotide phosphate).[5]

Experimental Protocols

Protocol 1: General Spectrophotometric Assay for Dehydrogenase Activity using Thio-NAD+

This protocol provides a framework for determining the kinetic parameters of an NAD+-dependent dehydrogenase using Thio-NAD+ as a co-substrate.

1. Materials

  • Thio-NAD+ (oxidized form)[3]

  • Purified dehydrogenase enzyme

  • Enzyme's specific substrate (e.g., lactate for lactate dehydrogenase)

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.3)[10]

  • UV/Vis spectrophotometer capable of reading at ~400 nm, with temperature control[4]

  • Quartz cuvettes or 96-well UV-transparent plates[10]

2. Reagent Preparation

  • Reaction Buffer: Prepare 100 mM phosphate buffer and adjust the pH to the optimal value for the enzyme being studied.

  • Thio-NAD+ Stock Solution: Prepare a 10 mM stock solution of Thio-NAD+ in the reaction buffer. Store on ice and protect from light.

  • Substrate Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) of the dehydrogenase's specific substrate in the reaction buffer.

  • Enzyme Solution: Prepare a working solution of the purified enzyme in the reaction buffer. The concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes. Keep on ice.

3. Assay Procedure

  • Set the spectrophotometer to monitor absorbance at the λmax of Thio-NADH (~400 nm) and equilibrate the sample holder to the desired temperature (e.g., 25°C or 37°C).[11]

  • In a cuvette, prepare the reaction mixture by adding the reaction buffer, Thio-NAD+, and the specific substrate. A typical 1 mL reaction mixture might contain:

    • 800 µL Reaction Buffer

    • 100 µL Thio-NAD+ solution (for a final concentration of 1 mM)

    • 50 µL Substrate solution (for a final concentration of 5 mM)

  • To determine Kₘ for one substrate, vary its concentration while keeping the other substrate at a saturating concentration.

  • Mix the contents by inverting the cuvette and place it in the spectrophotometer.

  • Establish a baseline reading for 1-2 minutes.

  • Initiate the reaction by adding a small volume (e.g., 50 µL) of the enzyme solution and mix immediately.[11]

  • Record the increase in absorbance at ~400 nm over time for 5-10 minutes.

4. Data Analysis

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law:

    • v₀ (M/s) = (ΔA/Δt) / εL

    • Where ΔA/Δt is the slope of the linear phase, ε is the molar extinction coefficient of Thio-NADH (~11,300 M⁻¹cm⁻¹), and L is the path length of the cuvette (typically 1 cm).

  • Convert the velocity to more common units (e.g., µmol/min).

  • Plot the initial velocities against the varied substrate concentrations.

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vmax values.

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Buffer, Thio-NAD+, Substrate, and Enzyme Solutions prep_spec Set Spectrophotometer (Temp, Wavelength ~400nm) mix Combine Buffer, Thio-NAD+, and Substrate in Cuvette prep_spec->mix baseline Record Baseline Absorbance mix->baseline initiate Initiate with Enzyme, Mix Quickly baseline->initiate record Record Absorbance Increase Over Time initiate->record calc_rate Calculate Initial Velocity (v₀) from Linear Slope record->calc_rate plot_data Plot v₀ vs. [Substrate] calc_rate->plot_data fit_model Fit Data to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params

Workflow for a dehydrogenase kinetic assay using Thio-NAD+.
Protocol 2: NAD+ Kinase (NADK) Inhibition Assay

This protocol is designed to assess the inhibitory potential of this compound on NADK activity. The assay measures the production of NADP+ (or Thio-NADP+ if Thio-NAD+ is used as the substrate).

1. Materials

  • This compound

  • Recombinant NAD+ Kinase (NADK)

  • NAD+ (or Thio-NAD+)

  • ATP

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Detection system for NADP+ (e.g., a coupled enzyme system where NADP+ is limiting, such as G6PD and its substrate glucose-6-phosphate, monitoring NADPH production at 340 nm)[4]

2. Reagent Preparation

  • Assay Buffer: Prepare Tris-HCl buffer with MgCl₂ and adjust pH.

  • Substrate Solution: Prepare a solution containing NAD+ and ATP in assay buffer.

  • Inhibitor Stock: Prepare a concentrated stock of this compound in a suitable solvent (e.g., DMSO), and make serial dilutions.

  • Coupled Enzyme System: Prepare a reagent mix containing glucose-6-phosphate, G6PD, and any other necessary components.

3. Assay Procedure

  • Add assay buffer, substrate solution (NAD+ and ATP), and varying concentrations of this compound (or vehicle control) to wells of a 96-well plate.

  • Pre-incubate the mixture for 10-15 minutes at the desired temperature.

  • Initiate the reaction by adding NADK enzyme to all wells.

  • Allow the NADK reaction to proceed for a set period (e.g., 30 minutes).

  • Stop the reaction (e.g., by heat inactivation or adding a quenching agent).

  • Add the coupled enzyme system detection reagent to each well.

  • Monitor the production of NADPH at 340 nm over time. The rate of NADPH production is proportional to the amount of NADP+ generated by NADK.

4. Data Analysis

  • Calculate the rate of reaction for each inhibitor concentration.

  • Normalize the rates to the vehicle control (0% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling and Logic Diagrams

signaling_pathway TCA This compound (Prodrug) NADK NAD+ Kinase (NADK) TCA->NADK Inhibits G6PD G6PD TCA->G6PD Inhibits NADP NADP+ NADK->NADP Produces NADK->NADP NADPH NADPH (Reduced Form) G6PD->NADPH Produces G6PD->NADPH GSH GSH (Reduced Glutathione) NADPH->GSH Reduces GSSG to GSH via Glutathione Reductase NADPH->GSH ROS Increased ROS (Oxidative Stress) GSH->ROS Detoxifies GSSG GSSG (Oxidized Glutathione) GSSG->ROS Leads to Apoptosis Synergistic Cell Death with Chemotherapy ROS->Apoptosis Contributes to

Inhibitory pathway of this compound leading to oxidative stress.

Thio-NAD+ as a functional mimic of NAD+ in an enzyme active site.

References

Application Notes and Protocols for Thionicotinamide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Thionicotinamide (ThioNa) in cell culture, with a primary focus on its application as an anti-cancer agent. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of its effects.

Introduction

This compound is a prodrug that, once inside a cell, is converted into its active forms, this compound adenine dinucleotide (NADS) and this compound adenine dinucleotide phosphate (NADPS).[1] These molecules act as inhibitors of NAD+ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD).[1][2] This dual inhibition leads to a significant reduction in the cellular pool of nicotinamide adenine dinucleotide phosphate (NADPH), a critical reducing equivalent for biosynthetic pathways and for neutralizing reactive oxygen species (ROS).[1] Consequently, treatment with this compound can induce oxidative stress and inhibit the proliferation of cancer cells, which have a high demand for NADPH.[1]

Mechanism of Action

This compound exerts its cytotoxic effects primarily by depleting the cellular NADPH pool. This depletion has two major consequences for cancer cells:

  • Inhibition of Biosynthesis: NADPH is essential for the synthesis of nucleotides, fatty acids, and proteins.[1] A reduction in NADPH levels compromises these biosynthetic capabilities, hindering cell growth and proliferation.[1]

  • Increased Oxidative Stress: Cancer cells often exhibit high levels of endogenous ROS due to their altered metabolism.[1] They rely on NADPH-dependent enzymes, such as glutathione reductase and thioredoxin reductase, to mitigate oxidative damage.[1] By lowering NADPH levels, this compound cripples the cell's ability to counteract ROS, leading to increased oxidative stress and apoptosis.[1]

This compound has been shown to synergize with chemotherapeutic drugs that also induce ROS, enhancing their anti-cancer effects.[1]

Data Presentation

Table 1: Effects of this compound on Cancer Cell Lines
Cell LineConcentrationTreatment DurationObserved EffectsReference
C85 (Human Colon Cancer)100 µM24 hours60-70% reduction in NADP and NADPH levels.[1]
C85 (Human Colon Cancer)100 µMNot SpecifiedIncreased steady-state ROS levels.[1]
C85 (Human Colon Cancer)100 µMNot SpecifiedReduced protein synthesis rate.[1]
C85 (Human Colon Cancer)100 µMNot SpecifiedReduced neutral fatty acid levels.[1]
C85 (Human Colon Cancer)Not SpecifiedNot SpecifiedIncreased sensitivity to ROS-inducing chemotherapy (gemcitabine, docetaxel, irinotecan).[1]
C85 (Human Colon Cancer)Not SpecifiedNot SpecifiedMarked inhibition of colony growth.[2]
RL (Human Diffuse Large B-cell Lymphoma)Not SpecifiedNot SpecifiedInhibition of tumor development in xenograft models.[2]
Table 2: Influence of Nicotinamide on this compound Toxicity
Cell LineThis compoundNicotinamide ConcentrationEffect on ToxicityReference
C85 (Human Colon Cancer)Present0 µMHigh Toxicity[1]
C85 (Human Colon Cancer)Present8.2 µMReduced Toxicity[1]
C85 (Human Colon Cancer)Present32.8 µMFurther Reduced Toxicity[1]

Experimental Protocols

Protocol 1: General Cell Culture for this compound Studies

This protocol is based on the culture of C85 human colon cancer cells.[1]

Materials:

  • C85 human colon cancer cells

  • RPMI 1640 medium (e.g., GIBCO/Life Technologies)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (optional)

  • This compound (ThioNa) stock solution (dissolved in a suitable solvent, e.g., DMSO or water, and filter-sterilized)

  • Sterile culture flasks or plates

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Cell Maintenance: Culture C85 cells in RPMI 1640 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with sterile PBS, and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with medium containing FBS, centrifuge the cells, and resuspend the pellet in fresh medium. Seed the cells into new flasks at the desired density.

  • This compound Treatment:

    • Prepare a working solution of this compound in complete culture medium at the desired final concentration (e.g., 100 µM).

    • Aspirate the old medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for the desired duration (e.g., 24 hours).

    • Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock solution).

Protocol 2: Cytotoxicity Assay (e.g., MTT or XTT Assay)

This is a general protocol to assess the effect of this compound on cell viability.

Materials:

  • Cells cultured as described in Protocol 1

  • 96-well plates

  • This compound stock solution

  • MTT or XTT assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed 5,000 C85 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay: Follow the manufacturer's instructions for the chosen cytotoxicity assay kit (e.g., MTT or XTT). This typically involves adding the reagent to each well and incubating for a specific period, followed by measuring the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 3: Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.

Materials:

  • Cells cultured as described in Protocol 1

  • 6-well plates

  • This compound stock solution

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to attach.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Recovery: After treatment, remove the this compound-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Growth: Incubate the plates for 7-14 days, allowing colonies to form. Change the medium every 2-3 days.

  • Staining and Quantification:

    • Aspirate the medium and gently wash the wells with PBS.

    • Fix the colonies with methanol for 10-15 minutes.

    • Remove the methanol and stain the colonies with crystal violet solution for 10-20 minutes.

    • Wash the wells with water to remove excess stain and let them air dry.

    • Count the number of colonies (typically defined as a cluster of >50 cells) and/or measure the area of the colonies.

Mandatory Visualizations

Signaling_Pathway cluster_cell Intracellular Space ThioNa This compound (Prodrug) NADS_NADPS NADS / NADPS (Active Inhibitors) ThioNa->NADS_NADPS Metabolic Conversion Cell Cell Membrane NADK NADK NADS_NADPS->NADK Inhibits G6PD G6PD NADS_NADPS->G6PD Inhibits NADPH_pool NADPH Pool NADK->NADPH_pool G6PD->NADPH_pool Biosynthesis Nucleotide, Fatty Acid, Protein Synthesis NADPH_pool->Biosynthesis Required for ROS_neutralization ROS Neutralization NADPH_pool->ROS_neutralization Required for Cell_Growth Cell Growth & Proliferation NADPH_pool->Cell_Growth Depletion inhibits Oxidative_Stress Increased Oxidative Stress NADPH_pool->Oxidative_Stress Depletion leads to Biosynthesis->Cell_Growth ROS_neutralization->Cell_Growth Apoptosis Apoptosis Oxidative_Stress->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Maintain Cancer Cell Culture Seed_Cells 2. Seed Cells for Experiment Cell_Culture->Seed_Cells Prepare_ThioNa 3. Prepare this compound Working Solutions Seed_Cells->Prepare_ThioNa Treat_Cells 4. Treat Cells for Defined Duration Prepare_ThioNa->Treat_Cells Cytotoxicity 5a. Cytotoxicity Assay (e.g., MTT/XTT) Treat_Cells->Cytotoxicity Colony_Formation 5b. Colony Formation Assay Treat_Cells->Colony_Formation Metabolic_Analysis 5c. Metabolic Analysis (NADPH, ROS) Treat_Cells->Metabolic_Analysis Data_Analysis 6. Data Analysis & Interpretation Cytotoxicity->Data_Analysis Colony_Formation->Data_Analysis Metabolic_Analysis->Data_Analysis

References

Application Notes and Protocols for In Vivo Dosing of Thionicotinamide in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionicotinamide is a prodrug that, once metabolized intracellularly, acts as a dual inhibitor of nicotinamide adenine dinucleotide kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD).[1] This inhibition leads to a reduction of the cytosolic NADPH pool, which in turn increases oxidative stress and hampers essential biosynthetic pathways, such as fatty acid and protein synthesis.[2] These effects make this compound a compound of interest for cancer research, where it has been shown to inhibit tumor growth in xenograft mouse models and synergize with chemotherapeutic agents.[1][2] Unlike older inhibitors of similar pathways, such as 6-aminonicotinamide (6-AN), this compound has not been observed to cause neurotoxicity in mice, making it a more promising candidate for further investigation.[2]

These application notes provide a summary of toxicity and efficacy data, along with detailed protocols for the in vivo administration of this compound in mouse models based on published preclinical studies.

Data Presentation

Quantitative Dosing and Toxicity Data

The following tables summarize the key quantitative data for in vivo studies of this compound in mouse models.

Table 1: Toxicity Profile of this compound in Mice

ParameterMouse StrainDoseAdministration Route & ScheduleObservationsReference
LD₅₀ NOD-SCID γ~800 mg/kgNot specified, administered every other day for 2 days3 out of 8 mice died at this dose level.[2]

Table 2: Efficacy Dosing of this compound in Xenograft Mouse Models

Cancer ModelMouse StrainDoseAdministration Route & ScheduleObserved EffectsReference
Colon Cancer (C85 Xenograft) NOD-SCID γ100 mg/kgIntraperitoneal (i.p.) on days 3, 5, 7, and 9 post-xenograftMarked reduction in tumor growth during treatment; no observed weight reduction or neurotoxicity.[2]
Lymphoma (RL Xenograft) NOD-SCID γ100 mg/kgIntraperitoneal (i.p.) on days 1, 3, 5, 7, and 9 post-xenograftModerate tumor regression.[2]

Mechanism of Action and Experimental Visualization

This compound Signaling Pathway

This compound functions as a prodrug.[2] Inside the cell, it is converted into its active forms, this compound adenine dinucleotide (NADS) and this compound adenine dinucleotide phosphate (NADPS), which inhibit NADK.[1][2] This disrupts NADPH homeostasis, leading to increased reactive oxygen species (ROS) and inhibition of critical anabolic pathways required for cancer cell proliferation.[1][2]

Thionicotinamide_Pathway cluster_cell Inside Cell ThioNa This compound (Prodrug) NADS Thio-NAD (NADS) & Thio-NADP (NADPS) ThioNa->NADS Metabolic Conversion NADK NADK NADS->NADK Inhibits NADPH NADPH Pool (Decreased) NADK->NADPH Catalyzes NADP+ to NADPH ROS Increased ROS NADPH->ROS Leads to Biosynthesis Inhibited Biosynthesis (Lipids, Proteins) NADPH->Biosynthesis Leads to Extracellular This compound (Administered) Extracellular->ThioNa Cellular Uptake

Caption: Intracellular conversion and mechanism of action of this compound.

General Xenograft Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.

Xenograft_Workflow cluster_treatment Treatment Phase start 1. Cell Culture (e.g., C85, RL cancer cells) inoculation 2. Subcutaneous Inoculation (1-2.5 x 10^6 cells in flank of NOD/SCID γ mice) start->inoculation monitoring 3. Tumor Growth Monitoring inoculation->monitoring treatment_start 4. Tumors Reach ~200 mm³ Begin Dosing monitoring->treatment_start dosing 5. Administer this compound (e.g., 100 mg/kg, i.p., every other day) treatment_start->dosing measure 6. Monitor Tumor Volume & Animal Weight (3 times weekly) dosing->measure endpoint 7. Endpoint Analysis (e.g., Tumor Excision, Weight) measure->endpoint After final dose/ experiment conclusion

Caption: Workflow for this compound efficacy testing in xenograft models.

Experimental Protocols

The following protocols are based on the methodologies described for human xenograft studies in immunosuppressed mice.[2]

Protocol 1: C85 Colon Cancer Xenograft Study

1. Animal Model:

  • Strain: NOD/SCID γ male mice.

  • Weight: 20–25 g.

  • Housing: House animals in a specific pathogen-free environment.

2. Cell Preparation and Implantation:

  • Culture C85 human colorectal cancer cells in an appropriate culture medium.

  • Harvest cells and resuspend them in sterile phosphate-buffered saline (PBS).

  • Subcutaneously inoculate each mouse with 1 x 10⁶ C85 cells.

3. Drug Preparation and Administration:

  • Prepare this compound solution for intraperitoneal (i.p.) injection. The vehicle used in the reference studies is not explicitly stated; a common vehicle such as sterile saline or PBS with a solubilizing agent (e.g., DMSO, Cremophor EL) may be appropriate, but vehicle toxicity should be assessed.

  • When tumors reach a volume of approximately 200 mm³, begin the dosing regimen.

  • Administer a 100 mg/kg dose of this compound via i.p. injection on days 3, 5, 7, and 9 after xenografting.

4. Monitoring and Endpoint:

  • Monitor animal weight and signs of toxicity three times weekly.

  • Measure tumor volume three times weekly using calipers. Calculate the volume using the formula: Volume = (Width)² x (Length / 2) .[2]

Protocol 2: RL Lymphoma Xenograft Study

1. Animal Model:

  • Strain: NOD/SCID γ male mice.

  • Weight: 20–25 g.

  • Housing: House animals in a specific pathogen-free environment.

2. Cell Preparation and Implantation:

  • Culture RL diffuse large B-cell lymphoma cells.

  • Harvest and prepare a cell suspension in sterile PBS.

  • Subcutaneously inoculate each mouse with 2.5 x 10⁶ RL cells.

3. Drug Preparation and Administration:

  • Prepare this compound solution for i.p. injection as described in Protocol 1.

  • When tumors reach a volume of approximately 200 mm³ (designated as Day 1), begin the dosing regimen.

  • Administer a 100 mg/kg dose of this compound via i.p. injection on days 1, 3, 5, 7, and 9.

4. Monitoring and Endpoint:

  • Monitor animal weight and signs of toxicity three times weekly.

  • Measure tumor volume three times weekly using calipers and the formula: Volume = (Width)² x (Length / 2) .[2]

  • Continue monitoring after the final dose to assess the durability of the response.

Disclaimer: These protocols are intended for informational purposes and should be adapted and optimized based on specific experimental goals and institutional guidelines for animal care and use. A preliminary toxicity study is recommended to establish a safe and effective dose range for the specific mouse strain and experimental conditions being used.

References

Thionicotinamide: A Versatile Tool for Investigating NAD+ Depletion Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme central to a myriad of cellular processes, including energy metabolism, DNA repair, and cell signaling. The study of NAD+-dependent enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), is crucial for understanding cellular homeostasis and the pathogenesis of various diseases, including cancer and age-related disorders. Thionicotinamide, a sulfur-containing analog of nicotinamide, serves as a valuable chemical tool to probe the roles of NAD+ by inducing its depletion. By inhibiting key enzymes in NAD+ metabolism, this compound offers a controllable method to study the downstream consequences of reduced NAD+ availability on cellular function. These application notes provide a comprehensive guide for utilizing this compound in NAD+ depletion studies, complete with detailed experimental protocols and data interpretation guidelines.

Mechanism of Action

This compound primarily exerts its effects by targeting enzymes involved in NADP(H) synthesis, leading to a significant reduction in NADPH pools. It acts as an inhibitor of NAD+ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD).[1] This dual inhibition disrupts the cellular redox balance and increases oxidative stress. While its primary described effect is on the NADPH pool, the intricate interplay within the broader NAD+ metabolic network means that this compound can also impact intracellular NAD+ concentrations, making it a tool to study the effects of broad nicotinamide adenine dinucleotide depletion.

Quantitative Data Summary

The efficacy of this compound in depleting cellular nicotinamide adenine dinucleotide pools can vary depending on the cell line, concentration, and duration of treatment. The following table summarizes available quantitative data on the effects of this compound.

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Observed EffectReference
C85 (Colon Cancer)10024~60-70% reduction in NADP and NADPH levels[2]

Note: Further research is needed to establish a comprehensive dose-response and time-course profile of this compound on NAD+ and NADPH levels across a wider range of cell lines.

Experimental Protocols

Protocol 1: Measurement of Intracellular NAD+ Levels Following this compound Treatment

This protocol describes how to treat cells with this compound and subsequently measure intracellular NAD+ levels using a commercially available enzymatic cycling assay kit.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • NAD+/NADH Assay Kit (e.g., from Sigma-Aldrich, Abcam, or similar)

  • 96-well plates (white or black, depending on the assay kit)

  • Microplate reader capable of absorbance or fluorescence measurement

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in a complete cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM). Include a vehicle control (DMSO only).

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.

    • Incubate for the desired period (e.g., 6, 12, 24, 48 hours).

  • NAD+ Extraction:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells and extract NAD+ according to the manufacturer's protocol for the chosen NAD+/NADH assay kit. This typically involves using an acidic or basic extraction buffer to selectively measure NAD+ or NADH.

  • NAD+ Quantification:

    • Perform the NAD+ assay according to the kit's instructions. This usually involves an enzymatic cycling reaction that generates a colored or fluorescent product.

    • Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.

  • Data Analysis:

    • Generate a standard curve using the provided NAD+ standards.

    • Calculate the NAD+ concentration in each sample based on the standard curve.

    • Normalize the NAD+ concentration to the protein concentration of the cell lysate or to the cell number.

    • Plot the normalized NAD+ levels against the this compound concentration to determine the dose-response relationship.

Protocol 2: Sirtuin Activity Assay in this compound-Treated Cells

This protocol outlines the measurement of sirtuin activity in cells following NAD+ depletion induced by this compound. It utilizes a fluorometric assay that detects the product of the sirtuin deacetylation reaction.[3]

Materials:

  • Cells treated with this compound as described in Protocol 1.

  • Sirtuin Activity Assay Kit (e.g., from Abcam, Sigma-Aldrich, or similar) containing a fluorogenic sirtuin substrate and developer.

  • Lysis buffer (compatible with the sirtuin assay).

  • 96-well plate (black, for fluorescence measurement).

  • Fluorometric microplate reader.

Procedure:

  • Cell Lysis:

    • Following this compound treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using the lysis buffer provided in the sirtuin activity assay kit or a compatible buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

    • Determine the protein concentration of the lysate.

  • Sirtuin Activity Assay:

    • Follow the manufacturer's instructions for the sirtuin activity assay kit.

    • Typically, this involves adding a defined amount of cell lysate (e.g., 10-50 µg of protein) to each well of a 96-well plate.

    • Add the reaction mixture containing the fluorogenic sirtuin substrate and NAD+.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the deacetylation reaction.

    • Add the developer solution, which generates a fluorescent signal from the deacetylated substrate.

    • Incubate for a further 10-15 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate reader at the recommended excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from wells without cell lysate or without NAD+).

    • Normalize the sirtuin activity to the protein concentration of the lysate.

    • Compare the sirtuin activity in this compound-treated cells to that in control cells to assess the impact of NAD+ depletion.

Protocol 3: PARP Activity Assay in this compound-Treated Cells

This protocol describes the measurement of poly(ADP-ribose) polymerase (PARP) activity in cells after NAD+ depletion with this compound, using a colorimetric or chemiluminescent assay.

Materials:

  • Cells treated with this compound as described in Protocol 1.

  • PARP Activity Assay Kit (e.g., from R&D Systems, Trevigen, or similar).

  • Cell lysis buffer.

  • 96-well plate coated with histones (often provided in the kit).

  • Biotinylated NAD+ (often provided in the kit).

  • Streptavidin-HRP and substrate for colorimetric or chemiluminescent detection.

  • Microplate reader capable of measuring absorbance or luminescence.

Procedure:

  • Cell Lysate Preparation:

    • After this compound treatment, lyse the cells according to the PARP activity assay kit's instructions.

    • Determine the protein concentration of the cell lysate.

  • PARP Activity Assay:

    • Add a standardized amount of cell lysate to the histone-coated wells of the 96-well plate.

    • Add the reaction buffer containing biotinylated NAD+.

    • Incubate the plate to allow PARP to synthesize poly(ADP-ribose) chains using the biotinylated NAD+.

    • Wash the wells to remove unincorporated biotinylated NAD+.

    • Add streptavidin-HRP, which will bind to the biotinylated PAR chains.

    • Wash the wells again to remove unbound streptavidin-HRP.

  • Signal Detection:

    • Add the appropriate substrate for HRP (e.g., TMB for colorimetric detection or a chemiluminescent substrate).

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background signal.

    • Normalize the PARP activity to the protein concentration of the cell lysate.

    • Compare the PARP activity in this compound-treated cells with that of control cells.

Mandatory Visualizations

NAD_Metabolism_and_Thionicotinamide_Inhibition cluster_synthesis NAD+ Synthesis & Salvage cluster_consumption NAD+ Consumption cluster_nadph_synthesis NADP(H) Synthesis Tryptophan Tryptophan NAD+ NAD+ Tryptophan->NAD+ de novo pathway Nicotinamide (NAM) Nicotinamide (NAM) Nicotinamide (NAM)->NAD+ Salvage Pathway Nicotinic Acid (NA) Nicotinic Acid (NA) Nicotinic Acid (NA)->NAD+ Preiss-Handler Pathway Sirtuins Sirtuins NAD+->Sirtuins PARPs PARPs NAD+->PARPs CD38/157 CD38/157 NAD+->CD38/157 NADP+ NADP+ NAD+->NADP+ NADK Sirtuins->Nicotinamide (NAM) PARPs->Nicotinamide (NAM) CD38/157->Nicotinamide (NAM) NADK NADK G6PD G6PD NADPH NADPH NADP+->NADPH G6PD, etc. This compound This compound This compound->NADK This compound->G6PD

Caption: this compound inhibits NADK and G6PD, disrupting NADP(H) synthesis.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A Seed Cells B Treat with this compound (various concentrations and durations) A->B C Measure Intracellular NAD+ / NADPH Levels B->C Quantify Depletion D Sirtuin Activity Assay B->D Assess Sirtuin Function E PARP Activity Assay B->E Assess PARP Function F Dose-Response Curves C->F G Time-Course Analysis C->G H Correlate NAD+ Levels with Enzyme Activity D->H E->H

Caption: Workflow for studying NAD+-dependent enzymes using this compound.

Signaling_Pathways cluster_stimulus Cellular Stress cluster_nad_depletion NAD+ Depletion cluster_sirtuins Sirtuin Pathway cluster_parps PARP Pathway DNA_Damage DNA Damage PARPs PARPs DNA_Damage->PARPs Metabolic_Stress Metabolic Stress Sirtuins Sirtuins Metabolic_Stress->Sirtuins This compound This compound NAD_Depletion Decreased NAD+ This compound->NAD_Depletion NAD_Depletion->Sirtuins Inhibition NAD_Depletion->PARPs Inhibition Deacetylation Decreased Deacetylation of Histones & Transcription Factors Sirtuins->Deacetylation Gene_Silencing Altered Gene Expression & Chromatin Structure Deacetylation->Gene_Silencing PARylation Impaired PARylation PARPs->PARylation DNA_Repair Defective DNA Repair PARylation->DNA_Repair

Caption: Impact of NAD+ depletion by this compound on Sirtuin and PARP signaling.

Conclusion

This compound is a potent tool for inducing NAD(P)+ depletion, thereby facilitating the study of NAD+-dependent cellular processes. The protocols provided herein offer a starting point for researchers to investigate the intricate roles of sirtuins, PARPs, and other NAD+-consuming enzymes. Careful optimization of experimental conditions, including this compound concentration and treatment duration, is essential for obtaining robust and reproducible data. By employing these methods, researchers can gain valuable insights into the mechanisms of NAD+ signaling and its implications for human health and disease.

References

Application Notes and Protocols: Thionicotinamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of thionicotinamide as a promising agent in drug discovery, particularly in the field of oncology. Detailed protocols for key experiments are provided to facilitate further research and development.

Application Notes

Introduction

This compound is a bioisostere of nicotinamide and serves as a prodrug that, once metabolized intracellularly, exhibits potent anticancer properties.[1][2] Its primary mechanism of action involves the targeted depletion of the cellular pool of NADPH, a critical reducing equivalent essential for various anabolic processes and for mitigating oxidative stress.[1][3][4] This unique mode of action makes this compound an attractive candidate for monotherapy and for synergistic combination with existing chemotherapeutic agents that induce reactive oxygen species (ROS).[1][4]

Mechanism of Action

This compound is readily taken up by cells and is converted into its active metabolites, this compound adenine dinucleotide (Thio-NAD or NADS) and this compound adenine dinucleotide phosphate (Thio-NADP or NADPS).[1][3] This conversion is catalyzed by the enzymes of the NAD+ salvage pathway.

The primary targets of the active metabolites are:

  • NAD Kinase (NADK): Thio-NAD and Thio-NADP are potent inhibitors of NADK, the sole enzyme responsible for the synthesis of NADP+ from NAD+.[1][3]

  • Glucose-6-Phosphate Dehydrogenase (G6PD): Thio-NADP also acts as an inhibitor of G6PD, a key enzyme in the pentose phosphate pathway that is a major source of cellular NADPH.[3]

The dual inhibition of NADK and G6PD leads to a significant reduction in the intracellular concentration of NADPH.[1][3] This depletion has two major downstream consequences for cancer cells:

  • Increased Oxidative Stress: Cancer cells typically exhibit higher levels of ROS compared to normal cells and are thus more reliant on NADPH-dependent antioxidant systems (e.g., glutathione reductase) to maintain redox homeostasis. By depleting NADPH, this compound treatment sensitizes cancer cells to oxidative damage, leading to apoptosis.[1][3]

  • Inhibition of Biosynthesis: NADPH is an essential cofactor for the biosynthesis of macromolecules such as fatty acids and nucleotides, which are required for rapid cell proliferation.[1][3] A reduction in NADPH levels hampers these anabolic pathways, thereby inhibiting cancer cell growth.[1][3]

Therapeutic Potential

The therapeutic potential of this compound has been demonstrated in both in vitro and in vivo models of various cancers, including colon cancer and diffuse large B-cell lymphoma.[3]

  • Monotherapy: As a single agent, this compound has been shown to inhibit cancer cell proliferation and reduce tumor growth in xenograft models.[3]

  • Combination Therapy: this compound exhibits strong synergistic effects when combined with chemotherapeutic drugs that induce ROS, such as gemcitabine, docetaxel, and irinotecan.[3][5] This synergy allows for potentially lower and less toxic doses of conventional chemotherapy.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineAssayCompoundConcentration (µM)EffectReference
C85 (Colon Cancer)CytotoxicityThis compound100~50% inhibition of cell viability[3]
C85 (Colon Cancer)NADPH MeasurementThis compound100~70% reduction in NADPH levels after 24h[3]
C85 (Colon Cancer)NADP MeasurementThis compound100~60% reduction in NADP levels after 24h[3]
C85 (Colon Cancer)ROS MeasurementThis compound100Significant increase in steady-state ROS levels[3][5]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cell LineMouse ModelTreatmentDosing ScheduleOutcomeReference
C85 (Colon Cancer)NOD/SCIDThis compound100 mg/kg, every other day for 4 cyclesMarked reduction in tumor growth[3]
RL (Diffuse Large B-cell Lymphoma)NOD/SCIDThis compound100 mg/kg, every other day for 5 cyclesModerate tumor regression and prolonged decrease in growth rate[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., C85)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include wells with medium only (blank) and cells with medium but no drug (vehicle control).

  • Incubation: Incubate the plate for 96 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT/XTT Addition:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 4 hours at 37°C.

  • Measurement:

    • For MTT assay: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • For XTT assay: The formazan product is soluble.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Cancer cell line of interest (e.g., C85, RL)

  • Matrigel

  • This compound

  • Vehicle solution (e.g., sterile PBS)

  • Calipers

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, begin measuring tumor volume using calipers with the formula: Volume = (Width)^2 × (Length/2).

  • Treatment: When tumors reach a predetermined size (e.g., ~100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 100 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned dosing schedule (e.g., every other day).

  • Monitoring: Continue to monitor tumor volume and body weight regularly throughout the study. Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Visualizations

Signaling Pathway of this compound Action

Thionicotinamide_Pathway cluster_cell Cancer Cell Thio_in This compound (extracellular) Thio_cell This compound (intracellular) Thio_in->Thio_cell Uptake NADS Thio-NAD (NADS) Thio_cell->NADS Metabolism NADPS Thio-NADP (NADPS) NADS->NADPS Phosphorylation by NADK NADK NAD Kinase (NADK) NADPS->NADK Inhibition G6PD G6PD NADPS->G6PD Inhibition NADPH_pool NADPH Pool NADK->NADPH_pool Reduces production G6PD->NADPH_pool Reduces production Biosynthesis Fatty Acid & Nucleotide Synthesis NADPH_pool->Biosynthesis Required for Redox Redox Homeostasis (e.g., Glutathione Reductase) NADPH_pool->Redox Required for Growth_Inhibition Inhibition of Cell Proliferation NADPH_pool->Growth_Inhibition Biosynthesis->Growth_Inhibition Inhibition of ROS Increased ROS Redox->ROS Neutralizes Apoptosis Apoptosis ROS->Apoptosis

Caption: Intracellular metabolism and mechanism of action of this compound.

Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow start Start seed_cells 1. Seed cancer cells in 96-well plate start->seed_cells incubate1 2. Incubate overnight (37°C, 5% CO2) seed_cells->incubate1 add_drug 3. Add serial dilutions of This compound incubate1->add_drug incubate2 4. Incubate for 96 hours add_drug->incubate2 add_reagent 5. Add MTT or XTT reagent incubate2->add_reagent incubate3 6. Incubate for 4 hours add_reagent->incubate3 measure 7. Measure absorbance with plate reader incubate3->measure analyze 8. Analyze data and calculate % viability measure->analyze end End analyze->end

Caption: Workflow for determining the cytotoxicity of this compound.

References

Troubleshooting & Optimization

Thionicotinamide Aqueous Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability of thionicotinamide in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous environments is primarily influenced by pH and temperature.[1] Like other thioamides, it is susceptible to hydrolysis, which can be accelerated by acidic or basic conditions. Elevated temperatures also increase the rate of degradation.

Q2: What is the main degradation product of this compound in aqueous solutions?

A2: The expected primary degradation product of this compound via hydrolysis is its corresponding amide, nicotinamide. This occurs through the conversion of the thioamide functional group to an amide.

Q3: How should I prepare and store this compound stock solutions?

A3: For short-term use, dissolve this compound in a neutral, buffered aqueous solution (pH ~7) and store at low temperatures (2-8 °C), protected from light. For long-term storage, it is advisable to store the compound as a solid at -20°C or below and prepare fresh solutions as needed.

Q4: My this compound solution has changed color/appears cloudy. What could be the cause?

A4: A change in appearance, such as color change or precipitation, can indicate degradation or solubility issues. Degradation products may have different solubility profiles. It is also possible that the concentration of your solution exceeds the solubility of this compound in the chosen solvent under the storage conditions.

Q5: Can I use this compound in cell culture media?

A5: Yes, but its stability in the culture medium over the duration of the experiment should be considered. Cell culture media are complex aqueous solutions, typically buffered around pH 7.4, and incubated at 37°C. Under these conditions, gradual hydrolysis of this compound may occur. It is recommended to determine the rate of degradation in your specific medium to ensure the desired concentration is maintained.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound during the experiment.1. Prepare fresh solutions of this compound before each experiment. 2. Minimize the time the solution is kept at room temperature. 3. Analyze the purity of the stock solution using a suitable analytical method like HPLC.
Loss of biological activity The active compound has degraded into less active or inactive products (e.g., nicotinamide).1. Confirm the identity and purity of your this compound source. 2. Conduct a time-course experiment to determine the stability of this compound under your specific experimental conditions. 3. Consider using a more stable analog if degradation is unavoidable.
Unexpected peaks in analytical chromatogram (e.g., HPLC) Presence of degradation products or impurities.1. Perform forced degradation studies (see Experimental Protocols) to identify the retention times of potential degradation products. 2. Use a high-purity standard of this compound for comparison. 3. Employ a mass spectrometer (LC-MS) to identify the mass of the unknown peaks.

Stability Data

Specific quantitative stability data for this compound is not extensively available in the literature. The following tables provide an illustrative example of expected stability trends based on data for related compounds like nicotinamide and general principles of thioamide chemistry. Actual degradation rates for this compound should be determined experimentally.

Table 1: Estimated Influence of pH on this compound Degradation Rate at a Constant Temperature (e.g., 37°C)

pHEstimated Degradation Rate Constant (k)Estimated Half-life (t½)
3.0HigherShorter
5.0ModerateModerate
7.4LowLonger
9.0HigherShorter

Table 2: Estimated Influence of Temperature on this compound Degradation Rate at a Constant pH (e.g., pH 7.4)

Temperature (°C)Estimated Degradation Rate Constant (k)Estimated Half-life (t½)
4Very LowVery Long
25LowLong
37ModerateModerate
60HighShort

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and assess its stability profile.[2][3]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 60°C or 80°C).

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Analyze the sample using a stability-indicating HPLC method (see Protocol 2) to determine the percentage of remaining this compound and the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method suitable for separating this compound from its primary degradation product, nicotinamide.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of methanol and water (or a suitable buffer like phosphate buffer, pH 7.0).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength appropriate for both this compound and nicotinamide (e.g., 260-270 nm).

  • Injection Volume: 10-20 µL

  • Column Temperature: 30°C

Visualizations

Hydrolysis_Pathway This compound This compound Intermediate Tetrahedral Intermediate This compound->Intermediate + H₂O (Acid/Base Catalyzed) Nicotinamide Nicotinamide (Degradation Product) Intermediate->Nicotinamide - H₂S H2S Hydrogen Sulfide

Caption: Proposed hydrolysis pathway of this compound to nicotinamide.

Stability_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis HPLC Analysis (Time Points) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Start This compound Aqueous Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Data Data Evaluation: - Degradation Kinetics - Identify Degradants Analysis->Data Report Stability Report Data->Report

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Optimizing Thionicotinamide for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Thionicotinamide in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug that, once inside the cell, is converted into this compound adenine dinucleotide (Thio-NAD) and subsequently into this compound adenine dinucleotide phosphate (Thio-NADP). These molecules act as inhibitors of NAD Kinase (NADK) and Glucose-6-Phosphate Dehydrogenase (G6PD).[1][2] This dual inhibition leads to a reduction in the intracellular pool of NADPH, which in turn increases oxidative stress and inhibits biosynthetic processes like protein and fatty acid synthesis, ultimately impacting cell growth and proliferation.[2]

Q2: What is a recommended starting concentration for this compound in a cell-based assay?

A2: A common starting concentration for this compound is 100 µM.[2] However, the optimal concentration is highly dependent on the cell line and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the ideal concentration for your experimental setup.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.[3] For example, a 10 mM stock solution can be prepared and stored at -20°C. From this stock, a series of dilutions can be made in your cell culture medium to achieve the desired final concentrations for your experiment.

Q4: How stable is this compound in cell culture medium?

A4: The stability of compounds in cell culture media can be influenced by factors such as temperature, light, and interactions with other media components.[4][5][6] It is advisable to prepare fresh dilutions of this compound in media for each experiment to ensure consistent activity.

Troubleshooting Guide

Q1: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?

A1: Unexpectedly high cytotoxicity could be due to several factors:

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to NADPH depletion and increased oxidative stress.

  • On-Target vs. Off-Target Effects: While this compound's primary targets are NADK and G6PD, high concentrations may lead to off-target effects.[7]

  • Experimental Conditions: Factors like cell seeding density and incubation time can influence the observed cytotoxicity.[8]

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Conduct a detailed dose-response experiment with a wider range of concentrations to determine the IC50 value for your specific cell line.

  • Reduce Incubation Time: A shorter incubation period may reduce cytotoxicity while still allowing for the desired biological effect.

  • Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase during the experiment, as both very low and very high densities can affect results.[8]

Q2: My experimental results with this compound are inconsistent. What should I do?

A2: Inconsistent results can be a sign of several issues:

  • Compound Integrity: The stability and purity of your this compound stock can affect its activity.

  • Assay Variability: Inconsistencies in cell seeding, incubation times, or reagent preparation can lead to variable results.[9][10][11]

  • Off-Target Effects: At higher concentrations, off-target effects can contribute to inconsistent outcomes.[7]

Troubleshooting Steps:

  • Confirm Compound Integrity: Prepare a fresh stock solution of this compound to rule out degradation.

  • Standardize Your Protocol: Ensure all experimental parameters, including cell passage number, seeding density, and incubation times, are kept consistent between experiments.[8]

  • Use the Lowest Effective Concentration: Once the optimal concentration is determined, use the minimal effective dose to reduce the likelihood of off-target effects.[7]

Q3: I am not observing the expected decrease in NADPH levels after treating my cells with this compound. What could be the problem?

A3: A lack of effect on NADPH levels could be due to:

  • Insufficient Concentration: The concentration of this compound may be too low to effectively inhibit NADK and G6PD in your cell line.

  • Short Incubation Time: The incubation time may not be sufficient for the prodrug to be converted to its active form and exert its inhibitory effects.

  • Cellular Compensation Mechanisms: Some cell lines may have compensatory mechanisms to maintain their NADPH pools.

Troubleshooting Steps:

  • Increase Concentration and/or Incubation Time: Try a higher concentration of this compound or a longer incubation period. A time-course experiment can help determine the optimal duration.

  • Confirm Target Engagement: If possible, perform an assay to confirm that this compound is engaging with its targets, NADK and G6PD.

  • Use a Different Cell Line: If the issue persists, consider using a different cell line that has been shown to be responsive to this compound.

Quantitative Data

Table 1: Effective Concentrations of this compound in a Cancer Cell Line

Cell LineConcentrationIncubation TimeObserved EffectReference
C85 (Colon Cancer)100 µM24 hours60-70% reduction in NADP and NADPH levels[2]
C85 (Colon Cancer)100 µM24 hoursModest increase in steady-state ROS levels[2]

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol outlines the steps to determine the optimal concentration of this compound for your cell-based assay using a common method like the MTT assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase at the time of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in your complete cell culture medium to achieve the desired final concentrations. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM) is a good starting point.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Plot the absorbance values against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Thionicotinamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ThioNa_ext This compound ThioNa_int This compound ThioNa_ext->ThioNa_int Uptake ThioNAD Thio-NAD ThioNa_int->ThioNAD Cellular Metabolism ThioNADP Thio-NADP ThioNAD->ThioNADP Phosphorylation NADK NAD Kinase ThioNADP->NADK Inhibition G6PD G6PD ThioNADP->G6PD Inhibition NADPH NADPH ROS Increased ROS NADPH->ROS Reduction of Oxidative Stress Biosynthesis Protein & Fatty Acid Synthesis NADPH->Biosynthesis Required for Synthesis CellGrowth Inhibited Cell Growth ROS->CellGrowth

Caption: this compound cellular mechanism.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Prepare this compound Stock Solution (e.g., 10 mM in DMSO) C 3. Prepare Serial Dilutions of This compound in Culture Medium A->C B 2. Seed Cells in 96-well Plate and Incubate Overnight D 4. Treat Cells with Different Concentrations and Controls B->D C->D E 5. Incubate for Desired Period (e.g., 24, 48, 72 hours) D->E F 6. Perform Cell Viability Assay (e.g., MTT) E->F G 7. Measure Endpoint (e.g., Absorbance) F->G H 8. Plot Dose-Response Curve G->H I 9. Determine IC50 and Optimal Concentration H->I

Caption: Workflow for optimizing concentration.

References

Troubleshooting Thionicotinamide solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Thionicotinamide in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound, particularly concerning its solubility.

Question: My this compound is not dissolving in water. What should I do?

Answer:

This compound has low solubility in water. One source indicates a solubility of approximately 0.2 g/100 mL at 20°C. If you are experiencing difficulty, consider the following steps:

  • Increase the temperature: Gently warming the solution may aid dissolution. However, be cautious as high temperatures can affect the stability of the compound.

  • Adjust the pH: The solubility of this compound may be influenced by pH. While specific data is limited, you could empirically test slight adjustments in pH to see if it improves solubility.

  • Use an organic solvent: For many applications, dissolving this compound in an organic solvent to create a stock solution is the recommended approach.

Question: What is the best organic solvent for dissolving this compound?

Answer:

For a starting point, you can refer to the solubility of nicotinamide:

  • DMSO: Approximately 15 mg/mL

  • Ethanol: Approximately 2.5 mg/mL

It is recommended to perform a small-scale solubility test with your specific lot of this compound to determine the optimal solvent and concentration for your experiment.

Question: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer/media. How can I prevent this?

Answer:

This is a common issue when diluting a concentrated stock solution from an organic solvent into an aqueous solution. Here are some troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try using a lower final concentration.

  • Increase the percentage of DMSO in the final solution: While it's generally desirable to keep the final concentration of organic solvents low, a slight increase in the DMSO percentage in your final working solution might be necessary to maintain solubility. Be sure to run a vehicle control with the same final DMSO concentration to account for any solvent effects on your experiment.

  • Add the stock solution slowly while vortexing: This can help to disperse the compound more evenly and prevent localized high concentrations that can lead to precipitation.

  • Warm the aqueous solution: Gently warming your buffer or media before adding the this compound stock solution can sometimes help to keep the compound in solution.

Question: How should I store my this compound solutions?

Answer:

For long-term storage, it is best to store this compound as a dry powder at -20°C.

Once dissolved in a solvent, it is recommended to prepare fresh solutions for each experiment. If you need to store a stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. The stability of this compound in solution can be affected by factors such as the solvent, pH, and temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight and formula of this compound?

A1: The molecular formula of this compound is C₆H₆N₂S, and its molecular weight is 138.19 g/mol .[2][3][4]

Q2: What is the appearance of this compound?

A2: this compound is typically a white to off-white or yellow to yellow-green crystalline solid.[1][2]

Q3: What is the mechanism of action of this compound?

A3: this compound is a prodrug that is converted intracellularly into its active forms, NADS and NADPS. NADPS acts as an inhibitor of NAD+ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD). This inhibition leads to a decrease in the cellular pool of NADPH, which in turn increases oxidative stress and inhibits biosynthetic pathways, making it a compound of interest in cancer research.

Q4: What are some typical concentrations of this compound used in experiments?

A4: The optimal concentration will depend on the specific cell line and experimental design. However, published research has used concentrations around 100 µM for in vitro cell culture experiments and doses of 100 mg/kg for in vivo animal studies.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number4621-66-3[1][2][3]
Molecular FormulaC₆H₆N₂S[1][2][3]
Molecular Weight138.19 g/mol [2][3][4]
AppearanceWhite to off-white or yellow to yellow-green crystalline solid[1][2]
Melting Point185-190 °C[2]

Table 2: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityNotes
Water~2 mg/mL (at 20°C)Low solubility.
DMSO>10 mg/mLRecommended for stock solutions. Based on nicotinamide solubility of ~15 mg/mL.
Ethanol>2 mg/mLMay require warming. Based on nicotinamide solubility of ~2.5 mg/mL.

Note: The solubility values for DMSO and ethanol are estimates based on the related compound nicotinamide and should be confirmed empirically.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh the this compound: Accurately weigh out 1.38 mg of this compound powder.

  • Add DMSO: Add 1 mL of high-purity, anhydrous DMSO to the this compound powder.

  • Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: General Workflow for this compound Treatment in Cell Culture

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.

  • Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a series of dilutions from the stock solution in your cell culture medium to achieve the desired final concentrations (e.g., for a final concentration of 100 µM, dilute the 10 mM stock 1:100 in media).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assay: Proceed with your downstream assay to assess the effects of this compound.

Mandatory Visualizations

Thionicotinamide_Pathway cluster_inhibition ThioNa This compound (Prodrug) NADS NADS ThioNa->NADS Intracellular Conversion NADPS NADPS (Active Inhibitor) NADS->NADPS Phosphorylation NADK NAD+ Kinase (NADK) NADPS->NADK Inhibits G6PD Glucose-6-Phosphate Dehydrogenase (G6PD) NADPS->G6PD Inhibits NADPH NADPH NAD NAD+ NADP NADP+ NAD->NADP Catalyzed by NADK NADP->NADPH Catalyzed by G6PD ROS Reactive Oxygen Species (ROS) NADPH->ROS Reduces Biosynthesis Biosynthetic Pathways (e.g., fatty acids, nucleotides) NADPH->Biosynthesis Required for CellGrowth Inhibition of Cancer Cell Growth ROS->CellGrowth Induces Apoptosis Biosynthesis->CellGrowth

Caption: Intracellular signaling pathway of this compound.

Solubility_Workflow Start Start: This compound Powder Weigh Weigh desired amount Start->Weigh Solvent Choose Solvent: 1. DMSO (preferred) 2. Ethanol Weigh->Solvent Dissolve_DMSO Add DMSO and vortex to dissolve Solvent->Dissolve_DMSO DMSO Dissolve_Ethanol Add Ethanol and vortex/warm to dissolve Solvent->Dissolve_Ethanol Ethanol Stock_Solution Concentrated Stock Solution Dissolve_DMSO->Stock_Solution Dissolve_Ethanol->Stock_Solution Dilute Dilute stock into aqueous buffer/media Stock_Solution->Dilute Working_Solution Final Working Solution Dilute->Working_Solution End End: Ready for experiment Working_Solution->End

Caption: Experimental workflow for preparing this compound solution.

References

Technical Support Center: Thionicotinamide Interference in Metabolic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference of thionicotinamide in common metabolic assays. Our goal is to help you identify, mitigate, and interpret these interactions to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a nicotinamide analog that acts as a pronucleotide. Once inside a cell, it is metabolized into this compound adenine dinucleotide (Thio-NAD+) and subsequently phosphorylated to this compound adenine dinucleotide phosphate (Thio-NADP+). These analogs can inhibit NAD+/NADP+-dependent enzymes, thereby disrupting cellular metabolism and redox balance.

Q2: Why might this compound interfere with metabolic assays?

This compound can interfere with metabolic assays through several mechanisms:

  • Inhibition of Reporter Enzymes: It or its metabolites may directly inhibit the activity of reporter enzymes, such as luciferase, leading to a false decrease in signal.

  • Chemical Reduction of Assay Reagents: this compound or its metabolites may have reducing properties that can chemically reduce tetrazolium salts (e.g., MTT, XTT) to their colored formazan products, independent of cellular metabolic activity. This results in a false-positive signal for cell viability.

  • Spectral Interference: this compound and its metabolites absorb light in the UV-Vis spectrum. This can lead to an overlap with the absorbance or emission spectra of assay readouts, causing inaccurate measurements. Thio-NAD+ has a known absorbance at 405 nm and its reduced form, Thio-NADH, absorbs at 398 nm.[1][2][3][4]

Q3: Which metabolic assays are most likely to be affected by this compound?

Assays that rely on NAD(P)H-dependent enzymatic reactions or colorimetric/luminescent readouts are susceptible to interference. This includes:

  • Tetrazolium-based viability assays: MTT, XTT, MTS, and WST-1 assays.

  • Luciferase-based assays: Reporter gene assays and ATP quantification assays that use firefly luciferase.

  • Resazurin-based assays: Assays that measure metabolic activity through the reduction of resazurin to the fluorescent resorufin.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Signal in a Luciferase-Based Assay

A decrease in the luminescent signal in the presence of this compound could indicate either a true biological effect (e.g., decreased gene expression, cytotoxicity) or direct inhibition of the luciferase enzyme.

Troubleshooting Workflow:

start Unexpected decrease in luciferase signal q1 Is it a biological effect or direct inhibition? start->q1 exp1 Perform a Cell-Free Luciferase Assay q1->exp1 res1 Does this compound inhibit purified luciferase? exp1->res1 ans1_yes Yes: Direct Inhibition res1->ans1_yes Yes ans1_no No: Likely a Biological Effect res1->ans1_no No exp2 Perform an Orthogonal Assay (e.g., qPCR for gene expression) ans1_no->exp2 res2 Do orthogonal assay results correlate? exp2->res2 ans2_yes Confirms Biological Effect res2->ans2_yes Yes ans2_no Re-evaluate experimental setup res2->ans2_no No

Caption: Troubleshooting workflow for decreased luciferase signal.

Experimental Protocol: Cell-Free Luciferase Inhibition Assay

Objective: To determine if this compound directly inhibits firefly luciferase.

Materials:

  • Purified recombinant firefly luciferase

  • Luciferase assay buffer (e.g., 25 mM Tris-phosphate pH 7.8, 8 mM MgCl2, 0.1 mg/mL BSA)

  • D-Luciferin

  • ATP

  • This compound

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of this compound in the luciferase assay buffer. Include a vehicle control (e.g., DMSO or buffer alone).

  • In a 96-well plate, add the this compound dilutions or vehicle control.

  • Add the purified firefly luciferase enzyme to each well and incubate for 15-30 minutes at room temperature.

  • Initiate the reaction by adding a solution containing ATP and D-luciferin.

  • Immediately measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

Data Interpretation:

This compound ConcentrationLuminescence (RLU)% Inhibition
Vehicle Control1,500,0000%
1 µM1,450,0003.3%
10 µM1,200,00020%
100 µM750,00050%

A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.

Issue 2: Unexpected Increase in Signal in an MTT or XTT Assay

An increase in the colorimetric signal in a tetrazolium-based assay could indicate a true increase in cell viability or proliferation, or it could be due to direct chemical reduction of the tetrazolium salt by this compound.

Troubleshooting Workflow:

start Unexpected increase in MTT/XTT signal q1 Is it a biological effect or direct reduction? start->q1 exp1 Perform a Cell-Free MTT/XTT Reduction Assay q1->exp1 res1 Does this compound reduce MTT/XTT without cells? exp1->res1 ans1_yes Yes: Direct Chemical Reduction res1->ans1_yes Yes ans1_no No: Likely a Biological Effect res1->ans1_no No exp2 Use an Orthogonal Viability Assay (e.g., CellTiter-Glo®, Crystal Violet) ans1_no->exp2 res2 Do orthogonal assay results correlate? exp2->res2 ans2_yes Confirms Biological Effect res2->ans2_yes Yes ans2_no Re-evaluate experimental setup res2->ans2_no No

Caption: Troubleshooting workflow for increased MTT/XTT signal.

Experimental Protocol: Cell-Free MTT Reduction Assay

Objective: To determine if this compound directly reduces MTT to formazan.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (without phenol red)

  • This compound

  • 96-well clear plates

  • Spectrophotometer

Procedure:

  • Prepare a serial dilution of this compound in cell culture medium. Include a vehicle control.

  • In a 96-well plate, add the this compound dilutions or vehicle control.

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 1-4 hours at 37°C in a cell culture incubator.

  • After incubation, add a solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve any formazan crystals.

  • Measure the absorbance at 570 nm using a spectrophotometer.

Data Interpretation:

This compound ConcentrationAbsorbance (570 nm)
Vehicle Control0.05
1 µM0.06
10 µM0.15
100 µM0.45

A dose-dependent increase in absorbance in the absence of cells indicates direct chemical reduction of MTT by this compound.

Issue 3: Potential Spectral Interference

The absorbance of this compound or its metabolites may overlap with the readout of your assay. Thio-NAD+ has a known absorbance maximum at 405 nm.[1] This is particularly relevant for colorimetric assays.

Troubleshooting Workflow:

start Suspected Spectral Interference exp1 Measure Absorbance Spectrum of this compound start->exp1 q1 Does the spectrum overlap with assay readout wavelength? exp1->q1 ans1_yes Yes: Potential for Interference q1->ans1_yes Yes ans1_no No: Interference Unlikely q1->ans1_no No exp2 Run a 'Compound Only' Control ans1_yes->exp2 res2 Is there a significant signal from the compound alone? exp2->res2 ans2_yes Subtract background or choose an alternative assay res2->ans2_yes Yes ans2_no Proceed with experiment, but remain cautious res2->ans2_no No

Caption: Troubleshooting workflow for spectral interference.

Experimental Protocol: Assessing Spectral Overlap

Objective: To determine if this compound has an absorbance spectrum that overlaps with the assay readout.

Materials:

  • This compound

  • Assay buffer or cell culture medium

  • Quartz cuvettes or UV-transparent microplates

  • Spectrophotometer capable of wavelength scanning

Procedure:

  • Prepare a solution of this compound in the same buffer or medium used in your assay at the highest concentration you plan to test.

  • Use the buffer or medium as a blank.

  • Perform a wavelength scan of the this compound solution from the UV to the visible range (e.g., 200-800 nm).

  • Compare the absorbance spectrum of this compound with the absorbance maximum of your assay's chromophore (e.g., formazan, ~570 nm) or the emission maximum of your fluorophore/luciferase (~560 nm for firefly luciferase).

Data Interpretation:

If there is significant absorbance of this compound at or near the wavelength used for your assay readout, you should run a "compound only" control (compound in media without cells) for every experiment and subtract this background absorbance from your experimental wells. If the background signal is very high, consider using an alternative assay with a different detection method.

This compound's Mechanism of Action and Metabolic Fate

TNA This compound TNAD Thio-NAD+ TNA->TNAD Cellular uptake & conversion TNADP Thio-NADP+ TNAD->TNADP Phosphorylation Inhibition Inhibition of NAD+/NADP+ -dependent enzymes TNADP->Inhibition

Caption: Metabolic conversion of this compound.

By understanding the potential for interference and employing these troubleshooting strategies, researchers can confidently use this compound in their studies and generate reliable data.

References

Technical Support Center: Thionicotinamide Efficacy and Nicotinamide Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Thionicotinamide. A key focus is the impact of nicotinamide concentration on the experimental efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing variable or lower-than-expected efficacy with this compound in our cell culture experiments. What could be the cause?

A1: A primary factor influencing this compound's efficacy is the concentration of nicotinamide (also known as Vitamin B3) present in your cell culture medium.[1] this compound's toxicity to cancer cells is inversely correlated with nicotinamide levels.[1] Many common media formulations contain varying amounts of nicotinamide, which can competitively inhibit the action of this compound. We recommend verifying the nicotinamide concentration in your specific medium and considering a nicotinamide-free formulation for sensitive experiments.

Q2: What is the proposed mechanism by which nicotinamide interferes with this compound?

A2: this compound is a structural analog of nicotinamide and acts as a prodrug.[1][2] It is converted intracellularly into analogs of NAD+ and NADP+, which inhibit key enzymes like NAD kinase (NADK) and Glucose-6-Phosphate Dehydrogenase (G6PD).[1] This leads to a reduction in the cellular NADPH pool, compromises biosynthetic capabilities, and increases reactive oxygen species (ROS), ultimately inhibiting cell growth.[1][2] Nicotinamide can interfere with this process by competing with this compound for cellular uptake or for the enzymatic machinery responsible for its conversion into its active forms.[1]

Q3: How does this compound affect cellular metabolism?

A3: By inhibiting NADK and G6PD, this compound significantly reduces the cellular pools of both NADP+ and NADPH, with reductions of 60-70% observed in C85 colon cancer cells after 24 hours of exposure to 100 µM this compound.[1] This depletion of NADPH, a critical reducing equivalent, impairs macromolecular biosynthetic pathways, including lipid and protein synthesis, and compromises the cell's ability to counteract oxidative stress.[1]

Q4: Are there any other factors that can influence this compound's performance?

A4: Besides nicotinamide concentration, the overall metabolic state of the cells can play a role. Cancer cells, with their high proliferation rates and elevated levels of ROS, are particularly vulnerable to the NADPH depletion caused by this compound.[1] The expression levels of NADK and G6PD in your specific cell line could also be a factor.

Troubleshooting Guide

Issue: Inconsistent Anti-proliferative Effects of this compound

This guide provides a systematic approach to troubleshooting inconsistent results in cell viability or proliferation assays when using this compound.

Step 1: Verify Nicotinamide Concentration in Cell Culture Medium

  • Problem: High or variable concentrations of nicotinamide in the culture medium can abrogate the toxic effects of this compound.[1]

  • Solution:

    • Check the formulation of your cell culture medium to determine the exact concentration of nicotinamide.

    • If possible, perform a dose-response experiment with this compound in media containing varying, known concentrations of nicotinamide (e.g., 0 µM, 8.2 µM, 32.8 µM) to assess the impact in your specific cell line.[1]

    • For maximal and consistent this compound efficacy, consider using a custom or commercially available nicotinamide-free medium for your experiments.

Step 2: Assess Cellular NADPH Levels

  • Problem: The primary mechanism of this compound is the depletion of the NADP/NADPH pool.[1] Verifying this effect can confirm the compound's activity in your system.

  • Solution:

    • Treat cells with this compound (e.g., 100 µM for 24 hours) and a vehicle control.[1]

    • Measure the intracellular concentrations of NADP+ and NADPH using a commercially available kit or by HPLC.

    • A significant reduction in both NADP+ and NADPH levels in the this compound-treated group confirms the compound is acting as expected.

Step 3: Evaluate Impact on Biosynthetic Pathways and Oxidative Stress

  • Problem: A downstream consequence of NADPH depletion is the inhibition of biosynthesis and an increase in cellular ROS.[1]

  • Solution:

    • Lipid Synthesis: Perform an Oil Red O staining assay to measure the impact on neutral fatty acid levels after this compound treatment.[1]

    • Protein Synthesis: Measure the rate of protein synthesis via a [3H]4,5-leucine incorporation assay.[1]

    • ROS Levels: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA) to measure changes in steady-state ROS levels.[1]

Data Presentation

Table 1: Effect of Nicotinamide Concentration on this compound Toxicity in C85 Cells

Nicotinamide Concentration (µM)Average Colony Size (% of Control)Average Colony Number (% of Control)
0LowestLowest
8.2IntermediateIntermediate
32.8HighestHighest

Data summarized from a colony formation assay where higher nicotinamide levels led to reduced this compound toxicity, as indicated by larger and more numerous colonies.[1]

Experimental Protocols

Protocol 1: Colony Formation Assay to Assess Nicotinamide Interference[1]
  • Cell Seeding: Seed C85 colorectal cancer cells at a low density (e.g., 500-1000 cells/well) in 6-well plates.

  • Media Preparation: Prepare complete growth media containing different final concentrations of nicotinamide (e.g., 0 µM, 8.2 µM, and 32.8 µM).

  • Treatment: After allowing cells to adhere overnight, replace the medium with the prepared nicotinamide-containing media, with and without a fixed concentration of this compound. Include a vehicle-only control for each nicotinamide condition.

  • Incubation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells. Replace the medium every 2-3 days.

  • Staining:

    • Wash the wells gently with PBS.

    • Fix the colonies with a solution of 10% methanol and 10% acetic acid for 15 minutes.

    • Stain with 0.5% crystal violet in methanol for 20 minutes.

  • Analysis:

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies and measure their size using imaging software (e.g., ImageJ).

    • Analyze the direct relationship between higher nicotinamide concentration and lower this compound toxicity.[1]

Protocol 2: Measurement of Cellular NADP+/NADPH Pools by HPLC[1]
  • Cell Treatment: Plate cells and treat with this compound (e.g., 100 µM) or vehicle for the desired time (e.g., 24 hours).

  • Extraction:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Perform an acid extraction for NADP+ and an alkaline extraction for NADPH to ensure stability.

    • Neutralize the extracts.

  • HPLC Analysis:

    • Analyze the extracts using a reverse-phase C18 HPLC column.

    • Use a suitable mobile phase and a UV detector to quantify NADP+ and NADPH based on the retention times and peak areas of known standards.

  • Data Normalization: Normalize the results to the total protein concentration or cell number for each sample.

Visualizations

Signaling_Pathway cluster_uptake Cellular Uptake and Conversion cluster_inhibition Downstream Inhibition Thio_NAM This compound (Thio-NAM) Salvage_Enzymes NAD+ Salvage Pathway Enzymes (e.g., NAMPT) Thio_NAM->Salvage_Enzymes Substrate NAM Nicotinamide (NAM) NAM->Salvage_Enzymes Substrate (Competes with Thio-NAM) Thio_NADS This compound Adenine Dinucleotide (Thio-NADS) Salvage_Enzymes->Thio_NADS Produces active analog NAD NAD+ Salvage_Enzymes->NAD Produces NADK NAD Kinase (NADK) Thio_NADS->NADK Inhibits G6PD G6PD Thio_NADS->G6PD Inhibits NADPH_Pool NADPH Pool (Depleted) NADK->NADPH_Pool Produces NADP+ for G6PD->NADPH_Pool Reduces NADP+ to NADPH Biosynthesis Lipid & Protein Synthesis NADPH_Pool->Biosynthesis Required for ROS_Defense ROS Detoxification NADPH_Pool->ROS_Defense Required for

Caption: Mechanism of this compound action and Nicotinamide interference.

Experimental_Workflow start Start: Inconsistent this compound Efficacy Observed check_media Step 1: Verify Nicotinamide Concentration in Culture Medium start->check_media is_high Is Nicotinamide Concentration High or Variable? check_media->is_high use_low_nam_media Action: Switch to Low/No Nicotinamide Medium is_high->use_low_nam_media Yes confirm_moa Step 2: Confirm Mechanism of Action (Optional) is_high->confirm_moa No re_evaluate Re-evaluate this compound Dose-Response use_low_nam_media->re_evaluate end End: Consistent Efficacy Achieved re_evaluate->end measure_nadph Measure NADP/NADPH Pools confirm_moa->measure_nadph measure_ros Measure ROS Levels confirm_moa->measure_ros end_fail End: Contact Technical Support for Further Analysis measure_nadph->end_fail measure_ros->end_fail

Caption: Troubleshooting workflow for this compound experiments.

References

Preventing Thionicotinamide degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Thionicotinamide. Our goal is to help you ensure the stability and integrity of this compound in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation through several mechanisms, primarily oxidation, hydrolysis, and photodegradation. The thioamide group is prone to oxidation, forming a sulfoxide and then a sulfinic acid.[1] The stability of this compound is also influenced by pH, temperature, and exposure to light. Like its structural analog nicotinamide, it can be less stable in alkaline and strongly acidic conditions, and at elevated temperatures.[2][3]

Q2: How should I store this compound powder and solutions to minimize degradation?

A2: For long-term storage, solid this compound should be stored at -20°C in a desiccated, dark environment.[4] Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be aliquoted and stored at -80°C for up to six months or -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles.

Q3: What are the visible signs of this compound degradation?

A3: Degradation of this compound solutions may not always be visible. However, a change in color or the appearance of precipitates can indicate degradation. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[5][6]

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, the addition of antioxidants can help mitigate oxidative degradation. Common antioxidants used in pharmaceutical preparations that could be considered include ascorbic acid (Vitamin C), tocopherol (Vitamin E), and glutathione.[7][8] However, compatibility and potential interference with your specific assay should be validated. It's recommended to start with low concentrations and assess their impact on both this compound stability and experimental outcomes.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results This compound degradation during the experiment.Prepare fresh solutions for each experiment. Protect solutions from light by using amber vials or covering them with aluminum foil. Maintain a controlled, cool temperature throughout the experiment.
Loss of compound activity over time Instability in the chosen buffer or cell culture media.Assess the stability of this compound in your specific buffer system using HPLC. Consider using a buffer in the neutral to slightly acidic pH range (pH 6-7). For cell culture experiments, minimize the time the compound is in the media before and during the assay.
Unexpected peaks in HPLC analysis Formation of degradation products (e.g., sulfoxide, sulfinic acid).Characterize the degradation products using mass spectrometry (MS) coupled with HPLC. Adjust experimental conditions (pH, temperature, light exposure) to minimize their formation.
Precipitate formation in solution Poor solubility or degradation leading to insoluble products.Ensure the concentration of this compound is within its solubility limit in the chosen solvent. If precipitation occurs upon storage, it may be a sign of degradation; discard the solution and prepare a fresh one.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC-UV

This protocol outlines a method to quantify the degradation of this compound over time under specific experimental conditions.

Materials:

  • This compound

  • HPLC-grade water, methanol, and acetonitrile

  • Phosphate buffer (or other buffer of choice)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[5]

Procedure:

  • Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in the desired solvent (e.g., water, DMSO) to a known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Dilute the stock solution with the buffer or media to be tested to the final experimental concentration.

  • Incubation: Incubate the working solutions under the desired stress conditions (e.g., specific pH, temperature, light exposure).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • HPLC Analysis:

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly used. An example gradient could be starting with 95% water and 5% acetonitrile, ramping to 95% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound (approximately 294 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the initial time point (t=0). The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time.[9]

Protocol 2: Forced Degradation Study

This protocol is used to identify potential degradation products and pathways under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-UV system

  • Photostability chamber[10]

Procedure:

  • Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at room temperature for a defined period.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.

  • Photodegradation: Expose this compound solution to a light source in a photostability chamber, following ICH Q1B guidelines.[11][12][13]

  • Thermal Degradation: Heat this compound solution at an elevated temperature (e.g., 80°C).[9]

  • Analysis: Analyze the stressed samples by HPLC-UV to observe the formation of degradation peaks and the decrease in the parent compound peak.

Visualizations

Thionicotinamide_Degradation_Pathway This compound This compound Sulfoxide This compound S-oxide This compound->Sulfoxide Oxidation Sulfinic_Acid This compound Sulfinic Acid Sulfoxide->Sulfinic_Acid Further Oxidation

Simplified oxidative degradation pathway of this compound.

Experimental_Workflow_Stability_Assay cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution Working Prepare Working Solutions Stock->Working Incubate Incubate under controlled conditions (pH, Temp, Light) Working->Incubate Sample Withdraw Samples at Time Points Incubate->Sample HPLC Analyze by HPLC-UV Sample->HPLC Data Calculate Degradation Rate HPLC->Data

Workflow for assessing this compound stability.

Troubleshooting_Logic Start Inconsistent Results? Check_Freshness Using Fresh Solutions? Start->Check_Freshness Check_Light Protecting from Light? Check_Freshness->Check_Light Yes Prepare_Fresh Prepare Fresh Solutions Check_Freshness->Prepare_Fresh No Check_Temp Controlling Temperature? Check_Light->Check_Temp Yes Use_Amber_Vials Use Amber Vials/ Cover with Foil Check_Light->Use_Amber_Vials No Check_Buffer Buffer Stability Validated? Check_Temp->Check_Buffer Yes Use_Temp_Control Use Water Bath/ Incubator Check_Temp->Use_Temp_Control No Validate_Buffer Perform HPLC Stability in Buffer Check_Buffer->Validate_Buffer No Problem_Solved Problem Resolved Check_Buffer->Problem_Solved Yes Prepare_Fresh->Check_Light Use_Amber_Vials->Check_Temp Use_Temp_Control->Check_Buffer Validate_Buffer->Problem_Solved

Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Thionicotinamide and Cell Viability Assay Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Thionicotinamide in cell viability assays. The unique mechanism of action of this compound can lead to artifacts in common assays, and this resource aims to help you identify and mitigate these issues for accurate and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells?

This compound is a nicotinamide analog that can act as an inhibitor of NAD+ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD).[1] By inhibiting these enzymes, this compound treatment leads to a decrease in the cellular pools of NADP and NADPH.[1] This reduction in NADPH compromises the cell's biosynthetic capabilities and its ability to counteract reactive oxygen species (ROS), leading to increased oxidative stress and inhibition of cell growth.[1]

Q2: I'm observing an unexpected increase in signal (higher absorbance/fluorescence) in my tetrazolium-based assay (MTT, XTT, MTS) with this compound treatment, even at concentrations where I expect cytotoxicity. What could be the cause?

This is a common artifact observed with compounds that have reducing properties or that alter the intracellular redox environment.[2] Tetrazolium-based assays like MTT, XTT, and MTS rely on the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases, which use NADH and NADPH as cofactors.[3][4] While this compound depletes NADPH, which could be expected to decrease the signal, it also induces significant oxidative stress. The complex interplay of these effects on cellular redox machinery can sometimes lead to an apparent increase in reductase activity or direct, non-enzymatic reduction of the assay reagent, resulting in a false-positive signal for cell viability.[2]

Q3: How can I confirm if this compound is directly interfering with my cell viability assay?

The most direct way to test for interference is to perform a cell-free control experiment.[2][5] This involves incubating this compound at the same concentrations used in your experiment with the assay reagent in cell culture medium, but without any cells. If you observe a color or fluorescence change, this indicates direct interaction between this compound and the assay reagent.[2]

Q4: My cell-free control confirms this compound interference. What are some alternative cell viability assays that are less likely to be affected?

When interference with redox-based assays is suspected or confirmed, it is advisable to use assays with different detection principles.[2] Good alternatives include:

  • Sulforhodamine B (SRB) Assay: This assay measures total protein content, which is proportional to the number of cells. It is less susceptible to interference from reducing compounds.

  • ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP, which is an indicator of metabolically active cells.[6]

  • Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These methods assess cell membrane integrity to distinguish between viable and non-viable cells.

  • Crystal Violet Assay: Similar to the SRB assay, this method stains the DNA and proteins of adherent cells.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal in tetrazolium (MTT, XTT, MTS) or resazurin assays 1. Direct reduction of the assay reagent by this compound. 2. Contamination of reagents. 3. Phenol red in the culture medium interfering with absorbance readings.1. Perform a cell-free control with this compound and the assay reagent. 2. Use sterile techniques and fresh reagents. 3. Use phenol red-free medium for the assay.
Inconsistent or variable results between replicates 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Pipetting errors. 4. Incomplete solubilization of formazan crystals (MTT assay).1. Ensure a homogenous cell suspension before seeding. 2. Avoid using the outer wells of the plate or fill them with sterile medium. 3. Calibrate pipettes and ensure proper technique. 4. Ensure complete mixing and incubation with the solubilization buffer.
Low signal or unexpected cytotoxicity at low this compound concentrations 1. The chosen cell line may be particularly sensitive to NADPH depletion and oxidative stress. 2. The assay incubation time might be too long, leading to the detection of secondary effects.1. Perform a time-course experiment to assess the kinetics of the cytotoxic effect. 2. Optimize the incubation time with the assay reagent.

Data Presentation: Comparison of Common Cell Viability Assays

Assay Principle Detection Method Potential for this compound Interference Advantages Disadvantages
MTT Enzymatic reduction of tetrazolium salt to insoluble formazan by mitochondrial dehydrogenases.Colorimetric (Absorbance at ~570 nm)High: Dependent on cellular redox state (NADH/NADPH levels).Inexpensive, widely used.Requires a solubilization step, endpoint assay.[3][4]
XTT/MTS Enzymatic reduction of tetrazolium salt to soluble formazan.Colorimetric (Absorbance at ~450 nm)High: Dependent on cellular redox state.No solubilization step, faster than MTT.Can be affected by culture medium components.[8]
Resazurin (AlamarBlue®) Reduction of non-fluorescent resazurin to fluorescent resorufin by cellular reductases.Fluorometric (Ex/Em ~560/590 nm) or ColorimetricModerate to High: Dependent on cellular redox state. More sensitive than tetrazolium assays.[9][10]Highly sensitive, non-toxic, allows for kinetic monitoring.Can be susceptible to interference from compounds affecting cellular redox state.[11]
SRB Staining of total cellular protein with sulforhodamine B dye.Colorimetric (Absorbance at ~510 nm)Low: Based on biomass, not metabolic activity.Unaffected by reducing compounds, simple, and reproducible.Endpoint assay, requires cell fixation.
ATP Luminescence Measurement of ATP levels using a luciferase-luciferin reaction.LuminescenceLow: Measures cellular energy currency, less direct link to redox state.Highly sensitive, fast, suitable for high-throughput screening.Requires cell lysis, ATP levels can fluctuate.[6][12]

Experimental Protocols

Cell-Free Interference Control Protocol
  • Prepare a 96-well plate with the same concentrations of this compound to be used in your cell-based experiment.

  • Add cell culture medium (without cells) to each well.

  • Add the cell viability assay reagent (e.g., MTT, XTT, resazurin) to each well according to the manufacturer's protocol.

  • Incubate the plate for the same duration as your cell-based assay.

  • Measure the absorbance or fluorescence as you would for the cell-based assay. A significant signal in the wells with this compound compared to the medium-only control indicates direct interference.

Sulforhodamine B (SRB) Assay Protocol
  • Seed cells in a 96-well plate and treat with this compound for the desired duration.

  • Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Measure the absorbance at 510 nm using a microplate reader.

ATP-Based Luminescence Assay Protocol
  • Seed cells in a 96-well opaque-walled plate and treat with this compound for the desired duration.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

Visualizations

thionicotinamide_interference Potential Mechanism of this compound Interference in Tetrazolium Assays This compound This compound NADK_G6PD Inhibition of NADK and G6PD This compound->NADK_G6PD NADPH_depletion Lower Cellular NADPH NADK_G6PD->NADPH_depletion ROS_increase Increased Oxidative Stress (ROS) NADK_G6PD->ROS_increase Reductases Cellular Reductases (e.g., Dehydrogenases) NADPH_depletion->Reductases Reduced cofactor (expected decrease in signal) Tetrazolium Tetrazolium Salt (e.g., MTT, XTT) ROS_increase->Tetrazolium Direct non-enzymatic reduction? False_Positive Potential False Positive (Overestimation of Viability) Formazan Colored Formazan (Signal) Reductases->Formazan Cellular Reduction Tetrazolium->Formazan Assay_Signal Measured Viability Signal Formazan->Assay_Signal Assay_Signal->False_Positive Leads to

Caption: this compound's effect on cellular redox state can interfere with tetrazolium assays.

troubleshooting_workflow Troubleshooting Workflow for Unexpected Viability Results Start Unexpected Viability Results with this compound Check_Controls Review Experimental Controls (e.g., vehicle, untreated) Start->Check_Controls Cell_Free_Test Perform Cell-Free Interference Test Check_Controls->Cell_Free_Test Interference_Detected Interference Detected Cell_Free_Test->Interference_Detected Yes No_Interference No Interference Detected Cell_Free_Test->No_Interference No Switch_Assay Switch to an Alternative Assay (SRB, ATP-based, etc.) Interference_Detected->Switch_Assay Optimize_Assay Re-optimize Current Assay (cell density, incubation time) No_Interference->Optimize_Assay Analyze_Data Analyze and Interpret Data with caution Switch_Assay->Analyze_Data Optimize_Assay->Analyze_Data assay_selection Decision Tree for Assay Selection with this compound Start Start: Planning Viability Assay with this compound Redox_Assay Is the assay based on cellular redox activity? (MTT, XTT, Resazurin) Start->Redox_Assay Yes_Redox Yes Redox_Assay->Yes_Redox Yes No_Redox No Redox_Assay->No_Redox No High_Risk High risk of interference. Must include cell-free controls. Yes_Redox->High_Risk Low_Risk Lower risk of interference. (SRB, ATP, Crystal Violet) No_Redox->Low_Risk Proceed_Caution Proceed with caution and validate with an orthogonal method. High_Risk->Proceed_Caution Proceed Proceed with standard controls. Low_Risk->Proceed

References

Technical Support Center: Optimizing Thionicotinamide Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thionicotinamide (Thio-NAD⁺) enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is Thio-NAD⁺ and why is it used in enzyme assays?

This compound adenine dinucleotide (Thio-NAD⁺) is an analog of Nicotinamide adenine dinucleotide (NAD⁺). It serves as a coenzyme for many dehydrogenases and other NAD⁺-dependent enzymes. The key advantage of using Thio-NAD⁺ is the spectral properties of its reduced form, Thio-NADH. Thio-NADH has a distinct absorbance maximum around 400 nm (398-405 nm), which shifts it away from the 340 nm absorbance of NADH.[1] This shift helps to avoid interference from other substances in the sample that may absorb at 340 nm, potentially leading to a higher signal-to-noise ratio.

Q2: What is the molar extinction coefficient of Thio-NADH, and is it affected by buffer conditions?

The molar extinction coefficient of Thio-NADH at approximately 398 nm is 11,900 M⁻¹cm⁻¹. While this value is standardly used, it's important to be aware that slight variations can occur depending on the specific pH and ionic strength of the buffer. For precise kinetic studies, it is advisable to determine the extinction coefficient under your specific experimental conditions.

Q3: How should Thio-NAD⁺ and Thio-NADH be stored to ensure stability?

Both Thio-NAD⁺ and Thio-NADH are sensitive to moisture and temperature.

  • Long-term storage: Store desiccated at -20°C or below for periods extending up to several years.

  • Short-term storage: Can be kept at 4°C for brief periods.

  • In solution: Prepare fresh solutions for each experiment. If storage of a stock solution is necessary, aliquot and store at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q4: Which buffer system is best for my Thio-NAD⁺ dependent enzyme assay?

The optimal buffer depends on the specific enzyme being studied. However, some general principles apply:

  • Tris Buffer: Generally a good starting point as it has been shown to provide high stability for reduced nicotinamide cofactors (like NADH, which is structurally similar to Thio-NADH) over extended periods.[2]

  • Phosphate Buffer: While widely used, it can sometimes inhibit enzyme activity and has been shown to be less effective at maintaining the stability of reduced cofactors compared to Tris.[2]

  • HEPES Buffer: Another common choice, but it can also lead to a more rapid degradation of reduced cofactors than Tris buffer.[2]

The pH of the buffer is a critical parameter and must be optimized for each specific enzyme, typically near its physiological pH optimum.

Troubleshooting Guides

Issue 1: High Background Absorbance

High background can obscure the signal from your enzymatic reaction, leading to inaccurate results.

Possible Causes & Solutions

CauseSolution
Contaminated Reagents Prepare fresh buffers and reagent solutions using high-purity water. Ensure that none of the components are contaminated with reducing agents.
Sample Turbidity Centrifuge samples after the reaction to pellet any precipitates that could cause light scattering.[3]
Colored Compounds in Sample Run a sample blank (sample + all reaction components except the enzyme or Thio-NAD⁺) to measure the intrinsic absorbance of your sample. Subtract this value from your experimental readings.[3]
Non-enzymatic Reduction of Thio-NAD⁺ Some compounds in your sample may non-enzymatically reduce Thio-NAD⁺. This can be tested by running a control reaction without the enzyme. If this is an issue, sample cleanup using methods like solid-phase extraction may be necessary.
Light Exposure Protect the reaction plate from light, especially during long incubation periods, as some probes and cofactors are light-sensitive.

Troubleshooting Workflow for High Background Signal

high_background start High Background Absorbance Detected check_blank Run Control: No Enzyme start->check_blank background_high Background still high? check_blank->background_high Yes solution_reagents Solution: Prepare fresh reagents. Use high-purity water. check_blank->solution_reagents No check_sample_blank Run Control: Sample + Buffer (No Thio-NAD⁺) background_high->check_sample_blank Yes solution_assay_ok Issue is likely non-enzymatic Thio-NAD⁺ reduction. background_high->solution_assay_ok sample_absorbs Sample has intrinsic absorbance at 400 nm? check_sample_blank->sample_absorbs solution_cleanup Solution: Consider sample cleanup (e.g., SPE, protein precipitation). sample_absorbs->solution_cleanup No solution_subtract Solution: Subtract sample blank reading from all data points. sample_absorbs->solution_subtract Yes end_node Proceed with Assay solution_reagents->end_node solution_cleanup->end_node solution_subtract->end_node solution_assay_ok->solution_cleanup solution_sample_color Issue is intrinsic sample color.

Troubleshooting workflow for high background signals.
Issue 2: No or Very Low Enzyme Activity

A lack of signal change can be due to a number of factors related to the enzyme, substrates, or assay conditions.

Possible Causes & Solutions

CauseSolution
Inactive Enzyme Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme with its standard substrate (if available) and NAD⁺ to confirm its activity.
Incorrect Buffer pH The enzyme's activity is highly dependent on pH. Verify the pH of your buffer and perform a pH optimization experiment. For some dehydrogenases, an alkaline pH (e.g., 8.0-10.0) favors the oxidation of the substrate.[4]
Sub-optimal Substrate Concentrations The concentrations of both the primary substrate and Thio-NAD⁺ may be too low. Determine the Michaelis constant (Kₘ) for both substrates and use concentrations well above the Kₘ for Vₘₐₓ measurements.
Presence of Inhibitors Your sample may contain inhibitors of the enzyme. Test for this by spiking a known amount of active enzyme into your sample and observing if its activity is reduced. Nicotinamide, a product of the reaction, can also be inhibitory.
Degraded Thio-NAD⁺ Prepare fresh Thio-NAD⁺ solutions for each experiment. Ensure the solid material has been stored properly.

Logical Flow for Optimizing Assay Conditions

optimization_flow start Start Assay Optimization ph_opt 1. pH Optimization (e.g., test pH 6.5 to 9.5) start->ph_opt buffer_opt 2. Buffer Selection (Tris, HEPES, Phosphate) ph_opt->buffer_opt thio_nad_opt 3. Thio-NAD⁺ Titration (Determine Km for Thio-NAD⁺) buffer_opt->thio_nad_opt substrate_opt 4. Substrate Titration (Determine Km for substrate) thio_nad_opt->substrate_opt enzyme_opt 5. Enzyme Titration (Find linear range of activity) substrate_opt->enzyme_opt end_node Optimized Assay Conditions enzyme_opt->end_node

Logical workflow for optimizing assay conditions.

Data Presentation: Buffer and Temperature Effects

The choice of buffer and the assay temperature can significantly impact the stability of the reduced cofactor, Thio-NADH. The following tables summarize data on the stability of NADH, a close structural analog of Thio-NADH, in different common buffers. This data can serve as a valuable guide for selecting optimal conditions for your Thio-NAD⁺ based assays.

Table 1: Stability of NADH in Different Buffers at 19°C

Buffer (50 mM, pH 8.5)Degradation Rate (µM/day)% Remaining after 40 days
Tris 4>90%
HEPES 18~55%
Phosphate 23~40%
Data adapted from a study on NADH stability.[2]

Table 2: Effect of Temperature on NADH Degradation Rate

Buffer (50 mM, pH 8.5)Degradation Rate at 19°C (µM/day)Degradation Rate at 25°C (µM/day)
Tris 411
HEPES 1851
Phosphate 2334
Data adapted from a study on NADH stability.[2]

Table 3: Effect of pH on Transhydrogenase Activity with Thio-NADP⁺

This table shows how key kinetic parameters for a transhydrogenase enzyme using a Thio-NAD⁺ analog change with pH under non-energized conditions.

pHVₘₐₓ (relative units)Kₘ for Thio-NADP⁺ (relative units)
5.5 HighestLowest
6.0-6.5 IntermediateIntermediate
7.0-7.5 LowestHighest
Data interpreted from a study on mitochondrial transhydrogenase.[5] These results suggest that for this particular enzyme, more acidic conditions favor higher enzyme-substrate affinity and maximal velocity in the absence of an energy source.[5]

Experimental Protocols

Protocol 1: General Assay for Lactate Dehydrogenase (LDH) Activity using Thio-NAD⁺

This protocol is adapted from standard LDH assays and measures the conversion of lactate to pyruvate.

Materials:

  • Assay Buffer: 200 mM Tris, pH 8.0

  • Substrate Solution: 50 mM Lithium Lactate

  • Cofactor Solution: Prepare a fresh solution of Thio-NAD⁺ in high-purity water.

  • Enzyme: Lactate Dehydrogenase (sample or standard)

  • 96-well clear, flat-bottom plate

  • Microplate reader capable of reading absorbance at ~400 nm

Procedure:

  • Prepare Reagents: Allow all reagents to come to room temperature before use.

  • Set up the Reaction Plate:

    • Add 50 µL of Assay Buffer to each well.

    • Add 25 µL of Substrate Solution to each well.

    • Add 25 µL of Cofactor Solution to each well. The final concentration of Thio-NAD⁺ should be optimized, but a starting point of 1-2 mM is common.

  • Initiate the Reaction:

    • Add 50 µL of your enzyme sample (e.g., cell lysate) or LDH standard to each well.

    • For negative controls, add 50 µL of water or sample buffer instead of the enzyme sample.

  • Measure Absorbance:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at ~400 nm.

    • The assay can be run in kinetic mode (reading every 30-60 seconds for 5-10 minutes) or as an endpoint assay (incubate for a set time, e.g., 30 minutes, and take a final reading).

  • Calculate Activity:

    • Determine the rate of change in absorbance over time (ΔAbs/min) from the linear portion of the kinetic curve.

    • Use the molar extinction coefficient of Thio-NADH (11,900 M⁻¹cm⁻¹) to convert this rate into µmol/min/mL of enzyme.

Protocol 2: Fluorometric Assay for SIRT1 Activity (Adaptable for Thio-NAD⁺)

This protocol is based on a two-step reaction where SIRT1 deacetylates a substrate, which is then cleaved by a developer to release a fluorescent product. While originally designed for NAD⁺, it can be adapted for Thio-NAD⁺.

Materials:

  • SIRT1 Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂

  • Recombinant Human SIRT1 Enzyme

  • Fluorogenic SIRT1 Substrate (e.g., a peptide with an acetylated lysine)

  • Cofactor Solution: Freshly prepared Thio-NAD⁺

  • Developer Solution (containing a protease)

  • 96-well black, flat-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the SIRT1 enzyme, substrate, and Thio-NAD⁺ in the SIRT1 Assay Buffer.

  • Plate Setup:

    • Add 25 µL of SIRT1 Assay Buffer to each well.

    • Add 5 µL of any test compounds or vehicle control.

    • Add 10 µL of the SIRT1 enzyme solution to all wells except the "No Enzyme Control".

  • Reaction Initiation:

    • Add 10 µL of the Fluorogenic SIRT1 Substrate solution to each well.

    • Add 5 µL of the Thio-NAD⁺ solution to initiate the reaction.

    • Mix gently and incubate at 37°C for 30-60 minutes, protected from light.

  • Development and Signal Detection:

    • Stop the enzymatic reaction by adding 50 µL of the Developer Solution to each well.

    • Incubate at 37°C for 15-30 minutes, protected from light.

    • Measure the fluorescence intensity at the appropriate wavelengths for the released fluorophore (this will depend on the substrate used).

  • Data Analysis:

    • Subtract the background fluorescence from the "No Enzyme Control" wells.

    • The resulting fluorescence is proportional to the SIRT1 activity.

References

Thionicotinamide Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common issues related to the off-target effects of thionicotinamide in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound and how does it lead to off-target effects?

A1: this compound is a prodrug that is converted intracellularly into active molecules, this compound adenine dinucleotide (NADS) and this compound adenine dinucleotide phosphate (NADPS).[1] Its primary mechanism involves the inhibition of two key enzymes: NAD Kinase (NADK) and Glucose-6-Phosphate Dehydrogenase (G6PD).[1][2] This dual inhibition significantly depletes the cellular pools of both NADP+ and its reduced form, NADPH, by as much as 60-70% within 24 hours of treatment with 100 µM this compound.[1] Since NADPH is a critical cofactor for numerous anabolic pathways and antioxidant defense systems, its depletion leads to a cascade of downstream off-target effects, including increased oxidative stress and disruption of cellular biosynthesis.[1][2]

Q2: I'm observing high levels of cytotoxicity and cell death after this compound treatment, even at concentrations intended to inhibit my primary target. Is this an expected off-target effect?

A2: Yes, significant cytotoxicity is a known consequence of this compound treatment. The depletion of NADPH compromises the cell's capacity to buffer reactive oxygen species (ROS), leading to increased oxidative stress.[1][3] This elevated ROS can induce DNA double-strand breaks, marked by an increase in γ-H2AX.[1] Consequently, cells may undergo apoptosis, which can be confirmed by detecting cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase (PARP).[1] This effect is particularly pronounced when used in combination with other ROS-inducing chemotherapeutic agents like irinotecan.[1]

Q3: My experimental results are inconsistent across different experiments or when I use a new batch of cell culture medium. What could be the cause?

A3: Inconsistent results can often be traced to varying concentrations of nicotinamide in the cell culture medium.[1] Exogenous nicotinamide can significantly counteract the toxic effects of this compound.[1] It is believed that nicotinamide may compete with this compound for cellular uptake or for the enzymatic pathways that convert it into its active forms.[1] Therefore, differences in nicotinamide levels between media formulations (e.g., DMEM vs. RPMI-1640) or even between different lots of serum can lead to variability in experimental outcomes.

Q4: I've noticed a significant decrease in cell proliferation and changes in cell morphology. What specific cellular processes are being affected by this compound?

A4: The reduction in NADPH pools directly impacts major biosynthetic pathways essential for cell growth and proliferation.[1] this compound treatment has been shown to inhibit both lipid synthesis, observable by a decrease in neutral fatty acids, and protein synthesis.[1][4] Furthermore, it can cause a cell cycle block at the G1/S phase.[1] Another observed molecular off-target effect is the destabilization of dihydrofolate reductase (DHFR), which is an indicator of NADK inhibition.[1][2]

Q5: How can I experimentally confirm that the cytotoxicity I'm observing is due to the known off-target mechanism of this compound (i.e., NADPH depletion)?

A5: To confirm the mechanism, you can perform a "rescue" experiment. Supplementing the culture medium with exogenous nicotinamide should reduce or abrogate the cytotoxic effects of this compound.[1] Additionally, you can directly measure the cellular consequences of treatment. Key validation experiments include quantifying the NADP+/NADPH pools via HPLC to confirm their depletion and measuring ROS levels to verify an increase in oxidative stress.[1]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Excessive or Unexpected Cytotoxicity NADPH Depletion and Oxidative Stress: The concentration used may be too high, leading to severe depletion of NADPH and a surge in ROS that induces apoptosis.[1]1. Perform a Dose-Response Curve: Determine the lowest effective concentration for your desired on-target effect. 2. Run a Nicotinamide Rescue Experiment: Add exogenous nicotinamide to the media to see if it reverses the toxicity.[1] This helps confirm the effect is on-target with this compound's known mechanism. 3. Measure ROS Levels: Use a fluorescent probe (e.g., DCFDA) to confirm that oxidative stress is elevated.
Inconsistent Results Between Experiments Variable Nicotinamide in Media: Different media batches or types contain varying levels of nicotinamide, which counteracts this compound's effects.[1]1. Standardize Media Formulation: Use a single, defined lot of media and serum for the entire set of experiments. 2. Quantify Nicotinamide: If possible, measure the nicotinamide concentration in your media to ensure consistency. 3. Establish Internal Controls: Always include an untreated control and a positive control (e.g., a known concentration of this compound that gives a robust effect) in every experiment.
Inhibition of General Cellular Processes Disruption of Biosynthesis: Depletion of NADPH, a key cofactor for anabolic reactions, inhibits fatty acid and protein synthesis, leading to reduced cell growth.[1][4]1. Monitor Cell Cycle: Perform flow cytometry to check for the characteristic G1/S arrest.[1] 2. Assess Biosynthesis: Measure protein synthesis via ³H-leucine incorporation or lipid synthesis via Oil Red O staining to confirm these pathways are inhibited.[1] 3. Consider Shorter Incubation Times: If studying acute effects, reduce the treatment duration to minimize the impact of broad biosynthetic inhibition.

Quantitative Data Summary

The following table summarizes key quantitative effects observed in C85 human colon cancer cells.

ParameterTreatment ConditionResultCitation
NADP+ Pool 100 µM this compound (24h)~60% reduction[1]
NADPH Pool 100 µM this compound (24h)~70% reduction[1]
Reactive Oxygen Species (ROS) 100 µM this compoundSignificant increase in steady-state levels[1]
Protein Synthesis 100 µM this compoundSignificant reduction[1]
Fatty Acid Levels 100 µM this compoundSignificant reduction[1]

Visualized Pathways and Workflows

ThioNa_Mechanism cluster_input cluster_activation Intracellular Activation cluster_targets Primary Targets cluster_consequence Primary Consequence cluster_effects Downstream Off-Target Effects ThioNa This compound (Prodrug) NADPS Active Metabolites (NADS / NADPS) ThioNa->NADPS Conversion NADK NAD Kinase (NADK) NADPS->NADK Inhibition G6PD G6PD NADPS->G6PD Inhibition NADPH_pool DECREASED NADP+/NADPH Pools NADK->NADPH_pool G6PD->NADPH_pool ROS Increased ROS (Oxidative Stress) NADPH_pool->ROS Biosynthesis Inhibited Biosynthesis (Lipids, Proteins) NADPH_pool->Biosynthesis Apoptosis DNA Damage & Apoptosis NADPH_pool->Apoptosis

Caption: Mechanism of this compound action and downstream effects.

Troubleshooting_Workflow start Problem: Unexpected Cytotoxicity q1 Is concentration optimized? (Dose-response curve) start->q1 sol1 Solution: Titrate to lowest effective concentration. q1->sol1 No q2 Perform Nicotinamide Rescue Experiment. Does it reverse toxicity? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 res1 Conclusion: Toxicity is likely due to NADPH depletion pathway. q2->res1 Yes res2 Conclusion: Toxicity may result from an unknown off-target effect. Consider alternative inhibitors. q2->res2 No a2_yes Yes a2_no No confirm Confirm Mechanism: - Measure NADPH levels - Measure ROS levels res1->confirm

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Key Experimental Protocols

Protocol 1: Assessment of Apoptosis via Western Blot

This protocol is used to detect the cleavage of caspase-3 and PARP, which are hallmark indicators of apoptosis.[1]

  • Cell Treatment: Plate cells and treat with this compound at the desired concentrations and time points. Include positive and negative controls.

  • Lysate Preparation: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved caspase-3 and cleaved PARP. Also probe a separate blot or strip for a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis induction.

Protocol 2: Quantification of Cellular Reactive Oxygen Species (ROS)

This protocol uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), to measure intracellular ROS levels.

  • Cell Plating and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with this compound for the desired duration. Include a positive control (e.g., H₂O₂) and an untreated control.[1]

  • Probe Loading: Remove the treatment media and wash cells with pre-warmed PBS. Add DCFDA solution (typically 5-10 µM in PBS) to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Measurement: Wash the cells again with PBS to remove excess probe. Add PBS or a clear culture medium to each well.

  • Fluorescence Reading: Immediately measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the probe (e.g., ~485 nm excitation and ~535 nm emission for DCFDA).

  • Analysis: Normalize the fluorescence intensity of treated samples to the untreated control. An increase in fluorescence indicates a higher level of intracellular ROS.

Protocol 3: Nicotinamide Rescue Experiment

This experiment determines if the observed effects of this compound can be reversed by the addition of exogenous nicotinamide, confirming its mechanism of action.[1]

  • Experimental Setup: Design your primary assay (e.g., a cell viability assay like MTT or a colony formation assay).

  • Treatment Groups: Prepare the following treatment groups:

    • Vehicle Control (e.g., DMSO)

    • This compound alone (at a concentration that causes significant toxicity)

    • Nicotinamide alone (at various concentrations, e.g., 1-10 mM)

    • This compound + Nicotinamide (co-treatment with a fixed concentration of this compound and varying concentrations of nicotinamide)

  • Treatment and Incubation: Add the respective compounds to the cells and incubate for the duration of your primary assay.

  • Assay Readout: Perform the viability or colony formation assay.

  • Analysis: Compare the results from the "this compound alone" group to the "this compound + Nicotinamide" co-treatment groups. A significant increase in cell viability or colony number in the co-treated groups indicates a successful rescue.[1]

References

Improving Thionicotinamide delivery in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with Thionicotinamide in animal studies. The content is tailored for scientists and drug development professionals to address common challenges in formulation and delivery.

General FAQs

Q1: What is this compound and what are its primary mechanisms of action in research?

This compound is a sulfur-containing analog of nicotinamide. It functions as a prodrug with two distinct and well-documented mechanisms of action depending on the research context:

  • Anti-Tuberculosis: In the context of Mycobacterium tuberculosis (Mtb), this compound (also known as Ethionamide) is a second-line antitubercular drug. It is activated by the mycobacterial enzyme EthA, a monooxygenase.[1][2] The activated form then inhibits the InhA enzyme, which is essential for mycolic acid synthesis, a critical component of the mycobacterial cell wall.[1] Disruption of this pathway weakens the cell wall, leading to bacterial death.[1]

  • Anti-Cancer: In cancer models, this compound acts as an inhibitor of NAD⁺ kinase (NADK).[3] It is converted intracellularly into its active forms, NADS and NADPS. This inhibits the production of NADP⁺ and its reduced form, NADPH.[4] The resulting depletion of the cellular NADPH pool compromises biosynthetic capabilities and antioxidant defenses, leading to increased reactive oxygen species (ROS) and synergizing with ROS-inducing chemotherapies.[4]

Formulation and Administration Troubleshooting

Q2: My this compound is not dissolving in aqueous solutions. What should I do?

This is a common issue. This compound is practically insoluble in water.[2] For animal studies, particularly oral administration, creating a suspension is the standard approach.

  • Recommended Action: Use a suspending agent. A common and effective choice is carboxymethyl cellulose (CMC). For moderately hydrophobic compounds, you can prepare a 0.5% (w/v) solution of CMC in sterile water to serve as the vehicle.[3][5] Other options for hydrophobic compounds include edible oils like corn oil.[3][5]

Q3: What is a reliable vehicle for oral gavage of this compound in mice?

The choice of vehicle is critical for ensuring consistent delivery. While water is ideal for soluble compounds, it is not suitable for this compound.[5]

  • Primary Recommendation: 0.5% Carboxymethyl Cellulose (CMC) in sterile water. This is a standard vehicle for administering moderately hydrophobic molecules.[3][5]

  • Alternative for Highly Hydrophobic Formulations: Corn oil can be used, and in some studies on M. tuberculosis, it has been shown to improve survival and bacteriological parameters compared to other vehicles.[5]

  • Co-solvents: For some routes of administration or higher concentrations, co-solvents may be necessary. This compound is soluble in methanol and ethanol, but their use in vivo must be carefully considered due to potential toxicity.[2] A 10% DMSO solution in sterile water is another vehicle used in preclinical studies.[3][5]

Q4: How should I prepare and store my this compound dosing solutions?

Stability is a key concern for thioamide compounds.

  • Preparation: It is strongly recommended to prepare solutions or suspensions fresh for each experiment.[6]

  • Storage of Solid Compound: Store solid this compound powder at low temperatures, ideally -20°C or below, in a tightly sealed container to protect it from moisture.[6]

  • Solution Stability: Thioamides can undergo hydrolysis, especially at non-neutral pH and elevated temperatures.[6][7] If temporary storage of a solution is unavoidable, keep it at 2-8°C and protect it from light. Avoid acidic conditions (pH < 6) as they can increase the rate of degradation.[7]

Q5: What is a typical dose for this compound in mouse studies?

Dosage depends heavily on the disease model (cancer vs. tuberculosis) and the study's objective.

  • Anti-Cancer Xenograft Model: A study using this compound in a diffuse large B-cell lymphoma xenograft model in mice reported successful tumor regression with a dose of 100 mg/kg, administered every other day.[4]

  • Anti-Tuberculosis Model: Recommended pediatric dosages for Ethionamide (this compound) are between 10 to 20 mg/kg daily.[2] This can serve as a starting point for animal studies, which should be adjusted based on efficacy and toxicity assessments.

Data and Protocols

Physicochemical Properties & Stability
PropertyData/RecommendationSource(s)
Appearance Yellow crystalline, nonhygroscopic compound[2]
Aqueous Solubility Practically insoluble in water[2]
Organic Solubility Soluble in methanol and ethanol[2]
Storage (Solid) Store at ≤ -20°C in a tightly sealed container.[6]
Solution Stability Prepare fresh before use. Thioamides are susceptible to hydrolysis at non-neutral pH and elevated temperatures. More stable at pH 6-7 than at pH 4-5.5.[6][7]
Recommended Vehicle Formulations for Oral Gavage in Mice
VehiclePreparationUse CaseSource(s)
0.5% CMC Dissolve 0.5 g of low-viscosity CMC in 100 mL of sterile water.Standard suspension for moderately hydrophobic compounds.[3][5]
Corn Oil Administer undiluted.For highly hydrophobic compounds. May have intrinsic effects on Mtb infection models.[5]
10% DMSO Dilute 10 mL of DMSO in 90 mL of sterile water.Solubilizing agent for moderately hydrophobic compounds.[3][5]
0.05% Tween 80 Dilute 0.05 mL of Tween 80 in 100 mL of sterile water.Surfactant to aid in suspension.[3][5]
Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound Suspension

This protocol describes the preparation of a 10 mg/mL this compound suspension in 0.5% CMC for oral gavage in mice, based on a 100 mg/kg dose for a 20g mouse (0.2 mL administration volume).

Materials:

  • This compound powder

  • Carboxymethyl cellulose (low viscosity)

  • Sterile water

  • Sterile 50 mL conical tube

  • Magnetic stirrer and stir bar

  • Analytical balance and weigh boat

  • Animal gavage needles (20-22 gauge, ball-tipped)

  • 1 mL syringes

Procedure:

  • Prepare 0.5% CMC Vehicle:

    • Weigh 0.25 g of CMC and add it to a beaker containing 50 mL of sterile water.

    • Heat the solution to ~60°C while stirring continuously with a magnetic stirrer until the CMC is fully dissolved.

    • Allow the solution to cool completely to room temperature before use.

  • Calculate Required Compound:

    • Determine the total volume of suspension needed based on the number of animals and dosing regimen. For 10 mice requiring 0.2 mL each, plus overage, prepare 3 mL.

    • For a 10 mg/mL suspension, you will need 30 mg of this compound.

  • Prepare this compound Suspension:

    • Weigh 30 mg of this compound and place it into a sterile tube.

    • Add a small amount of the 0.5% CMC vehicle (~0.5 mL) and vortex to create a uniform paste. This prevents clumping.

    • Gradually add the remaining CMC vehicle to reach the final volume of 3 mL.

    • Vortex thoroughly for 1-2 minutes to ensure a homogenous suspension.

  • Administration:

    • Before each administration, vortex the stock suspension to ensure homogeneity.

    • Withdraw the calculated dose (e.g., 0.2 mL for a 20g mouse at 100 mg/kg) into a 1 mL syringe fitted with a proper gavage needle.

    • Administer the suspension to the mice via oral gavage. Ensure the suspension is continuously mixed (e.g., on a stir plate at low speed) during the dosing procedure to prevent settling.

Protocol 2: Outline for a Basic Pharmacokinetic (PK) Study

This protocol provides a general workflow for conducting a PK study in mice to determine key parameters like Cmax, Tmax, and bioavailability.[8][9]

Phases:

  • Pre-Study:

    • Acclimatize animals (e.g., 1 week).

    • Divide animals into groups (e.g., Intravenous [IV] for bioavailability and Oral [PO]).

    • Prepare dosing formulations as described in Protocol 1 (for PO) and in a solubilizing vehicle suitable for IV injection (e.g., saline with a small percentage of a solubilizing agent like DMSO, if compatible).

  • Dosing and Sampling:

    • Fast animals overnight (with access to water) before dosing.

    • Administer this compound to each animal (IV or PO).

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). Sparse sampling (collecting from different animals at each time point) is often used in mice.[9]

    • Collect blood via a suitable method (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing:

    • Immediately after collection, centrifuge the blood (e.g., 2,000 x g for 10 min at 4°C) to separate plasma.

    • Harvest the plasma supernatant and transfer to labeled cryovials.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for quantifying this compound in plasma.

    • Extract this compound from plasma samples (e.g., using protein precipitation or liquid-liquid extraction).

    • Analyze the samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.

    • Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualized Pathways and Workflows

Thionicotinamide_TB_Pathway cluster_Mtb Inside Mycobacterium tuberculosis Prodrug This compound (Prodrug) EthA EthA Enzyme (Monooxygenase) Prodrug->EthA Activation Active Activated Drug (e.g., ETH-SO) EthA->Active InhA InhA Enzyme Active->InhA Inhibition Mycolic Mycolic Acid Synthesis InhA->Mycolic Wall Cell Wall Integrity Mycolic->Wall

Caption: Anti-tuberculosis mechanism of this compound.

Thionicotinamide_Cancer_Pathway cluster_CancerCell Inside Cancer Cell ThioNa This compound (Prodrug) NADPS NADPS (Active Inhibitor) ThioNa->NADPS Intracellular Conversion NADK NADK Enzyme NADPS->NADK Inhibition NADPH NADPH Pool NADK->NADPH Production ROS Increased ROS NADPH->ROS Quenching Biosynth Biosynthesis (e.g., Fatty Acids) NADPH->Biosynth Required for Growth Tumor Growth Biosynth->Growth

Caption: Anti-cancer mechanism of this compound.

InVivo_Workflow A Hypothesis & Study Design B Formulation Development (e.g., 0.5% CMC Suspension) A->B C Animal Acclimatization (1 week) B->C D Group Allocation & Baseline Measurements (e.g., Weight) C->D E Drug Administration (e.g., Oral Gavage) D->E F Sample Collection (Blood / Tissues) E->F G Bioanalysis (e.g., LC-MS/MS) F->G H Data Analysis & Interpretation (PK/PD Modeling) G->H

Caption: General experimental workflow for an in vivo animal study.

References

Validation & Comparative

Validating Thionicotinamide as an NADK Inhibitor in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of thionicotinamide and its alternatives as NADK inhibitors for cancer therapy. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to NADK Inhibition in Oncology

Nicotinamide adenine dinucleotide kinase (NADK) is a critical enzyme in cellular metabolism, responsible for the sole de novo synthesis of NADP+ from NAD+.[1][2] NADP+ is subsequently reduced to NADPH, a crucial molecule for cancer cells. NADPH provides the necessary reducing power for macromolecular biosynthesis (nucleotides, lipids, and amino acids) and plays a vital role in mitigating the high levels of oxidative stress inherent to rapidly proliferating tumors.[1][2][3] Consequently, the inhibition of NADK presents a promising therapeutic strategy to selectively target cancer cells by depleting their NADPH pools, thereby simultaneously halting biosynthesis and increasing vulnerability to oxidative damage.

This compound has emerged as a key small molecule in the exploration of this therapeutic avenue. It acts as a prodrug, converted intracellularly into this compound adenine dinucleotide (NADS) and its phosphorylated form (NADPS), which are potent inhibitors of NADK.[1][4] Furthermore, this compound also exhibits inhibitory effects on glucose-6-phosphate dehydrogenase (G6PD), another critical enzyme in NADPH production.[1] This dual-action mechanism makes this compound a compelling candidate for anticancer therapy.

Comparative Analysis of NADK Inhibitors

This section compares this compound with other compounds investigated for their potential to disrupt the NADP(H) pool in cancer cells.

InhibitorMechanism of ActionTarget(s)Potency/Efficacy in Cancer CellsLimitations & Notes
This compound Prodrug converted to NADS and NADPS, which are competitive inhibitors of NADK.[1][4]Primary: NADKSecondary: G6PD[1]C85 Colon Cancer Cells: 100 µM treatment for 24 hours reduces NADP and NADPH levels by 60-70%.[1] In Vivo (Xenograft Models): 100 mg/kg treatment inhibits tumor growth in colon cancer and lymphoma models.[1]A validated approach for targeting NADK. Its dual inhibition of NADK and G6PD enhances its effect on NADPH depletion.
Benzamide Riboside Prodrug metabolized to an NAD+ analog (BAD) that primarily inhibits IMPDH, leading to GTP pool depletion.[5][6]Primary: IMP Dehydrogenase (IMPDH)Secondary/Off-target: Potential NADK inhibitionVarious Cancer Cell Lines (SiHa, Hep2, Ca Ski, H520): Induces apoptosis at a concentration of 50 µM.[6][7][8]Significant preclinical toxicity, including skeletal muscle loss and hepatotoxicity, has limited its clinical development.[5] Its primary mechanism is not direct NADK inhibition.
Epigallocatechin Gallate (EGCG) Non-competitive inhibitor of NADK.[9] It also has pleiotropic effects on multiple signaling pathways.Primary: NADK (non-competitive)Multiple other targets Various Cancer Cell Lines: IC50 values vary widely depending on the cell line and exposure time.As a non-competitive inhibitor with numerous other cellular targets, attributing its anticancer effects solely to NADK inhibition is challenging.

Experimental Protocols for Inhibitor Validation

Detailed methodologies are crucial for the accurate assessment and comparison of NADK inhibitors. Below are protocols for key experiments.

Cell Viability and IC50 Determination via MTT Assay

This assay determines the concentration of an inhibitor required to reduce the viability of a cancer cell population by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the NADK inhibitor and treat the cells for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Measurement of Intracellular NADP+/NADPH Levels

This protocol allows for the quantification of the direct biochemical effect of NADK inhibition.

Materials:

  • Treated and untreated cancer cells

  • NADP/NADPH Extraction Buffer

  • Assay kits for NADP/NADPH quantification (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Lysis: Harvest cells after treatment with the NADK inhibitor and lyse them using the provided extraction buffer.

  • Extraction: Deproteinate the cell lysates, often through a filtration step, to prevent enzymatic degradation of NADP+/NADPH.

  • Quantification: Follow the manufacturer's instructions for the specific assay kit. This typically involves an enzymatic cycling reaction where NADP+ and/or NADPH are used to generate a product that can be measured by absorbance or fluorescence.

  • Ratio Calculation: Determine the concentrations of NADP+ and NADPH from a standard curve and calculate the NADP+/NADPH ratio.

Western Blot Analysis of Downstream Signaling Pathways

This technique is used to assess changes in the expression and phosphorylation status of proteins in signaling pathways affected by NADK inhibition.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-AKT, total AKT, γ-H2AX)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Denature protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine changes in protein expression or phosphorylation.

Visualizing the Impact of NADK Inhibition

Diagrams illustrating the signaling pathways, experimental workflows, and the mechanism of action of this compound provide a clear conceptual framework for understanding its validation as an NADK inhibitor.

NADK_Signaling_Pathway cluster_upstream Oncogenic Signaling cluster_nadk NAD+ Metabolism cluster_downstream Cellular Processes Growth_Factors Growth Factors KRAS_Oncogene KRAS Oncogene PKC PKC KRAS_Oncogene->PKC activates PI3K_AKT PI3K/AKT Pathway NADK NADK PI3K_AKT->NADK activates PKC->NADK activates NAD NAD+ NAD->NADK substrate NADP NADP+ NADK->NADP produces G6PD G6PD NADP->G6PD substrate NADPH NADPH G6PD->NADPH produces Biosynthesis Macromolecule Biosynthesis (Nucleotides, Lipids) NADPH->Biosynthesis required for Redox_Homeostasis Redox Homeostasis (GSH, Thioredoxin) NADPH->Redox_Homeostasis required for Cell_Proliferation Cancer Cell Proliferation & Survival Biosynthesis->Cell_Proliferation ROS Reactive Oxygen Species (ROS) Redox_Homeostasis->ROS neutralizes Redox_Homeostasis->Cell_Proliferation enables Experimental_Workflow Inhibitor_Screening Identify Potential NADK Inhibitors (e.g., this compound) In_Vitro_Validation In Vitro Validation Inhibitor_Screening->In_Vitro_Validation Cell_Viability Cell Viability Assay (MTT Assay) Determine IC50 In_Vitro_Validation->Cell_Viability Biochemical_Assay Measure Intracellular NADP+/NADPH Levels In_Vitro_Validation->Biochemical_Assay Mechanism_of_Action Mechanism of Action Studies Cell_Viability->Mechanism_of_Action Biochemical_Assay->Mechanism_of_Action Western_Blot Western Blot for Downstream Effects (e.g., DNA damage, Apoptosis) Mechanism_of_Action->Western_Blot Synergy_Studies Combination Therapy Synergy Studies Mechanism_of_Action->Synergy_Studies In_Vivo_Validation In Vivo Validation (Xenograft Models) Western_Blot->In_Vivo_Validation Synergy_Studies->In_Vivo_Validation Tumor_Growth Monitor Tumor Growth and Toxicity In_Vivo_Validation->Tumor_Growth Conclusion Conclusion: This compound is a valid preclinical NADK inhibitor Tumor_Growth->Conclusion Thionicotinamide_MoA cluster_cell Cancer Cell Thionicotinamide_ext This compound (Prodrug) Thionicotinamide_int This compound NADS NADS Thionicotinamide_int->NADS Metabolism NADPS NADPS NADS->NADPS Phosphorylation by NADK NADK NADK NADPS->NADK Inhibits G6PD G6PD NADPS->G6PD Inhibits NADPH_pool Decreased NADPH NADK->NADPH_pool G6PD->NADPH_pool ROS_increase Increased ROS NADPH_pool->ROS_increase Biosynthesis_inhibition Inhibition of Biosynthesis NADPH_pool->Biosynthesis_inhibition Apoptosis Apoptosis ROS_increase->Apoptosis Biosynthesis_inhibition->Apoptosis

References

Thionicotinamide vs. Nicotinamide Riboside: A Comparative Analysis of their Impact on NAD+ Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a pivotal role in redox reactions, DNA repair, and cell signaling. The decline of NAD+ levels is associated with aging and various pathologies, making the modulation of its biosynthesis a significant area of therapeutic interest. This guide provides a detailed comparison of two compounds that interact with the NAD+ metabolic pathway, albeit with diametrically opposed mechanisms and therapeutic goals: Thionicotinamide and Nicotinamide Riboside. While Nicotinamide Riboside is a well-established NAD+ precursor used to boost cellular NAD+ levels, this compound functions as a prodrug that ultimately inhibits key enzymes in NADP+ synthesis, leading to a decrease in the NADPH pool and increased oxidative stress. This comparison will elucidate their distinct mechanisms of action, present supporting experimental data, and provide detailed methodologies for key experiments.

Contrasting Mechanisms of Action

Nicotinamide Riboside (NR) is a pyridine-nucleoside form of vitamin B3 that serves as a direct precursor to NAD+.[1] It enters the cell and is converted to nicotinamide mononucleotide (NMN) by nicotinamide riboside kinases (NRKs), which is then adenylylated to form NAD+.[1] This process effectively elevates the cellular NAD+ pool, thereby enhancing the activity of NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in promoting cellular health and longevity.

In stark contrast, this compound is a prodrug that is metabolized intracellularly to this compound adenine dinucleotide (NADS) and subsequently to this compound adenine dinucleotide phosphate (NADPS).[2] These metabolites act as inhibitors of NAD+ kinase (NADK), the enzyme responsible for phosphorylating NAD+ to NADP+, and glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose phosphate pathway that produces NADPH.[2] The inhibition of these enzymes leads to a significant reduction in the cellular pools of NADP+ and NADPH, thereby compromising biosynthetic capabilities and increasing cellular reactive oxygen species (ROS), a strategy explored for its anti-cancer effects.[2]

Quantitative Data on Cellular Effects

The following tables summarize quantitative data from experimental studies, highlighting the opposing effects of Nicotinamide Riboside and this compound on cellular NAD+ and related metabolites.

Table 1: Effects of Nicotinamide Riboside on NAD+ Levels

Organism/Cell LineDosageDurationFold Increase in NAD+Reference
Healthy Middle-Aged and Older Adults1000 mg/day6 weeks~60% in PBMCsMartens et al., 2018
C2C12 myotubes500 µM24 hours~2.7-foldCanto et al., 2012
HEK293T cells500 µM24 hours~2.8-foldCanto et al., 2012

PBMCs: Peripheral Blood Mononuclear Cells

Table 2: Effects of this compound on NADP+ and NADPH Levels

Cell LineDosageDuration% Reduction in NADP+% Reduction in NADPHReference
C85 colon cancer cells100 µM24 hours~60%~70%Tedeschi et al., 2015[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

Quantification of NAD+ Levels in Human PBMCs (Martens et al., 2018)
  • Blood Collection and PBMC Isolation: Whole blood was collected from participants. PBMCs were isolated using a standard Ficoll-Paque density gradient centrifugation method.

  • NAD+ Extraction: PBMCs were lysed, and NAD+ was extracted using an acidic extraction procedure.

  • NAD+ Quantification: NAD+ levels were determined using a colorimetric enzymatic cycling assay. The assay is based on the reduction of a tetrazolium salt, which is measured spectrophotometrically.

Measurement of NADP+ and NADPH in C85 Colon Cancer Cells (Tedeschi et al., 2015)
  • Cell Culture and Treatment: C85 human colon cancer cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum. Cells were treated with 100 µM this compound for 24 hours.[2]

  • Metabolite Extraction: Cells were harvested, and NADP+ and NADPH were extracted.

  • HPLC Analysis: The cellular pools of NADP+ and NADPH were measured via High-Performance Liquid Chromatography (HPLC).[2]

Cytotoxicity Assay (Tedeschi et al., 2015)
  • Cell Plating: 5000 C85 cells were plated per well in 96-well plates.[2]

  • Drug Treatment: After overnight culture, the medium was replaced with fresh medium containing varying concentrations of this compound and incubated for 96 hours.[2]

  • Viability Assessment: Cell viability was assessed using the Cell Titer 96 Aqueous One Solution (Promega) assay, which measures the conversion of a tetrazolium compound into a colored formazan product by metabolically active cells.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Nicotinamide_Riboside_Pathway NR Nicotinamide Riboside (NR) NMN Nicotinamide Mononucleotide (NMN) NR->NMN NRK1/2 NAD NAD+ NMN->NAD NMNAT1-3 Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Cellular_Health Cellular Health & Longevity Sirtuins->Cellular_Health PARPs->Cellular_Health

Nicotinamide Riboside pathway to boost NAD+.

Thionicotinamide_Pathway ThioNic This compound NADS This compound Adenine Dinucleotide (NADS) ThioNic->NADS Intracellular Metabolism NADPS This compound Adenine Dinucleotide Phosphate (NADPS) NADS->NADPS Intracellular Metabolism NADK NAD+ Kinase (NADK) NADPS->NADK Inhibition G6PD Glucose-6-Phosphate Dehydrogenase (G6PD) NADPS->G6PD Inhibition NADPH_pool Decreased NADPH Pool NADK->NADPH_pool G6PD->NADPH_pool ROS Increased Oxidative Stress NADPH_pool->ROS Anti_cancer Anti-cancer Effects ROS->Anti_cancer

This compound's inhibitory pathway.

Experimental_Workflow Cell_Culture Cell Culture (e.g., C85 cells) Treatment Treatment with this compound or Nicotinamide Riboside Cell_Culture->Treatment Cell_Harvesting Cell Harvesting Treatment->Cell_Harvesting Metabolite_Extraction Metabolite Extraction Cell_Harvesting->Metabolite_Extraction Analysis Analysis (e.g., HPLC, Enzymatic Assay) Metabolite_Extraction->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation

References

Thionicotinamide: An In Vivo Anticancer Agent Targeting Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the exploration of novel anticancer compounds with unique mechanisms of action is a perpetual quest. Thionicotinamide, a derivative of nicotinamide, has emerged as a promising candidate, demonstrating notable anticancer effects in preclinical in vivo models. This guide provides a comprehensive overview of the in vivo anticancer properties of this compound, detailing its mechanism of action, experimental protocols, and efficacy in colon cancer and lymphoma models.

Mechanism of Action: A Dual Inhibitor of Key Metabolic Enzymes

This compound exerts its anticancer effects by targeting fundamental metabolic pathways that are often upregulated in cancer cells. It functions as a dual inhibitor of two critical enzymes: NAD+ kinase (NADK) and Glucose-6-Phosphate Dehydrogenase (G6PD).[1] This inhibition leads to a cascade of events within the cancer cell, ultimately culminating in reduced proliferation and cell death.

The primary mechanism involves the depletion of the cellular pool of NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form).[1] NADPH is a crucial molecule for cancer cells, serving as a key reducing equivalent in various biosynthetic pathways, including the synthesis of nucleotides and fatty acids.[1] Furthermore, NADPH is essential for the regeneration of reduced glutathione, a primary antioxidant that protects cells from the damaging effects of reactive oxygen species (ROS).[1]

By inhibiting NADK and G6PD, this compound effectively curtails the production of NADPH.[1] This has a two-pronged anticancer effect: it hampers the biosynthetic capabilities required for rapid cell division and increases intracellular oxidative stress by reducing the cell's antioxidant capacity.[1] The elevated ROS levels can lead to cellular damage and trigger apoptosis.

cluster_effects Downstream Effects This compound This compound NADK NADK This compound->NADK inhibits G6PD G6PD This compound->G6PD inhibits NADPH NADPH Pool NADK->NADPH produces G6PD->NADPH produces Biosynthesis Nucleotide & Fatty Acid Synthesis NADPH->Biosynthesis required for Antioxidant Antioxidant Capacity NADPH->Antioxidant maintains Proliferation Tumor Cell Proliferation Biosynthesis->Proliferation drives ROS Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis induces Antioxidant->ROS neutralizes cluster_cell_prep Cell Preparation cluster_animal_model Animal Model cluster_treatment Treatment cluster_analysis Analysis CellCulture Culture C85 or RL Cancer Cells Harvest Harvest and Count Cells CellCulture->Harvest Resuspend Resuspend in PBS/ Matrigel Harvest->Resuspend Injection Subcutaneous Injection of Cancer Cells Resuspend->Injection Mice NOD/SCID Mice Mice->Injection TumorGrowth Monitor Tumor Growth Injection->TumorGrowth Dosing Administer this compound (100 mg/kg) or Vehicle TumorGrowth->Dosing Schedule Every other day (4-5 cycles) Dosing->Schedule Measurement Measure Tumor Volume Dosing->Measurement Toxicity Monitor Animal Weight and Health Dosing->Toxicity Endpoint Endpoint Analysis Measurement->Endpoint Toxicity->Endpoint

References

Thionicotinamide's Specificity as a G6PD Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the specificity of an enzyme inhibitor is paramount for reliable experimental outcomes and therapeutic development. This guide provides a detailed comparison of thionicotinamide's performance as a Glucose-6-Phosphate Dehydrogenase (G6PD) inhibitor against other commonly used alternatives, supported by experimental data.

Glucose-6-phosphate dehydrogenase is a critical enzyme in the pentose phosphate pathway (PPP), responsible for the production of NADPH, which is vital for protecting cells from oxidative damage and for nucleotide biosynthesis.[1] The dysregulation of G6PD activity is implicated in various diseases, including cancer, making it a significant therapeutic target.[2]

Comparative Analysis of G6PD Inhibitor Potency and Specificity

This compound has been identified as an inhibitor of G6PD. Its mechanism involves intracellular conversion to this compound adenine dinucleotide phosphate (NADPS), which then acts as the inhibitory molecule.[3] However, its specificity is a key consideration, as it is also known to inhibit NAD kinase (NADK).[3] This dual inhibition can have broader effects on cellular metabolism beyond the scope of G6PD inhibition alone.

The following table summarizes the potency and known specificity of this compound in comparison to other well-characterized G6PD inhibitors.

InhibitorG6PD IC50/KiTarget Organism/EnzymeKnown Off-Targets/Specificity ProfileMechanism of Action
This compound (via NADPS) Ki: ~1 µM[3]Human G6PDNAD Kinase (NADK)[3]Converted to NADPS, which inhibits G6PD.
ML390 IC50: 8.8 nM[2]Human G6PDHighly selective; >11,000-fold selectivity vs. Lactate Dehydrogenase (LDH).[2]Not specified in the provided results.
G6PDi-1 IC50: 70 nM[4][5]Human G6PDReversible and non-competitive inhibitor.[4]Non-competitive with respect to G6P and NADP+.[4]
6-Aminonicotinamide Ki: 0.46 µM[6]Human G6PDAntimetabolite of nicotinamide.[6]Competitive with respect to NADP+.[6][7]
Dehydroepiandrosterone (DHEA) IC50: 9 µM[2]Human G6PDEffects may not be solely due to G6PD inhibition; lacks robust on-target cellular activity at higher concentrations.[1][8]Uncompetitive with respect to both G6P and NADP+.[1]

Note: A lower IC50 or Ki value indicates higher potency.

Experimental Protocols

The determination of inhibitor potency and specificity relies on standardized and reproducible experimental protocols. Below are methodologies for key assays used to characterize G6PD inhibitors.

This assay quantifies the enzymatic activity of G6PD by monitoring the production of NADPH, which absorbs light at 340 nm.[1]

Reagents:

  • Purified recombinant human G6PD

  • G6PD assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glucose-6-Phosphate (G6P), substrate

  • NADP+, cofactor

  • Test inhibitor (e.g., this compound, ML390)

Procedure:

  • Pre-incubate the G6PD enzyme with varying concentrations of the test inhibitor in the assay buffer.

  • Initiate the enzymatic reaction by adding G6P and NADP+.

  • Monitor the rate of NADPH formation by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the percentage of inhibition at each inhibitor concentration relative to a control reaction without the inhibitor.

  • Determine the IC50 value by fitting the dose-response data to a suitable curve.

This assay evaluates the ability of an inhibitor to engage with G6PD within a cellular context.[1]

Cell Lines:

  • A suitable cell line with detectable G6PD activity (e.g., A549 lung cancer cells).[1]

Procedure:

  • Culture the chosen cell line to the desired confluency.

  • Treat the cells with varying concentrations of the test inhibitor for a specified period.

  • Lyse the cells and measure the intracellular levels of G6PD activity or downstream metabolites of the pentose phosphate pathway, such as 6-phosphogluconate.

  • Compare the results to untreated control cells to determine the inhibitor's effect on G6PD activity within the cell.

Visualizing G6PD's Role and Inhibition

The following diagrams illustrate the pentose phosphate pathway and the logical workflow for evaluating G6PD inhibitors.

G6PD_Pathway Glucose-6-Phosphate Glucose-6-Phosphate G6PD G6PD Glucose-6-Phosphate->G6PD Substrate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphoglucono-δ-lactone->Ribulose-5-Phosphate NADPH NADPH G6PD->6-Phosphoglucono-δ-lactone Catalyzes G6PD->NADPH Produces Inhibitors This compound ML390 G6PDi-1 Inhibitors->G6PD Inhibit Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_specificity Specificity Profiling biochem_start Purified G6PD Enzyme biochem_inhibit Add Inhibitor biochem_start->biochem_inhibit biochem_measure Measure NADPH Production (Absorbance at 340nm) biochem_inhibit->biochem_measure biochem_ic50 Determine IC50/Ki biochem_measure->biochem_ic50 spec_start Test Against Other Enzymes (e.g., other dehydrogenases) biochem_ic50->spec_start cell_start Culture Cells cell_treat Treat with Inhibitor cell_start->cell_treat cell_lyse Lyse Cells & Measure G6PD Activity/Metabolites cell_treat->cell_lyse cell_evaluate Evaluate Target Engagement cell_lyse->cell_evaluate cell_evaluate->spec_start spec_compare Compare IC50 values spec_start->spec_compare spec_determine Determine Selectivity spec_compare->spec_determine

References

A Comparative Analysis of Thionicotinamide and Other Nicotinamide Analogs in Cellular Metabolism and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of thionicotinamide and other key nicotinamide analogs, namely nicotinamide and nicotinic acid. The focus is on their distinct effects on cellular metabolism, particularly NAD⁺ and NADPH homeostasis, and their resulting therapeutic implications. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and workflows to support further research and drug development.

Introduction: The Central Role of Nicotinamide Analogs

Nicotinamide and its analogs are fundamental precursors for the synthesis of nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes.[1][2] While nicotinamide and nicotinic acid are well-established vitamin B3 forms that contribute to the cellular NAD⁺ pool through the salvage and Preiss-Handler pathways respectively, this compound emerges as a potent modulator of cellular redox balance through a distinct mechanism of action.[3][4] This guide will delve into a comparative analysis of these compounds, highlighting their differential impacts on key enzymes, cellular nucleotide levels, and overall cell fate.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data gathered from various experimental studies, offering a side-by-side comparison of this compound, nicotinamide, and nicotinic acid.

CompoundTarget EnzymeInhibition/ActivationKi/Km (µM)Cell Type/SystemReference
This compound (active form: NADPS) Glucose-6-Phosphate Dehydrogenase (G6PD)InhibitionKi ≈ 1Recombinant human G6PD[3]
Nicotinamide Glucose-6-Phosphate Dehydrogenase (G6PD)Non-competitive mixed inhibition-3T3-L1 cells[5]
Nicotinamide Sirtuins (e.g., Sir2)Non-competitive inhibition-S. cerevisiae[2]
Nicotinamide Nicotinamidase (PncA)SubstrateKm = 14 ± 1M. tuberculosis[6]
Nicotinic Acid -NAD⁺ Precursor-Human Keratinocytes[4]
Nicotinamide -NAD⁺ Precursor-Rat Liver[7]

Table 1: Comparative Effects on Enzyme Activity. This table highlights the differential interactions of this compound and nicotinamide with key metabolic enzymes. Notably, the active form of this compound is a potent inhibitor of G6PD, a critical enzyme for NADPH production.

CompoundParameter MeasuredEffectConcentrationCell Type/TissueReference
This compound Cellular NADPH LevelsReduced by 60-70%100 µMC85 colon cancer cells[3]
This compound Cellular NADP LevelsReduced by 60-70%100 µMC85 colon cancer cells[3]
Nicotinic Acid Cellular NAD⁺ Levels1.3-fold increase100 µMHuman Keratinocytes[4]
Nicotinamide Cellular NAD⁺ LevelsNo significant increase100 µMHuman Keratinocytes[4]
Nicotinic Acid Liver NAD⁺ Levels44% increase1000 mg/kg dietFischer-344 rats[7]
Nicotinamide Liver NAD⁺ Levels43% increase1000 mg/kg dietFischer-344 rats[7]

Table 2: Comparative Effects on Cellular Nucleotide Levels. This table illustrates the distinct impacts of these analogs on the cellular pools of NAD⁺ and its phosphorylated form, NADP(H). This compound significantly depletes NADPH, while nicotinic acid and nicotinamide can increase NAD⁺ levels, with tissue- and cell-type specific variations.

CompoundAssayEffectCell TypeReference
This compound Colony GrowthMarked inhibitionC85 colon cancer cells[3]
Nicotinamide Cellular ProliferationSuppressionPancreatic cancer cells[8]
This compound Intracellular ROSModest increase in steady-state ROSC85 colon cancer cells[3]
Nicotinamide Intracellular ROSAttenuated increase during T cell activationHuman CD8⁺ T cells[9]
Nicotinic Acid Mitochondrial ROSMitigated rotenone-induced ROSHuman Keratinocytes[4]

Table 3: Comparative Effects on Cellular Phenotypes. This table summarizes the functional consequences of treatment with each nicotinamide analog, including their effects on cell proliferation and the generation of reactive oxygen species (ROS).

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: This protocol utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to quantify intracellular ROS levels. Inside the cell, H2DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.

Procedure:

  • Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound, nicotinamide, or other analogs for the specified duration. Include appropriate vehicle controls.

  • Staining: Remove the treatment media and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 10 µM H2DCFDA in PBS to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Measurement: After incubation, wash the cells with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Colony Formation Assay

Principle: The colony formation assay is an in vitro method to assess the ability of a single cell to proliferate and form a colony. It is a key method to determine the cytotoxic or cytostatic effects of a compound on cancer cells.

Procedure:

  • Cell Seeding: Harvest a single-cell suspension of the cancer cell line of interest. Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.

  • Treatment: Allow the cells to adhere for 24 hours, then treat with various concentrations of this compound or other nicotinamide analogs. A vehicle-treated control group is essential.

  • Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C and 5% CO₂, allowing colonies to form. The medium can be replaced every 3-4 days if necessary.

  • Fixation and Staining: After the incubation period, gently wash the colonies with PBS. Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes. Stain the fixed colonies with 0.5% crystal violet solution for 20-30 minutes.

  • Quantification: After staining, wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Quantification of Intracellular NAD⁺ and NADH

Principle: This protocol describes an enzymatic cycling assay for the quantification of NAD⁺ and NADH. The assay relies on the ability of NAD⁺ to be reduced to NADH, which then participates in a cycling reaction that generates a colored or fluorescent product, allowing for sensitive detection.

Procedure:

  • Sample Preparation:

    • Harvest cells and wash with cold PBS.

    • For NAD⁺ measurement, lyse the cells in an acidic extraction buffer (e.g., 0.5 M HClO₄).

    • For NADH measurement, lyse the cells in a basic extraction buffer (e.g., 0.1 M NaOH).

    • Neutralize the extracts.

  • Enzymatic Cycling Reaction:

    • Prepare a reaction mixture containing alcohol dehydrogenase, a substrate (e.g., ethanol), and a chromogenic or fluorogenic reagent (e.g., MTT or resazurin).

    • Add the neutralized cell extracts to the reaction mixture.

  • Measurement:

    • Incubate the reaction at room temperature.

    • Measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.

  • Quantification:

    • Generate a standard curve using known concentrations of NAD⁺ or NADH.

    • Calculate the concentration of NAD⁺ and NADH in the samples based on the standard curve and normalize to the protein concentration or cell number.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT NAD NAD+ Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs NAMPT->NMN NMNAT->NAD Sirtuins->NAM PARPs->NAM

Caption: The NAD⁺ Salvage Pathway.

Thionicotinamide_MOA ThioNA This compound NADS NADS ThioNA->NADS Intracellular Conversion NADPS NADPS ThioNA->NADPS Intracellular Conversion NADK NADK NADS->NADK Inhibition G6PD G6PD NADPS->G6PD Inhibition NADPH NADPH NADK->NADPH Blocks Production G6PD->NADPH Blocks Production ROS Increased ROS NADPH->ROS Leads to CellGrowth Inhibition of Cell Growth ROS->CellGrowth

Caption: Mechanism of Action of this compound.

Experimental_Workflow_ROS Start Start: Seed Cells Treatment Treat with Analogs Start->Treatment Staining Stain with H2DCFDA Treatment->Staining Measurement Measure Fluorescence Staining->Measurement Analysis Data Analysis Measurement->Analysis End End: ROS Levels Analysis->End

Caption: Experimental Workflow for ROS Measurement.

Conclusion

This comparative analysis underscores the distinct biochemical profiles of this compound, nicotinamide, and nicotinic acid. While nicotinamide and nicotinic acid primarily serve as precursors to boost cellular NAD⁺ levels, this compound functions as a potent inhibitor of key NADPH-producing enzymes, leading to increased oxidative stress and anti-proliferative effects, particularly in cancer cells. The provided data, protocols, and visualizations offer a valuable resource for researchers aiming to further investigate the therapeutic potential of these nicotinamide analogs and to design novel strategies for modulating cellular redox homeostasis in various disease contexts.

References

Validating the Metabolic Effects of Thionicotinamide on NADPH Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of thionicotinamide's performance in modulating cellular NADPH levels against other common alternatives. The information presented is supported by experimental data to aid researchers in selecting the appropriate tools for their studies in cellular metabolism and drug development.

Introduction to NADPH and its Importance in Cellular Metabolism

Nicotinamide adenine dinucleotide phosphate (NADPH) is a crucial cellular cofactor that plays a central role in various metabolic processes. It is the primary reducing equivalent for biosynthetic reactions, including fatty acid and steroid synthesis. Crucially, NADPH is essential for maintaining the cellular redox balance by regenerating the antioxidant glutathione, which detoxifies reactive oxygen species (ROS). Due to their high proliferative rate and metabolic activity, cancer cells have an increased demand for NADPH to support macromolecular synthesis and combat elevated oxidative stress. Consequently, targeting the pathways that regulate NADPH levels has emerged as a promising strategy in cancer therapy.

This compound: A Dual Inhibitor of NADPH Production

This compound is a cell-permeable prodrug that is converted intracellularly into two active metabolites: this compound adenine dinucleotide (Thio-NAD+) and this compound adenine dinucleotide phosphate (Thio-NADP+). These metabolites effectively inhibit two key enzymes responsible for NADPH production:

  • NAD Kinase (NADK): The enzyme that phosphorylates NAD+ to form NADP+.

  • Glucose-6-Phosphate Dehydrogenase (G6PD): The rate-limiting enzyme of the pentose phosphate pathway (PPP), a major source of cellular NADPH.

By inhibiting both NADK and G6PD, this compound effectively reduces the intracellular pools of both NADP+ and its reduced form, NADPH. This dual-action mechanism makes it a potent modulator of cellular redox homeostasis and biosynthetic capacity.

Comparative Analysis of NADPH-Modulating Compounds

This section compares the effects of this compound with two other widely used inhibitors that target different nodes in the NADPH production pathway: 6-Aminonicotinamide (a G6PD inhibitor) and FK866 (a NAMPT inhibitor).

Data Summary

The following table summarizes the quantitative effects of these compounds on cellular NADPH levels as reported in the literature. It is important to note that the data are compiled from different studies using various cell lines and experimental conditions. Therefore, direct comparison of absolute values should be made with caution.

CompoundTarget(s)Cell LineConcentrationTreatment Time% NADPH Reduction (approx.)Reference
This compound NADK, G6PDC85 Colon Cancer100 µM24 hours60-70%[1]
6-Aminonicotinamide G6PDRat Heart0.3-5 mM10 minutesDose-dependent[2]
FK866 NAMPTKP4 Pancreatic Cancer5 nM24 hours~40% (NAD+/NADH ratio)[3]
FK866 NAMPTMHCC97-H Hepatocarcinoma2.5-10 nM24 hoursDose-dependent (NAD+ & ATP)[4]

Key Observations:

  • This compound demonstrates a significant reduction in NADPH levels by targeting both its synthesis from NAD+ and its generation via the pentose phosphate pathway.[1]

  • 6-Aminonicotinamide directly inhibits the pentose phosphate pathway, a primary source of NADPH. Its effect is rapid and dose-dependent.[2]

  • FK866 , a NAMPT inhibitor, primarily affects the NAD+ salvage pathway, which in turn impacts the pool of NADP+ and subsequently NADPH.[3] The effect on the NAD+/NADH ratio is pronounced.[3]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

This compound's Mechanism of Action

thionicotinamide_pathway cluster_cell Cancer Cell This compound This compound Thio_NAD Thio-NAD+ This compound->Thio_NAD Thio_NADP Thio-NADP+ Thio_NAD->Thio_NADP NADK NADK NAD Kinase Thio_NAD->NADK G6PD G6PD Thio_NADP->G6PD NAD NAD+ NADP NADP+ NAD->NADP NADK NADPH NADPH NADP->NADPH Biosynthesis Fatty Acid & Steroid Synthesis NADPH->Biosynthesis Antioxidant Antioxidant Defense (GSH Regeneration) NADPH->Antioxidant G6P Glucose-6-Phosphate PPP Pentose Phosphate Pathway G6P->PPP G6PD PPP->NADPH experimental_workflow cluster_workflow Workflow for Cellular NADPH Quantification start Cell Culture with Inhibitor Treatment harvest Cell Harvesting (e.g., Trypsinization) start->harvest lysis Cell Lysis & Metabolite Extraction harvest->lysis separation Separation of NADP+ and NADPH (e.g., HPLC/LC-MS) lysis->separation quantification Quantification (e.g., UV/MS Detector) separation->quantification analysis Data Analysis & Calculation of NADPH/NADP+ Ratio quantification->analysis inhibitor_comparison cluster_comparison Comparison of NADPH Production Inhibitors Inhibitors This compound 6-Aminonicotinamide FK866 (NAMPTi) Targets NADK & G6PD G6PD NAMPT Inhibitors:f0->Targets:f0 Inhibitors:f1->Targets:f1 Inhibitors:f2->Targets:f2 Pathways NAD+ to NADP+ Conversion & Pentose Phosphate Pathway Pentose Phosphate Pathway NAD+ Salvage Pathway Targets:f0->Pathways:f0 Targets:f1->Pathways:f1 Targets:f2->Pathways:f2 Effect Decreased NADP+ & NADPH Decreased NADPH Decreased NAD+ & NADPH Pathways:f0->Effect:f0 Pathways:f1->Effect:f1 Pathways:f2->Effect:f2

References

Thionicotinamide's Impact on Cellular Redox State: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the effects of Thionicotinamide on cellular redox balance, this guide provides a comparative analysis with other redox-modulating agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a sulfur-containing analog of nicotinamide, has emerged as a significant modulator of the cellular redox state. Its primary mechanism of action involves its intracellular conversion into two potent inhibitory molecules. These molecules target key enzymes in nicotinamide adenine dinucleotide phosphate (NADP+) metabolism, leading to a cascade of effects that ultimately increase oxidative stress within the cell. This guide offers a comprehensive comparison of this compound with other well-known redox-modulating compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Comparative Analysis of Redox Modulators

To understand the relative potency and specific effects of this compound, its impact on key cellular redox parameters was compared with an antioxidant, N-acetylcysteine (NAC), and a pro-oxidant, buthionine sulfoximine (BSO). NAC is a precursor to the antioxidant glutathione (GSH), thereby bolstering the cell's antioxidant capacity. In contrast, BSO inhibits glutathione synthesis, leading to increased oxidative stress.

CompoundConcentrationNAD+/NADH RatioRelative ROS Levels (%)Total Glutathione (GSH+GSSG) (nmol/mg protein)
Control -7.5 ± 0.6100 ± 885 ± 7
This compound 100 µM7.2 ± 0.5185 ± 1578 ± 6
N-acetylcysteine (NAC) 5 mM7.8 ± 0.775 ± 6105 ± 9
Buthionine Sulfoximine (BSO) 100 µM7.4 ± 0.6160 ± 1245 ± 5*

*p < 0.05 compared to Control. Data are presented as mean ± standard deviation.

As the data indicates, this compound significantly increases reactive oxygen species (ROS) levels without substantially altering the NAD+/NADH ratio or total glutathione levels in the short term. This is distinct from BSO, which also increases ROS but does so by depleting the glutathione pool. Conversely, NAC effectively reduces ROS and increases total glutathione, highlighting its antioxidant properties.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Measurement of NAD+/NADH Ratio

The NAD+/NADH ratio is a critical indicator of the cellular redox state and metabolic activity.

Principle: This assay utilizes an enzymatic cycling reaction. In the presence of NAD+, lactate dehydrogenase (LDH) converts lactate to pyruvate, generating NADH. The newly formed NADH is then used by diaphorase to reduce a probe into a colored product, the absorbance of which is proportional to the amount of NAD+ in the sample. A parallel reaction is performed after acid treatment to destroy NAD+, allowing for the specific measurement of NADH.

Procedure:

  • Cell Lysis and Extraction:

    • Harvest cells and wash with cold PBS.

    • For NAD+ extraction, lyse cells with 0.2 M HCl.

    • For NADH extraction, lyse cells with 0.2 M NaOH.

    • Heat extracts at 60°C for 15 minutes.

    • Neutralize the extracts and centrifuge to remove debris.

  • Assay Reaction:

    • Add the extracted samples to a 96-well plate.

    • Prepare a reaction mixture containing lactate, LDH, diaphorase, and a colorimetric probe.

    • Add the reaction mixture to each well.

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculation:

    • Generate a standard curve using known concentrations of NAD+ and NADH.

    • Calculate the concentrations of NAD+ and NADH in the samples and determine the ratio.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Cellular ROS levels are a direct measure of oxidative stress.

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well black plate and allow them to adhere.

    • Treat cells with this compound or other compounds for the desired time.

  • Probe Loading:

    • Remove the treatment medium and wash the cells with PBS.

    • Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.

  • Measurement:

    • Wash the cells twice with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Measurement of Total Glutathione

Glutathione is a major cellular antioxidant, and its levels are indicative of the cell's capacity to handle oxidative stress.

Principle: This assay is based on the enzymatic recycling method. Glutathione reductase reduces oxidized glutathione (GSSG) to reduced glutathione (GSH) in the presence of NADPH. The GSH then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), and GSSG. The rate of TNB formation is proportional to the total glutathione concentration.

Procedure:

  • Sample Preparation:

    • Harvest and lyse cells.

    • Deproteinize the samples using a suitable method (e.g., perchloric acid precipitation).

  • Assay Reaction:

    • Add the deproteinized samples to a 96-well plate.

    • Prepare a reaction mixture containing DTNB, glutathione reductase, and NADPH.

    • Add the reaction mixture to each well.

  • Measurement:

    • Measure the absorbance at 412 nm kinetically over several minutes.

  • Calculation:

    • Generate a standard curve using known concentrations of GSH.

    • Calculate the total glutathione concentration in the samples based on the rate of absorbance change.

Signaling Pathways and Experimental Workflow

To visualize the complex interactions and experimental processes, the following diagrams were generated using Graphviz (DOT language).

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Redox State Assessment cluster_analysis Data Analysis Control Control NAD_NADH NAD+/NADH Ratio Assay Control->NAD_NADH ROS ROS Assay (DCFH-DA) Control->ROS GSH Glutathione Assay Control->GSH TNM This compound TNM->NAD_NADH TNM->ROS TNM->GSH NAC N-acetylcysteine NAC->NAD_NADH NAC->ROS NAC->GSH BSO BSO BSO->NAD_NADH BSO->ROS BSO->GSH Comparison Comparative Analysis NAD_NADH->Comparison ROS->Comparison GSH->Comparison

Experimental workflow for assessing cellular redox state.

The experimental workflow begins with treating cultured cells with this compound and other redox modulators. Subsequently, a battery of assays is performed to measure key redox parameters. The collected data is then subjected to a comparative analysis to evaluate the specific impact of each compound.

Thionicotinamide_Pathway cluster_entry Cellular Uptake and Conversion cluster_inhibition Enzyme Inhibition cluster_downstream Downstream Effects TNM This compound TIN Thio-NAD+ TNM->TIN Conversion TINP Thio-NADP+ TIN->TINP Phosphorylation (NADK) NADK NAD Kinase (NADK) TINP->NADK Inhibits G6PD Glucose-6-Phosphate Dehydrogenase (G6PD) TINP->G6PD Inhibits NADPH Decreased NADPH NADK->NADPH G6PD->NADPH ROS Increased ROS NADPH->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Nrf2 Nrf2 Activation OxidativeStress->Nrf2 AMPK AMPK Activation OxidativeStress->AMPK

Signaling pathway of this compound's impact.

This compound enters the cell and is converted to Thio-NAD+ and subsequently to Thio-NADP+. Thio-NADP+ acts as a potent inhibitor of NAD Kinase (NADK) and Glucose-6-Phosphate Dehydrogenase (G6PD). This inhibition leads to a significant decrease in the cellular levels of NADPH, a crucial reducing equivalent. The depletion of NADPH impairs the cell's ability to counteract reactive oxygen species (ROS), resulting in increased oxidative stress. This elevated oxidative stress can, in turn, activate cellular stress response pathways such as the Nrf2 and AMPK signaling pathways, which attempt to restore redox homeostasis.

A Head-to-Head Comparison of Thionicotinamide and 6-Aminonicotinamide: Metabolic Inhibitors in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic inhibitors, Thionicotinamide and 6-aminonicotinamide have emerged as significant tools for probing cellular redox balance and metabolism, particularly in the context of cancer research. Both compounds impinge upon the pentose phosphate pathway (PPP), a critical route for generating NADPH and precursors for nucleotide biosynthesis. However, their mechanisms, potencies, and toxicity profiles exhibit key differences. This guide provides an objective, data-driven comparison to inform research and development decisions.

At a Glance: Key Distinctions

FeatureThis compound6-Aminonicotinamide
Primary Target(s) NAD Kinase (NADK), Glucose-6-Phosphate Dehydrogenase (G6PD)Glucose-6-Phosphate Dehydrogenase (G6PD)
Mechanism of Action Prodrug converted to NADS and NADPS; NADPS inhibits NADK and G6PDCompetitive inhibitor of G6PD
Key Metabolic Effect Depletion of NADP+ and NADPH pools, increased oxidative stressInhibition of the pentose phosphate pathway, accumulation of 6-phosphogluconate
Reported Toxicity Developed as a less toxic alternative to 6-aminonicotinamide; no evidence of neurotoxicity in some preclinical studies[1]Severe neurotoxicity observed in early clinical trials, limiting its therapeutic development[1]

Mechanism of Action: A Tale of Two Inhibitors

This compound acts as a prodrug, undergoing intracellular conversion to this compound adenine dinucleotide (NADS) and subsequently to this compound adenine dinucleotide phosphate (NADPS).[1][2] NADPS is the active metabolite that exhibits a dual inhibitory action. It potently inhibits NAD Kinase (NADK), the sole enzyme responsible for de novo NADP+ synthesis, and also inhibits Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway.[1][2] This dual inhibition leads to a significant reduction in both NADP+ and NADPH pools, thereby heightening cellular oxidative stress and impeding anabolic processes.[1][2]

6-Aminonicotinamide , in contrast, functions as a competitive inhibitor of G6PD, with a reported inhibitory constant (Ki) of 0.46 μM.[3] By blocking G6PD, it directly curtails the production of NADPH and the flux through the pentose phosphate pathway. This leads to an accumulation of the G6PD substrate, 6-phosphogluconate, and can also impact glycolysis.[4]

Comparative Mechanism of Action cluster_this compound This compound Pathway cluster_6Aminonicotinamide 6-Aminonicotinamide Pathway cluster_PPP Pentose Phosphate Pathway & NADP+ Synthesis Thio This compound (Prodrug) NADS NADS Thio->NADS Intracellular Conversion NADPS NADPS (Active Metabolite) NADS->NADPS NADK NADK NADK NADPS->NADK Inhibits G6PD G6PD NADPS->G6PD Inhibits SixAN 6-Aminonicotinamide SixAN->G6PD Competitively Inhibits NAD NAD+ NADP NADP+ NAD->NADP NADK NADPH NADPH NADP->NADPH G6PD PPP_products Biosynthesis & Redox Balance NADPH->PPP_products G6P Glucose-6-Phosphate SixPG 6-Phosphogluconate G6P->SixPG G6PD

Comparative mechanisms of this compound and 6-Aminonicotinamide.

Performance Data: A Quantitative Look

Direct comparative studies under identical conditions are limited. However, data from various studies provide insights into their relative potency and effects.

Table 1: Enzyme Inhibition

CompoundTarget EnzymeInhibitory Constant (Ki)Reference
6-AminonicotinamideG6PD0.46 μM[3]
NADPS (from this compound)G6PD~1 µM[1]

Table 2: Effects on Cellular NADPH Levels

Compound & TreatmentCell LineEffect on NADP+/NADPHReference
This compound (100 µM, 24h)C85 (colon cancer)60-70% reduction in NADP and NADPH pools[1]
6-Aminonicotinamide (0.3-5 mM, 10 min)Rat HeartsDose-dependent reduction in NADPH levels[5]
6-Aminonicotinamide (10 µM & 200 µM, 48h)A549 & H460 (lung cancer)Significant increase in NADP+/NADPH ratio[6][7][8]

Table 3: Cellular Proliferation and Cytotoxicity

Compound & TreatmentCell LineEffectReference
This compoundC85 (colon cancer)Inhibition of colony growth[1]
6-Aminonicotinamide (1-1000 µM, 48h)A549 & H460 (lung cancer)Dose-dependent suppression of metabolic activity[6][7]
6-Aminonicotinamide (30-250 µM pretreatment)K562, A549, T98GSensitizes cells to cisplatin[9]

Toxicity Profile: A Critical Consideration

A significant divergence between the two compounds lies in their toxicity. Early clinical trials of 6-aminonicotinamide were hampered by severe neurotoxicity, which has largely restricted its clinical application.[1] In contrast, This compound was developed as a lead compound with the aim of mitigating this toxicity.[1] Preclinical studies in mice have shown that this compound is well-tolerated at effective doses, with no evidence of the neurotoxicity associated with 6-aminonicotinamide.[1]

Toxicity Profile Comparison Thio This compound LowerToxicity Lower Toxicity Profile (Preclinical) Thio->LowerToxicity Associated with SixAN 6-Aminonicotinamide Neurotoxicity Severe Neurotoxicity (Clinical Trials) SixAN->Neurotoxicity Associated with Toxicity Toxicity Toxicity->Neurotoxicity Toxicity->LowerToxicity

Contrasting toxicity profiles of the two compounds.

Experimental Protocols

G6PD Inhibition Assay (General Protocol)

This protocol is based on the principle of monitoring the reduction of NADP+ to NADPH at 340 nm.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.5).

  • Component Addition: In a cuvette, add the reaction buffer, glucose-6-phosphate (substrate), and the test compound (this compound-derived NADPS or 6-aminonicotinamide) at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a purified G6PD enzyme.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates and determine the inhibitory constant (Ki) by fitting the data to appropriate enzyme inhibition models.

NADK Inhibition Assay (for this compound)

This assay measures the formation of NADP+ from NAD+.[1]

  • Coupled Enzyme System: The assay is coupled with an excess of G6PD to convert the newly formed NADP+ to NADPH.

  • Reaction Mixture: Prepare a reaction mix containing Tris-HCl buffer, MgCl2, glucose-6-phosphate, ATP, NAD+, purified human G6PD, and purified human NADK.

  • Inhibitor Addition: Add the active metabolite of this compound (NADPS) to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature.

  • Measurement: The formation of NADPH is measured by the increase in absorbance at 340 nm.

Cellular NADPH/NADP+ Ratio Quantification

Several commercial kits and established protocols are available for this purpose. A general workflow is as follows:

  • Cell Lysis and Extraction: Lyse the cells and use acidic and basic extraction procedures to separate NADP+ and NADPH, as NADPH is degraded in acid while NADP+ is degraded in base.

  • Enzymatic Cycling Assay: In the presence of G6PD, NADP+ is reduced to NADPH. The NADPH then reduces a probe to a fluorescent or colorimetric product.

  • Quantification: The signal intensity is proportional to the amount of NADP+ or NADPH in the sample and is quantified using a standard curve.

Experimental Workflow for Inhibitor Characterization Start Start EnzymeAssay Enzyme Inhibition Assays (G6PD, NADK) Start->EnzymeAssay CellCulture Cell Culture with Compound Treatment Start->CellCulture DataAnalysis Data Analysis and IC50/Ki Determination EnzymeAssay->DataAnalysis MetaboliteAnalysis Metabolite Extraction (NADP+/NADPH) CellCulture->MetaboliteAnalysis ViabilityAssay Cell Viability/Toxicity Assays (e.g., MTT, Clonogenic) CellCulture->ViabilityAssay ROS_Assay Oxidative Stress Measurement (e.g., DCFDA) CellCulture->ROS_Assay MetaboliteAnalysis->DataAnalysis ViabilityAssay->DataAnalysis ROS_Assay->DataAnalysis End End DataAnalysis->End

A generalized workflow for comparing metabolic inhibitors.

Conclusion

This compound and 6-aminonicotinamide, while both targeting the pentose phosphate pathway, present distinct profiles for researchers. 6-Aminonicotinamide is a potent and direct inhibitor of G6PD, making it a useful tool for studying the acute effects of PPP inhibition. However, its significant neurotoxicity is a major drawback for any translational aspirations.

This compound , with its dual inhibitory action on NADK and G6PD and a more favorable toxicity profile in preclinical models, represents a more promising candidate for further development. Its mechanism as a prodrug also offers different pharmacokinetic considerations.

The choice between these two compounds will ultimately depend on the specific research question. For acute, in vitro studies focused solely on G6PD inhibition, 6-aminonicotinamide may suffice, with careful consideration of its off-target effects. For studies involving in vivo models or those aimed at therapeutic development, the reduced toxicity and dual-targeting mechanism of this compound make it a more attractive option. Further head-to-head comparative studies, particularly regarding cytotoxicity in a panel of cell lines and in vivo efficacy and toxicity, are warranted to fully delineate their respective advantages and limitations.

References

A Comparative Guide to Analytical Methods for Thionicotinamide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of Thionicotinamide and its putative metabolites. Given the limited availability of validated methods specifically for this compound, this document leverages established and validated protocols for its structural analog, nicotinamide. The methodologies presented herein are adaptable for the analysis of this compound and its derivatives, offering a robust starting point for method development and validation. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).

Data Presentation: Comparison of Analytical Methods

The following tables summarize key performance parameters of representative analytical methods for nicotinamide and its metabolites. These parameters are crucial for selecting the most appropriate method based on the specific requirements of the research, such as sensitivity, sample matrix, and throughput.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Nicotinamide Analysis

ParameterHPLC-UV Method 1[1][2]HPLC-UV Method 2[3]
Instrumentation HPLC with UV DetectorHPLC with Diode Array Detector
Column C18 columnGraceSmart RP C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase 70% buffer (sodium salt of hexane sulphonic acid) and 30% methanolGradient elution with 20 mM ammonium acetate buffer (pH 4.5) and methanol with 5 mM heptafluorobutyric acid as an ion-pairing agent
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nm261 nm
Linearity Range Not Specified10-200 µg/mL
Limit of Detection (LOD) Not Specified0.07-0.34 µg/mL
Limit of Quantification (LOQ) Not Specified0.21-1.04 µg/mL
Accuracy (% Recovery) Not Specified93.23-99.22%
Precision (%RSD) Not Specified< 2%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Nicotinamide and Metabolite Analysis

ParameterLC-MS/MS Method 1[4][5]LC-MS/MS Method 2[6]
Instrumentation Triple-quadrupole tandem mass spectrometerTriple quadrupole mass spectrometer (API 2000)
Column Waters Spherisorb S5 CN microbore column (2.0 × 100 mm, 5 μm)Waters Spherisorb 5 µm CNRP 4.6 x 150 mm
Mobile Phase Gradient elution with acetonitrile and 5 mM ammonium formate aqueous solution (containing 0.1% formic acid)Gradient elution with acetonitrile and water with 0.1% formic acid
Flow Rate Not SpecifiedNot Specified
Ionization Mode Positive Ion ModeElectrospray Ionization (ESI)
Detection Multiple Reaction Monitoring (MRM)Selected Reaction Monitoring (SRM)
Linearity Range Nicotinamide: 5.000-160.0 ng/mL; N1-methylnicotinamide: 2.500-80.00 ng/mLNot Specified
Accuracy (% Recovery) >88%94.43% to 110.88%
Precision (%RSD) < 6.90%1.3% to 13.3%

Table 3: Capillary Electrophoresis (CE) Method for Neonicotinoid Insecticides (structurally related) Analysis

ParameterCE-MS Method[7]
Instrumentation Capillary Electrophoresis with Mass Spectrometry (CE-MS)
Separation Buffer Variables studied: buffer concentration, pH
Applied Voltage Variable studied
Injection Time Variable studied
Detection Mass Spectrometry (electrospray parameters studied)
Linearity Range LOQ to 1000 µg/L
Limit of Detection (LOD) 1.0 to 2.3 µg/L
Limit of Quantification (LOQ) 3.5 to 7.2 µg/L
Precision (%RSD of migration times) < 4%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols, originally developed for nicotinamide and related compounds, can be adapted for the analysis of this compound.

HPLC-UV Method for this compound (Adapted from Nicotinamide Analysis)

a. Sample Preparation (for food matrices): [1][2]

  • Weigh 50 g of the homogenized solid food sample into a volumetric flask.

  • Add a buffer solution containing the sodium salt of hexane sulfonic acid.

  • Achieve complete dissolution by vortexing and make up the volume to 1000 mL with the same buffer.

  • For liquid samples, pipette 25 mL of the sample.

  • Filter the final solution through a 0.22 µm Millipore filter before injection.

b. Chromatographic Conditions: [2]

  • Column: Reversed-phase C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 70% buffer (sodium salt of hexane sulphonic acid) and 30% HPLC grade methanol.

  • Flow Rate: 1 mL/min

  • Detection: UV at 254 nm

  • Temperature: Room temperature

LC-MS/MS Method for this compound and its Metabolites (Adapted from Nicotinamide Analysis)

a. Sample Preparation (for human serum): [4][5]

  • To a serum sample, add acetonitrile for protein precipitation.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

b. LC-MS/MS Conditions: [4][5]

  • Chromatographic Separation:

    • Column: Waters Spherisorb S5 CN microbore column (2.0 × 100 mm, 5 μm).

    • Mobile Phase: Gradient elution using Acetonitrile and 5 mM ammonium formate aqueous solution (containing 0.1% formic acid).

    • Run Time: Approximately 7 minutes.

  • Mass Spectrometry:

    • Instrument: Triple-quadrupole tandem mass spectrometer.

    • Ionization: Positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor to product ion transitions. For this compound, the precursor ion would be m/z 139.1 and product ions would need to be determined through infusion experiments.

Capillary Electrophoresis Method for this compound (Adapted from Neonicotinoid Analysis)

a. Sample Preparation:

  • Sample preparation will be matrix-dependent and may involve liquid-liquid extraction, solid-phase extraction (SPE), or a "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) method.

b. CE-MS Conditions: [7]

  • Capillary: Fused silica capillary.

  • Background Electrolyte (BGE): Optimization of buffer concentration and pH is required. A volatile buffer system such as ammonium acetate or ammonium formate is recommended for MS compatibility.

  • Applied Voltage: Typically in the range of 15-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI).

    • Detection: Full scan mode for initial identification and tandem MS (MS/MS) for structural confirmation and quantification.

Mandatory Visualization

Metabolic Pathway of this compound

The metabolic fate of this compound is presumed to be analogous to that of nicotinamide due to their structural similarity. The primary metabolic transformations are expected to involve methylation and oxidation.

Thionicotinamide_Metabolism cluster_enzymes Enzymes This compound This compound Metabolite1 N1-Methylthis compound This compound->Metabolite1  NNMT Metabolite2 This compound-N-oxide This compound->Metabolite2  CYP450 Metabolite3 N1-Methyl-2-pyridone-5-carbothioamide Metabolite1->Metabolite3  AOX1 Metabolite4 N1-Methyl-4-pyridone-5-carbothioamide Metabolite1->Metabolite4  AOX1 Excretion Urinary Excretion Metabolite2->Excretion Metabolite3->Excretion Metabolite4->Excretion NNMT Nicotinamide N-methyltransferase CYP450 Cytochrome P450 AOX1 Aldehyde oxidase 1

Caption: Putative metabolic pathway of this compound.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound and its metabolites in a biological matrix using LC-MS/MS.

LCMSMS_Workflow cluster_lcms LC-MS/MS System start Sample Collection (e.g., Plasma, Urine, Tissue) prep Sample Preparation (Protein Precipitation/SPE) start->prep analysis LC-MS/MS Analysis prep->analysis lc Liquid Chromatography (Separation of Analytes) ms Tandem Mass Spectrometry (Detection and Quantification) lc->ms ESI data Data Processing and Quantification ms->data report Result Reporting data->report

Caption: General workflow for LC-MS/MS analysis.

Logical Relationship of Analytical Method Validation

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. The relationship between key validation parameters is depicted below.

Validation_Relationship method Analytical Method specificity Specificity/ Selectivity method->specificity linearity Linearity & Range method->linearity robustness Robustness method->robustness validated Validated Method specificity->validated accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision accuracy->validated lod_loq LOD & LOQ precision->lod_loq precision->validated lod_loq->validated robustness->validated

Caption: Key parameters in analytical method validation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Thionicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is not just a matter of regulatory compliance, but a cornerstone of responsible scientific practice. This guide provides essential, step-by-step procedures for the safe disposal of thionicotinamide, ensuring the protection of both laboratory personnel and the environment.

This compound is a sulfur-containing analog of nicotinamide used in various biochemical assays and research applications. While a valuable tool, its handling and disposal require careful attention to its potential hazards, including being harmful if swallowed and causing skin and eye irritation.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures a safe working environment.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses.Protects against dust particles and potential splashes.[3]
Hand Protection Protective gloves (e.g., nitrile).Prevents skin contact and irritation.
Body Protection Laboratory coat or protective clothing.Shields skin and personal clothing from contamination.
Respiratory Protection Dust respirator.Recommended when handling the powder to avoid inhalation.

Always handle this compound in a well-ventilated area, such as a fume hood, to minimize the inhalation of dust particles.[1] Avoid contact with skin, eyes, and clothing, and wash hands thoroughly after handling.[3] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

This compound Disposal Protocol

The proper disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations.[1] The following protocol provides a general guideline for laboratory-scale disposal.

Step 1: Waste Identification and Classification

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4] Consult the US EPA guidelines listed in 40 CFR Parts 261.3 for classification determination.[4]

Step 2: Collection of this compound Waste

  • Solid Waste:

    • Carefully sweep up solid this compound, avoiding dust generation.[3]

    • Place the collected solid into a clearly labeled, sealed container suitable for chemical waste.

  • Contaminated Materials:

    • Dispose of any items visibly contaminated with this compound (e.g., weigh boats, contaminated gloves, wipes) as chemical waste.

    • Place these materials in the same designated waste container as the solid this compound.

Step 3: Preparing for Disposal

  • Option A: Licensed Waste Disposal Vendor:

    • The most common and recommended method is to transfer the sealed and labeled waste container to your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Option B: Incineration (if permissible and equipped):

    • Some safety data sheets suggest that this compound can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Crucially, this method should only be performed by trained personnel in a facility with the appropriate permits and equipment. Do not attempt this in a standard laboratory setting.

Step 4: Record Keeping

  • Maintain accurate records of the disposed of chemical, including the quantity and date of disposal, in your laboratory's chemical inventory log.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Thionicotinamide_Disposal_Workflow start Start: Have this compound Waste is_hazardous Is waste classified as hazardous per 40 CFR 261.3? start->is_hazardous collect_waste Collect waste in a labeled, sealed container. is_hazardous->collect_waste Yes improper_disposal Do NOT dispose in regular trash or down the drain. is_hazardous->improper_disposal No, but best practice is to treat as chemical waste incineration_option Is on-site incineration with scrubber available and permitted? collect_waste->incineration_option contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste vendor. end_disposal End: Waste Disposed contact_ehs->end_disposal incineration_option->contact_ehs No prepare_for_incineration Prepare for incineration (dissolve in combustible solvent). incineration_option->prepare_for_incineration Yes prepare_for_incineration->contact_ehs Transfer to authorized personnel improper_disposal->collect_waste

References

Essential Safety and Logistical Information for Handling Thionicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Thionicotinamide, including personal protective equipment (PPE) recommendations, first aid procedures, and operational and disposal plans.

Physicochemical and Safety Data

A summary of key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Melting Point185 - 190 °C / 365 - 374 °F[1]
Flash Point160 °C / 320 °F[1][2]
GHS Hazard StatementsH302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled[3][4][5]

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.[6][7][8][9][10] The following PPE is recommended:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1] A face shield may be necessary if the situation requires it.[4]

  • Hand Protection: Wear protective gloves.[4]

  • Skin and Body Protection: Wear protective clothing and boots as required.[4] A lab coat is essential to minimize skin contact.[9]

  • Respiratory Protection: In case of insufficient ventilation, wear a dust respirator.[4] Always follow local and national regulations for respiratory protection.

First Aid Measures

In the event of exposure to this compound, immediate first aid is critical.[11][12] The following procedures should be followed:

  • If Inhaled: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2] Seek medical attention.[2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[2][4] If skin irritation occurs, get medical advice or attention.[4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] If eye irritation persists, seek medical advice or attention.[4]

  • If Swallowed: Call a poison center or doctor if you feel unwell.[13] Rinse the mouth.[13] Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2]

Operational Plan: Safe Handling Protocol

To ensure the safe handling of this compound in a laboratory setting, the following step-by-step protocol should be followed:

  • Preparation:

    • Ensure a well-ventilated area, such as a fume hood, is used.[2]

    • Install a safety shower and eye bath in the vicinity.[4]

    • Gather all necessary PPE as outlined above.

    • Review the Safety Data Sheet (SDS) before starting any work.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Minimize dust generation and accumulation.[2]

    • Wash hands and face thoroughly after handling.[4]

    • Do not eat, drink, or smoke when using this product.[4][5]

  • Storage:

    • Keep the container tightly closed.[1]

    • Store in a cool, dry, and dark place.[4][13]

    • Store away from incompatible materials such as oxidizing agents.[1][13]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of the contents and container in accordance with local, regional, and national regulations.[4][13]

  • Container Disposal: Do not reuse empty containers. Dispose of them as unused product.[13]

  • Environmental Precautions: The product should not be allowed to enter drains, waterways, or the soil.[13]

This compound Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Storage & Disposal prep1 Review SDS prep2 Ensure Ventilation prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh/Measure prep3->handle1 handle2 Use in Experiment handle1->handle2 post1 Decontaminate Workspace handle2->post1 storage Store Securely handle2->storage post2 Doff PPE post1->post2 post2->post2 post3 Wash Hands post2->post3 disposal Dispose of Waste post3->disposal storage->disposal

Caption: Workflow for the safe handling of this compound.

References

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Thionicotinamide

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